UDP-xylose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H22N2O16P2 |
|---|---|
Molecular Weight |
536.28 g/mol |
IUPAC Name |
[[(2S,3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6+,8+,9+,10+,11-,12+,13-/m1/s1 |
InChI Key |
DQQDLYVHOTZLOR-NJOHNOIZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The UDP-Xylose Biosynthesis Pathway in Mammals: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Core Pathway, Regulation, and Experimental Methodologies
Introduction
Uridine diphosphate xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the initiation of glycosaminoglycan (GAG) chain synthesis on proteoglycans.[1] These complex macromolecules are integral components of the extracellular matrix and cell surfaces, playing pivotal roles in cell signaling, adhesion, and proliferation.[2] The biosynthesis of this compound is a fundamental metabolic pathway, and its dysregulation has been implicated in various pathological conditions, including developmental disorders and cancer. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in mammals, intended for researchers, scientists, and drug development professionals. We will delve into the core enzymatic reactions, quantitative aspects of the pathway, detailed experimental protocols, and the signaling networks that govern its activity.
The Core Biosynthesis Pathway
The synthesis of this compound in mammals is a two-step enzymatic process that occurs in distinct subcellular compartments. The pathway begins with UDP-glucose, a central molecule in carbohydrate metabolism.
Step 1: Oxidation of UDP-Glucose to UDP-Glucuronic Acid
The first committed step is the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcUA). This reaction is catalyzed by the cytosolic enzyme UDP-glucose 6-dehydrogenase (UGDH) .[2][3] The reaction proceeds through two successive oxidation steps at the C6 position of the glucose moiety.[4]
Step 2: Decarboxylation of UDP-Glucuronic Acid to this compound
The second and final step is the decarboxylation of UDP-GlcUA to yield this compound. This conversion is catalyzed by This compound synthase (UXS) , an enzyme primarily localized to the lumen of the endoplasmic reticulum (ER) and/or Golgi apparatus.[5] The reaction involves the removal of the carboxyl group from the C6 position of the glucuronic acid residue.
The subcellular compartmentalization of this pathway necessitates the transport of UDP-GlcUA from the cytosol into the lumen of the Golgi apparatus, a process mediated by specific nucleotide sugar transporters.
Quantitative Data
A thorough understanding of the this compound biosynthesis pathway requires quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize key quantitative parameters for the enzymes and metabolites involved.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | K_m_ | k_cat_ (s⁻¹) | V_max_ | Notes |
| UGDH | Human | UDP-glucose | 7.6 - 25 µM[6] | 0.55[6] | >2500 pmol/min/µg[7] | Exhibits allosteric inhibition by this compound.[6] |
| UXS1 | Human | UDP-GlcUA | ~0.19 mM (for a partially purified plant homolog)[8] | - | - | Detailed kinetic parameters for the human enzyme are not readily available. |
Table 2: Metabolite Concentrations in Mammalian Tissues
| Metabolite | Tissue | Concentration | Species | Notes |
| UDP-glucose | Skeletal Muscle | 10.1 - 55.2 nmol/g[9] | Rat | Levels can be influenced by factors like insulin and uridine infusion.[9] |
| Brain | 0.07 ± 0.03 mM[10] | Human | Measured by ³¹P MRS.[10] | |
| UDP-glucuronic acid | Liver | 279 µmol/kg[11] | Human | Significantly higher concentration compared to other tissues.[11] |
| Kidney | 17.4 µmol/kg[11] | Human | ||
| Lung | 17.2 µmol/kg[11] | Human | ||
| Intestinal Mucosa | 19.3 µmol/kg[11] | Human | ||
| Kidney | Highest concentration among seven tissues studied.[12] | Mouse | ||
| This compound | - | - | - | Specific quantitative data for various mammalian tissues are limited in the available literature, representing a key area for future research. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Recombinant Human UGDH Expression and Purification
Objective: To produce and purify recombinant human UGDH for in vitro studies.
Methodology:
-
Cloning: The full-length human UGDH cDNA is cloned into an expression vector, such as pET with an N-terminal His-tag.
-
Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in LB medium at 37°C to an OD_600_ of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.5 mM) and cells are further incubated at a lower temperature (e.g., 18-25°C) overnight.
-
Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors), and lysed by sonication or high-pressure homogenization.
-
Purification:
-
The lysate is clarified by centrifugation.
-
The supernatant is loaded onto a Ni-NTA affinity column.
-
The column is washed with wash buffer (lysis buffer with 20-40 mM imidazole).
-
The His-tagged UGDH is eluted with elution buffer (lysis buffer with 250-500 mM imidazole).
-
For tag removal, the eluted protein can be treated with a specific protease (e.g., TEV protease) if a cleavage site is engineered into the vector.
-
A final polishing step using size-exclusion chromatography can be performed to obtain highly pure and homogenous protein.[13][14]
-
UGDH Enzyme Activity Assay
Objective: To measure the catalytic activity of UGDH.
Methodology:
This assay is typically performed by monitoring the production of NADH spectrophotometrically at 340 nm.
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.7). The mixture should contain:
-
UDP-glucose (substrate, e.g., 1 mM)
-
NAD⁺ (cofactor, e.g., 2 mM)
-
-
Enzyme Addition: The reaction is initiated by adding a known amount of purified UGDH enzyme to the reaction mixture.
-
Measurement: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. The initial linear rate of the reaction is used to calculate the enzyme activity.
-
Calculation: The rate of NADH production can be calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹). One unit of UGDH activity is often defined as the amount of enzyme that produces 1 µmol of NADH per minute under the specified conditions.[7]
Recombinant Human UXS1 Expression and Purification
Objective: To produce and purify recombinant human UXS1 for in vitro studies.
Methodology:
The protocol is similar to that for UGDH, with some modifications.
-
Cloning and Expression: The human UXS1 cDNA is cloned into a suitable expression vector and expressed in E. coli.
-
Lysis and Purification: Lysis and initial affinity purification steps are similar to UGDH. Due to the membrane-associated nature of UXS1, the use of detergents in the lysis and purification buffers may be necessary to maintain solubility and activity.
UXS Enzyme Activity Assay
Objective: To measure the catalytic activity of UXS.
Methodology:
Direct spectrophotometric measurement is not straightforward for the UXS reaction. Therefore, product formation is typically monitored using chromatographic methods.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified UXS enzyme
-
UDP-glucuronic acid (substrate, e.g., 1 mM)
-
NAD⁺ (cofactor, e.g., 0.5 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped, for example, by adding acid or by heat inactivation.
-
Product Analysis: The reaction mixture is analyzed for the presence of this compound. This can be achieved by:
Quantification of UDP-Sugars by HPLC-MS/MS
Objective: To accurately quantify the levels of UDP-glucose, UDP-glucuronic acid, and this compound in biological samples.
Methodology:
-
Sample Preparation:
-
Tissues or cells are rapidly homogenized or lysed in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to quench metabolic activity.
-
Proteins are precipitated and removed by centrifugation.
-
The supernatant containing the UDP-sugars is collected and dried.
-
-
Chromatographic Separation:
-
The dried extract is reconstituted in a suitable solvent and injected onto an HPLC system.
-
Separation is typically achieved using a porous graphitic carbon (PGC) column or a HILIC column with a gradient elution.[10]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) operating in negative ion mode.
-
Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each UDP-sugar are monitored.
-
Stable isotope-labeled internal standards for each analyte should be used for accurate quantification.[10]
-
Signaling Pathways and Regulation
The this compound biosynthesis pathway is tightly regulated to meet the cellular demand for proteoglycan synthesis while avoiding the accumulation of potentially toxic intermediates.
Feedback Inhibition
A key regulatory mechanism is the allosteric feedback inhibition of the cytosolic UGDH by the end-product of the pathway, this compound.[5] This ensures that the production of UDP-glucuronic acid is coupled to its utilization for this compound synthesis, preventing its excessive accumulation.
Transcriptional Regulation of UGDH
The expression of the UGDH gene is modulated by various signaling pathways, allowing the cell to adapt the rate of this compound synthesis to different physiological and pathological conditions.
-
TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a potent inducer of UGDH expression. This upregulation is mediated by the transcription factor Sp1, which binds to GC-rich regions in the UGDH promoter.[4][13] This is particularly relevant in processes involving significant extracellular matrix remodeling, such as development and fibrosis.
-
Hypoxia: In contrast, hypoxic conditions lead to a decrease in UGDH expression. This downregulation is also mediated through Sp1, where hypoxia reduces the binding of Sp1 to the UGDH promoter.[4][11]
-
Other Signaling Pathways: Evidence also suggests the involvement of the p38 MAPK and PI3K/Akt pathways in the regulation of UGDH expression, although the precise mechanisms are less well-defined.[13]
Transcriptional Regulation of UXS1
The transcriptional regulation of UXS1 is less well-characterized than that of UGDH. Some studies suggest a potential co-regulation with UGDH in certain contexts, particularly in cancer cells where high UGDH expression necessitates high UXS1 activity to prevent the toxic accumulation of UDP-glucuronic acid.[13] However, the specific transcription factors and signaling pathways that directly control UXS1 expression remain an active area of investigation.
Visualizations
Core Biosynthesis Pathway
Caption: The core this compound biosynthesis pathway in mammals.
Signaling Regulation of UGDH Expression
Caption: Key signaling pathways regulating UGDH gene expression.
Conclusion and Future Directions
The this compound biosynthesis pathway is a central metabolic route that provides an essential building block for the synthesis of proteoglycans. This technical guide has provided a detailed overview of the core pathway, quantitative data, experimental protocols, and regulatory mechanisms. While significant progress has been made in understanding this pathway, several areas warrant further investigation. Specifically, detailed kinetic characterization of human UXS1, comprehensive quantification of this compound concentrations across various mammalian tissues under different physiological states, and a deeper understanding of the transcriptional regulation of UXS1 are crucial next steps. A more complete picture of this pathway will undoubtedly open new avenues for the development of therapeutic strategies targeting diseases associated with aberrant proteoglycan synthesis.
References
- 1. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. UXS1 - Wikipedia [en.wikipedia.org]
- 4. Disruption of sugar nucleotide clearance is a therapeutic vulnerability of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of the UDP-glucuronate decarboxylase (UXS) gene family in tobacco and functional characterization of NtUXS16 in Golgi apparatus in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tissue- and gender-specific mRNA expression of UDP-glucuronosyltransferases (UGTs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UXS1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. Quantitative analysis of the UDP‐glucuronosyltransferase transcriptome in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. madison-proceedings.com [madison-proceedings.com]
- 11. biorxiv.org [biorxiv.org]
- 12. UXS1 UDP-glucuronate decarboxylase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Promoter analysis and transcriptional regulation of Lactobacillus pentosus genes involved in xylose catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
The Discovery and Core Mechanisms of UDP-Xylose Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate-xylose (UDP-xylose) is a critical precursor for the biosynthesis of proteoglycans, complex macromolecules essential for the structural integrity of the extracellular matrix and cell signaling.[1][2][3] The production of this compound is catalyzed by the enzyme this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase. This guide provides a comprehensive overview of the discovery, mechanism, and experimental characterization of this pivotal enzyme, with a focus on the human isoform (hUXS).
Core Function and Biological Significance
This compound synthase catalyzes the NAD+-dependent oxidative decarboxylation of UDP-glucuronic acid (UDP-GlcA) to produce this compound.[1][3] This reaction is the sole pathway for the de novo synthesis of this compound in mammals. The product, this compound, serves as the donor for the initial xylosyl residue transferred to a serine residue on a core protein, which is the first and committing step in the biosynthesis of most glycosaminoglycan (GAG) chains on proteoglycans.[1][4]
Proteoglycans are integral components of all connective tissues and are found on the surfaces of many cell types.[1] They play crucial roles in cell signaling, tissue development, and maintaining the hydrostatic and elastic properties of the extracellular matrix.[1] Consequently, defects in UXS activity can lead to a deficient extracellular matrix, profoundly impacting cell signaling pathways and causing developmental abnormalities, particularly in bone morphogenesis.[1] The critical role of proteoglycans in cell proliferation, migration, and adhesion also makes UXS a potential target in cancer therapy, as disrupting proteoglycan biosynthesis can inhibit tumor growth and progression.[4]
The Catalytic Mechanism of Human this compound Synthase
Human this compound synthase (hUXS) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1][2] The enzyme functions as a homodimer, and evidence suggests it can further associate into a catalytically important tetramer in solution.[5][6] The catalytic cycle is a three-step process that occurs within a single active site and involves the recycling of a tightly bound NAD+ cofactor.[1][2][4]
The proposed reaction mechanism is as follows:
-
Oxidation: The reaction begins with the oxidation of the C4 hydroxyl group of UDP-glucuronic acid by the enzyme-bound NAD+, forming a UDP-4-keto-glucuronic acid intermediate and NADH. Molecular dynamics simulations suggest that the glucuronyl ring of the substrate is distorted from a standard chair conformation to a boat conformation within the active site, which facilitates this oxidation step.[1][2][3]
-
Decarboxylation: The UDP-4-keto-glucuronic acid intermediate then undergoes decarboxylation, releasing CO2 and forming a UDP-4-keto-pentose enolate intermediate.[1][2]
-
Reduction: Finally, the C4 keto group of the pentose intermediate is reduced by the NADH generated in the first step, yielding this compound and regenerating the enzyme-bound NAD+. This reduction occurs with retention of the original stereochemistry at C4.[1]
Key amino acid residues, including Tyr147 and Glu120, play crucial roles as catalytic proton donors and in stabilizing reaction intermediates.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative data reported for human this compound synthase.
Table 1: Structural and Physical Properties of Human UXS
| Parameter | Value | Reference |
| Crystal Structure Resolution | 1.26 Å | [1] |
| PDB ID | 4GLL | [7][8] |
| Molecular Weight (Monomer) | ~47 kDa | [9] |
| Quaternary Structure | Homodimer, Tetramer | [1][5][6] |
| Tetramer Dissociation Constant (Kd) | 2.9 µM | [5][6] |
Table 2: Kinetic Parameters for UXS Isoforms
| Enzyme Source | Substrate | Apparent Km | Reference |
| Arabidopsis thaliana (AtUxs1) | UDP-GlcA | 0.19 mM | [10] |
| Arabidopsis thaliana (AtUxs3) | UDP-GlcA | 0.51 mM | [10] |
Table 3: Optimal Reaction Conditions for Bacterial UXS
| Enzyme Source | Parameter | Optimum Value | Reference |
| Sphaerobacter thermophilus | Temperature | 70°C | [11] |
| Crassostrea gigas | pH | 7.5 | [12] |
| Crassostrea gigas | Temperature | 37°C | [12] |
Experimental Protocols
This section details the methodologies for key experiments used in the characterization of this compound synthase.
Recombinant Protein Expression and Purification
A common workflow for obtaining purified hUXS for structural and functional studies involves the following steps:
-
Cloning and Expression: The gene encoding hUXS is cloned into an expression vector (e.g., pET-derived) and transformed into a suitable E. coli expression strain (e.g., Rosetta 2(DE3)). Overexpression is typically induced by the addition of IPTG.[1]
-
Cell Lysis: Bacterial cells are harvested and lysed, often using high-pressure cell disruption.[1]
-
Affinity Chromatography: The crude cell lysate is clarified by centrifugation, and the supernatant containing the recombinant hUXS is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Cu2+-loaded Sepharose).[1]
-
Elution: The column is washed to remove non-specifically bound proteins, and the tagged hUXS is eluted using a stepwise or gradient concentration of imidazole.[1]
-
Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.
Enzyme Activity Assays
The activity of UXS can be monitored by measuring the conversion of UDP-GlcA to this compound. A common method involves:
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., 80 mM Tris-HCl, pH 7.7), the substrate (e.g., 3 mM UDP-GlcA), the cofactor (e.g., 3 mM NAD+), and the purified enzyme or cell lysate.[12]
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C or 37°C) for a defined period.[12]
-
Product Separation and Detection: The reaction is stopped, and the products are separated and quantified using High-Performance Liquid Chromatography (HPLC). A strong anion exchange (SAX) column is often used.[10][12] The elution of UDP-GlcA and this compound is monitored by UV absorbance at 254 nm.[12]
-
Confirmation: The identity of the this compound peak can be confirmed by co-elution with an authentic standard and further characterized by techniques such as NMR spectroscopy or mass spectrometry.[9][12]
Transient Kinetic Studies
To investigate the pre-steady-state kinetics of the enzymatic reaction, stopped-flow spectroscopy can be employed:
-
Instrumentation: A stopped-flow spectrometer is used to rapidly mix the enzyme solution with the substrate solution.[1]
-
Reaction Conditions: The enzyme is used at a limiting concentration in a suitable buffer (e.g., 50 mM Tris/HCl, pH 7.5). The reaction is initiated by mixing with a solution containing the substrate (e.g., 10 mM UDP-GlcA) and cofactor (e.g., 0.5 mM NAD+).[1]
-
Data Acquisition: The reaction is monitored by measuring the change in NADH absorbance at 340 nm over a short time scale (milliseconds to seconds).[1] This allows for the determination of rate constants for individual steps in the catalytic cycle.
Crystallization and Structure Determination
The three-dimensional structure of hUXS has been determined by X-ray crystallography:
-
Protein Preparation: For crystallization, selenomethionine-labeled hUXS is often used to facilitate phase determination. The purified protein is concentrated to a high concentration (e.g., 12 mg/ml) in the presence of NAD+ and UDP.[1]
-
Crystallization: Crystals are grown using vapor diffusion methods, where drops of the protein solution are equilibrated against a reservoir solution containing a precipitant (e.g., PEG 6000).[1]
-
Data Collection and Refinement: X-ray diffraction data are collected from the crystals, and the structure is solved and refined to high resolution.[1][8]
Role in Drug Development
The essential role of UXS in proteoglycan biosynthesis makes it an attractive target for therapeutic intervention.[4] The disruption of proteoglycan synthesis has been shown to attenuate tumor growth and progression, suggesting that inhibitors of hUXS could have anti-cancer applications.[4] A detailed understanding of the enzyme's structure and catalytic mechanism, as outlined in this guide, is fundamental for the rational design of potent and specific inhibitors. Furthermore, the development of robust in vitro assays for UXS activity is crucial for high-throughput screening of compound libraries to identify novel drug candidates.
Conclusion
The discovery and characterization of this compound synthase have provided significant insights into the fundamental biological processes of extracellular matrix formation and cell signaling. The detailed structural and mechanistic understanding of this enzyme, particularly the human isoform, paves the way for further research into its regulation and its potential as a therapeutic target in various diseases, including cancer. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working in this field.
References
- 1. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Human UDP-α-d-xylose synthase forms a catalytically important tetramer that has not been observed in crystal structures. | Semantic Scholar [semanticscholar.org]
- 7. PDB-4gll: Crystal structure of human this compound synthase. - Yorodumi [pdbj.org]
- 8. 4GLL: Crystal structure of human this compound synthase [ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Biochemical Characterization of the this compound Biosynthesis Pathway in Sphaerobacter thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Crucial Role of UDP-Xylose in Plant Cell Wall Biogenesis: A Technical Guide
Abstract
Uridine diphosphate xylose (UDP-xylose) is a pivotal nucleotide sugar that serves as the primary donor of xylose for the biosynthesis of major plant cell wall polysaccharides, including the hemicelluloses xyloglucan and xylan, and the pectic polysaccharide xylogalacturonan. The synthesis, transport, and utilization of this compound are tightly regulated processes that are fundamental to plant growth, development, and response to environmental stresses. This technical guide provides a comprehensive overview of the function of this compound in plant cell wall formation, detailing its biosynthetic pathway, transport mechanisms, and role in polysaccharide synthesis. This document includes a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the core pathways to serve as a valuable resource for researchers in the fields of plant biology, biochemistry, and drug development.
Introduction
The plant cell wall is a complex and dynamic structure that provides mechanical support, dictates cell shape, and acts as a barrier against pathogens. It is primarily composed of cellulose microfibrils embedded in a matrix of hemicelluloses, pectins, and glycoproteins. The monosaccharide composition and linkages of these polymers are critical for the physical properties and biological functions of the cell wall. Xylose is a major constituent of the plant cell wall, and its incorporation into polysaccharides is entirely dependent on the availability of this compound.[1][2] Understanding the metabolic pathways that govern this compound availability is therefore essential for elucidating the mechanisms of cell wall assembly and for developing strategies to modify biomass for industrial applications or to identify novel drug targets.
This compound Biosynthesis
In plants, this compound is synthesized from UDP-glucose through a two-step enzymatic pathway.[3][4] This process occurs in both the cytosol and the lumen of the Golgi apparatus, with distinct isoforms of the key enzymes localized to each compartment.[1][5]
Step 1: Oxidation of UDP-Glucose
The first step is the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). This reaction is catalyzed by UDP-glucose dehydrogenase (UGD).
Step 2: Decarboxylation of UDP-Glucuronic Acid
The second and committing step is the decarboxylation of UDP-GlcA to this compound, catalyzed by this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase.[3] This reaction is essentially irreversible and is a key regulatory point in the pathway.[6]
Plant genomes encode multiple isoforms of UXS, which can be broadly categorized into two groups: soluble cytosolic isoforms and membrane-associated Golgi-localized isoforms.[5][7][8] Studies in Arabidopsis thaliana have revealed that the cytosolic UXS isoforms (UXS3, UXS5, and UXS6) are the major contributors to the this compound pool required for both xylan and xyloglucan biosynthesis.[7][9] The Golgi-localized isoforms (UXS1, UXS2, and UXS4) are thought to play a more specialized role, potentially in the synthesis of other glycans or in regulating the flux of nucleotide sugars within the Golgi.[5][8]
The biosynthesis of this compound is subject to feedback inhibition by this compound itself, which can regulate the activity of both UDP-glucose dehydrogenase and this compound synthase.[1][10] This regulatory mechanism helps to maintain homeostasis of the nucleotide sugar pool.
References
- 1. Multitarget Immunohistochemistry for Confocal and Super-resolution Imaging of Plant Cell Wall Polysaccharides [en.bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of xyloglucan, an abundant plant cell wall polysaccharide, requires CSLC function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Immunolocalization of Arabinogalactan Proteins and Pectins in the Cell Wall of Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High throughput determination of glucan and xylan fractions in lignocelluloses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for structural characterization of the products of cellulose- and xyloglucan-hydrolyzing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytosol-Localized this compound Synthases Provide the Major Source of this compound for the Biosynthesis of Xylan and Xyloglucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry for Characterizing Plant Cell Wall Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the UDP-Xylose Metabolic Pathway and its Regulation
Audience: Researchers, scientists, and drug development professionals.
Core UDP-Xylose Metabolic Pathway
The biosynthesis of this compound is a critical metabolic pathway, providing the sole donor of xylose for the glycosylation of proteoglycans and other glycoconjugates. This process is fundamental for the formation of the extracellular matrix and is implicated in various physiological and pathological processes. The core pathway involves a two-step enzymatic conversion of UDP-glucose.
The primary pathway for this compound biosynthesis begins with the conversion of UDP-glucose to UDP-glucuronic acid, a reaction catalyzed by the cytosolic enzyme UDP-glucose 6-dehydrogenase (UGDH).[1] This is a crucial step as it commits glucose to the uronic acid pathway. Subsequently, UDP-glucuronic acid is decarboxylated to form this compound. This reaction is catalyzed by this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase.[2] In mammals, this step is known to occur in the perinuclear Golgi apparatus.[3]
The subcellular localization of these enzymes is critical for the regulation of the pathway. While UGDH is a cytosolic enzyme, UXS has been found in both soluble (cytosolic) and membrane-bound (Golgi-associated) isoforms in plants.[4][5] In mammalian cells, this compound is synthesized within the lumen of the ER/Golgi.[6] The transport of the intermediate, UDP-glucuronic acid, into the Golgi lumen is therefore a key aspect of the pathway. Once synthesized in the Golgi, this compound is utilized by various xylosyltransferases to initiate the biosynthesis of glycosaminoglycan (GAG) chains on proteoglycan core proteins.[6][7]
Alternatively, a salvage pathway for this compound synthesis from xylose has been proposed, which involves the phosphorylation of xylose to xylose-1-phosphate, followed by the action of a UDP-sugar pyrophosphorylase.[8]
Regulation of the this compound Metabolic Pathway
The biosynthesis of this compound is tightly regulated at multiple levels to ensure an adequate supply of this essential nucleotide sugar while preventing its overaccumulation, which can be toxic. The primary regulatory mechanisms include feedback inhibition and transcriptional control.
Feedback Inhibition
A key regulatory feature of the this compound pathway is the allosteric feedback inhibition of UDP-glucose dehydrogenase (UGDH) by the end-product, this compound.[6][9] this compound binds to UGDH and induces a conformational change that inhibits its activity.[10] This feedback loop allows the cell to maintain homeostatic levels of this compound, preventing its excessive production. The inhibitory effect of this compound on UGDH is a well-established regulatory mechanism.[11]
Transcriptional Regulation by TGF-β Signaling
The expression of the UGDH gene is subject to transcriptional regulation by various signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) pathway. TGF-β signaling has been shown to upregulate the expression of UGDH. This upregulation is mediated by the transcription factor Sp1, whose binding to the UGDH promoter is enhanced upon TGF-β stimulation.[2] This regulatory link connects extracellular signals that control cell growth, differentiation, and extracellular matrix production directly to the biosynthesis of a key precursor for GAG chains.
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor phosphorylates receptor-regulated SMADs (R-SMADs), which then form a complex with SMAD4. This complex translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes, including UGDH.
References
- 1. Metabolic flux analysis for metabolome data validation of naturally xylose-fermenting yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UDP-glucose Dehydrogenase Activity and Optimal Downstream Cellular Function Require Dynamic Reorganization at the Dimer-Dimer Subunit Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Metabolic flux analysis for metabolome data validation of naturally xylose-fermenting yeasts | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. Probing of the reaction pathway of human this compound synthase with site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Glycosaminoglycan Synthesis: A Technical Guide to the Role of UDP-Xylose in Chain Initiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycosaminoglycan (GAG) chains, essential components of proteoglycans, play critical roles in a myriad of biological processes, from cell signaling and adhesion to tissue development and homeostasis. The initiation of GAG chain synthesis is a pivotal and tightly regulated event, commencing with the transfer of xylose from UDP-xylose to a specific serine residue on a core protein. This in-depth technical guide delineates the central role of this compound in this initiation process, providing a comprehensive overview of its biosynthesis, transport, and enzymatic utilization. We present key quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways to equip researchers and drug development professionals with a thorough understanding of this fundamental step in proteoglycan biosynthesis.
Introduction
Proteoglycans are a diverse class of macromolecules characterized by a core protein covalently attached to one or more GAG chains. These chains are long, linear polysaccharides composed of repeating disaccharide units. The five major classes of GAGs are chondroitin sulfate (CS), dermatan sulfate (DS), heparan sulfate (HS), keratan sulfate (KS), and hyaluronic acid (HA). With the exception of hyaluronic acid, GAGs are synthesized in the Golgi apparatus and their assembly is initiated by the formation of a common tetrasaccharide linkage region (GlcA-Gal-Gal-Xyl) attached to a serine residue of the core protein.[1][2][3] The first and committing step in the formation of this linkage region is the transfer of xylose from the high-energy sugar nucleotide, this compound.[4] Consequently, the availability and utilization of this compound are critical control points in proteoglycan biosynthesis.[5][6]
Biosynthesis and Transport of this compound
The journey of this compound begins in the cytoplasm with the conversion of UDP-glucose to UDP-glucuronic acid (UDP-GlcA) by the enzyme UDP-glucose dehydrogenase (UGDH).[6] Subsequently, this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase, catalyzes the NAD+-dependent decarboxylation of UDP-GlcA to form this compound.[5][7][8] This process can occur in both the cytosol and the lumen of the Golgi apparatus.[9][10][11]
Cytosolically synthesized this compound is then transported into the lumen of the Golgi apparatus by specific nucleotide sugar transporters (NSTs), such as UXT1, UXT2, and UXT3 in Arabidopsis.[9][12] In mammalian cells, evidence suggests the existence of a functional Golgi this compound transporter.[13] The synthesis of this compound within the Golgi lumen itself provides an alternative source of this crucial substrate for the xylosyltransferases.[10][14]
Signaling Pathway for this compound Biosynthesis and Transport
Caption: Biosynthesis and transport of this compound for GAG chain initiation.
The Initiating Step: Xylosylation of the Core Protein
The transfer of xylose from this compound to a specific serine residue on the proteoglycan core protein is catalyzed by the enzyme xylosyltransferase (XylT).[4][15] In vertebrates, there are two isoforms of this enzyme, XylT1 and XylT2.[15] This enzymatic reaction occurs in the Golgi apparatus and represents the first committed step in the biosynthesis of most GAG chains.[8][10]
Following xylosylation, the linkage region is extended by the sequential addition of two galactose (Gal) residues and a glucuronic acid (GlcA) residue, catalyzed by galactosyltransferase I (B4GALT7), galactosyltransferase II (B3GALT6), and glucuronyltransferase I (B3GAT3), respectively.[1][3][16][17][18] This tetrasaccharide primer, GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser, then serves as the foundation for the elongation of the specific GAG chain.[2]
Glycosaminoglycan Chain Initiation and Linker Region Synthesis
Caption: Enzymatic cascade of GAG chain initiation and linker synthesis.
Quantitative Data
The enzymatic reactions involved in GAG chain initiation have been characterized, and key kinetic parameters have been determined. These values are crucial for understanding the efficiency and regulation of the biosynthetic pathway.
| Enzyme | Substrate | Apparent Km (µM) | Organism/System | Reference |
| Xylosyltransferase | This compound | 19 | Embryonic-chick cartilage | [19][20] |
| Xylosyltransferase | Smith-degraded proteoglycan | 45 (on a serine basis) | Embryonic-chick cartilage | [19][20] |
Experimental Protocols
Assay of Xylosyltransferase Activity
This protocol is adapted from established methods for measuring the activity of xylosyltransferase.[15]
Materials:
-
Enzyme preparation (e.g., purified xylosyltransferase or cell/tissue extract)
-
Acceptor substrate: Smith-degraded proteoglycan or a synthetic peptide such as Q-E-E-E-G-S-G-G-G-Q-K.[15]
-
Donor substrate: UDP-[¹⁴C]Xylose
-
Reaction buffer: 25 mM MES (pH 6.5), 25 mM KCl, 5 mM KF, 5 mM MgCl₂, 5 mM MnCl₂.[15]
-
Stop solution: 100 mM EDTA, pH 8.0
-
Scintillation cocktail
-
Scintillation counter
-
Gel filtration column (e.g., Superdex peptide) or C18 cartridge for product separation.[15][21]
Procedure:
-
Prepare the reaction mixture in a total volume of 40 µL containing the reaction buffer, acceptor substrate (e.g., 1 nmol of synthetic peptide), and enzyme preparation.[15]
-
Initiate the reaction by adding UDP-[¹⁴C]Xylose (e.g., 2 mM, 3.0 × 10⁵ dpm).[15]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1 to 16 hours, depending on enzyme activity).[15]
-
Stop the reaction by adding the stop solution.
-
Separate the radiolabeled product (xylosylated acceptor) from the unreacted UDP-[¹⁴C]Xylose using either gel filtration chromatography or a C18 cartridge.[15][21]
-
Quantify the radioactivity in the product fraction using a scintillation counter.
-
Calculate the enzyme activity based on the amount of incorporated [¹⁴C]xylose per unit time and protein concentration.
Workflow for Xylosyltransferase Assay
Caption: Experimental workflow for the assay of xylosyltransferase activity.
Implications for Drug Development
The initiation of GAG synthesis is a critical step that, if dysregulated, can contribute to various pathologies, including developmental disorders and cancer.[5][7] Therefore, the enzymes involved in the synthesis and transfer of this compound represent potential therapeutic targets.
-
Inhibition of Xylosyltransferases: Small molecule inhibitors targeting XylT1 and XylT2 could be developed to modulate GAG biosynthesis in diseases characterized by excessive proteoglycan production.
-
Targeting this compound Synthase: Inhibiting UXS would deplete the pool of this compound, thereby blocking the initiation of GAG synthesis. This could be a strategy for treating cancers where proteoglycans are implicated in tumor growth and metastasis.[7]
-
Synthetic GAG Mimetics: The development of synthetic molecules that mimic the structure and function of GAGs is a promising area of research.[22][23] These mimetics could be designed to interfere with GAG-protein interactions that drive disease processes.
Conclusion
This compound stands as the gatekeeper for the biosynthesis of the majority of glycosaminoglycan chains. Its synthesis, transport, and enzymatic transfer to core proteins are fundamental processes that underpin the vast biological roles of proteoglycans. A thorough understanding of the molecular mechanisms governing this compound metabolism and utilization is paramount for researchers in glycobiology and for the development of novel therapeutic strategies targeting proteoglycan-related diseases. This guide provides a foundational resource to aid in these endeavors, offering a synthesis of current knowledge and practical methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Key Functional Residues in the Active Site of Human β1,4-Galactosyltransferase 7: A MAJOR ENZYME IN THE GLYCOSAMINOGLYCAN SYNTHESIS PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defective Initiation of Glycosaminoglycan Synthesis due to B3GALT6 Mutations Causes a Pleiotropic Ehlers-Danlos-Syndrome-like Connective Tissue Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteoglycans and Glycosaminoglycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integration of Sugar Metabolism and Proteoglycan Synthesis by UDP-glucose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 8. UDP-glucuronate decarboxylase, a key enzyme in proteoglycan synthesis: cloning, characterization, and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Characterization of a Golgi-Localized this compound Transporter Family from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three this compound transporters participate in xylan biosynthesis by conveying cytosolic this compound into the Golgi lumen in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional this compound Transport across the Endoplasmic Reticulum/Golgi Membrane in a Chinese Hamster Ovary Cell Mutant Defective in this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. B4GALT7 - Wikipedia [en.wikipedia.org]
- 18. Human Disease Genes - Molecular characteristics [humandiseasegenes.nl]
- 19. The assay of xylosyltransferase in cartilage extracts. A modified procedure for preparation of Smith-degraded proteoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The assay of xylosyltransferase in cartilage extracts. A modified procedure for preparation of Smith-degraded proteoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assay of glucoside α1,3-xylosyltransferase 1/2 (GXYLT1/2) and xyloside α1,3-xylosyltransferase 1 (XXYLT1) xylosyltransferase activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Designing Synthetic, Sulfated Glycosaminoglycan Mimetics That Are Orally Bioavailable and Exhibiting In Vivo Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into UDP-xylose Transporters: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate-xylose (UDP-xylose) is a critical nucleotide sugar donor for the xylosylation of a diverse array of glycoconjugates, playing a pivotal role in fundamental biological processes across kingdoms. The transport of this compound from its site of synthesis in the cytoplasm into the lumen of the Golgi apparatus and endoplasmic reticulum is mediated by a specialized class of nucleotide sugar transporters (NSTs). This technical guide provides a comprehensive investigation of this compound transporters, detailing their structure, function, and kinetic properties. It offers in-depth experimental protocols for their characterization, summarizes key quantitative data, and explores their significance as potential therapeutic targets.
Introduction
Xylosylation, the enzymatic transfer of xylose from this compound onto proteins and lipids, is a fundamental post-translational modification essential for the biosynthesis of proteoglycans, hemicelluloses, and other complex carbohydrates. In mammals, the initiation of glycosaminoglycan (GAG) chain synthesis on proteoglycans is dependent on the transfer of xylose to specific serine residues. In plants, this compound is a key precursor for the synthesis of xylan and xyloglucan, major components of the plant cell wall. In pathogenic fungi, xylosylation of cell surface glycans is crucial for virulence.
The compartmentalization of this compound synthesis in the cytoplasm and its utilization within the Golgi and endoplasmic reticulum necessitates a dedicated transport system. This compound transporters, members of the solute carrier family 35 (SLC35) in mammals, the this compound transporter (UXT) family in plants, and the Uxt family in fungi, fulfill this vital role. These transporters function as antiporters, facilitating the influx of this compound into the Golgi lumen in exchange for uridine monophosphate (UMP).
This guide will delve into the molecular and functional intricacies of these transporters, providing researchers with the necessary knowledge and methodologies to advance their investigations in this critical area of glycobiology.
Structural and Functional Overview
While a high-resolution 3D structure of a this compound transporter is yet to be determined, significant insights have been gleaned from homology modeling based on the crystal structures of other nucleotide sugar transporters, such as the human CMP-sialic acid transporter (SLC35A1) and the yeast GDP-mannose transporter (Vrg4). These models suggest a common structural fold consisting of multiple transmembrane helices that form a central translocation channel.
Key transporter families include:
-
Mammalian SLC35B4: This transporter, also known as the this compound and UDP-N-acetylglucosamine transporter, exhibits dual substrate specificity. It is predominantly localized to the Golgi apparatus and the endoplasmic reticulum[1][2][3][4].
-
Plant UXTs (UXT1, UXT2, UXT3): In Arabidopsis thaliana, three this compound transporters have been identified, all localizing to the Golgi apparatus. These transporters are crucial for the biosynthesis of cell wall polysaccharides[2][5].
-
Fungal Uxts (Uxt1, Uxt2): In the pathogenic fungus Cryptococcus neoformans, two this compound transporters have been characterized. These transporters also exhibit promiscuity, transporting UDP-galactofuranose in addition to this compound, and are essential for fungal virulence[6][7].
The transport process is an antiport mechanism where the influx of one molecule of this compound is coupled to the efflux of one molecule of UMP. This ensures a continuous supply of the sugar donor for glycosylation reactions while recycling the resulting nucleotide monophosphate back to the cytoplasm.
Quantitative Data on this compound Transporters
The kinetic parameters of this compound transporters are crucial for understanding their efficiency and substrate preference. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the transport rate is half of the maximum velocity (Vmax).
| Transporter Family | Organism | Transporter | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Other Substrates | Reference(s) |
| Mammalian | Homo sapiens | SLC35B4 | This compound | Not reported | Not reported | UDP-N-acetylglucosamine | [1][2] |
| Plant | Arabidopsis thaliana | UXT1 | This compound | 40-60 | Not reported | [5] | |
| Arabidopsis thaliana | UXT2 | This compound | 40-60 | Not reported | [5] | ||
| Arabidopsis thaliana | UXT3 | This compound | 40-60 | Not reported | [5] | ||
| Fungal | Cryptococcus neoformans | Uxt1 | This compound | ~0.5 | Not reported | UDP-galactofuranose | [6][7] |
| Cryptococcus neoformans | Uxt2 | This compound | ~0.5 | Not reported | UDP-galactofuranose | [6][7] |
Note: Vmax values are often not reported in standardized units, making direct comparisons challenging. Further research is needed to establish a comprehensive and directly comparable dataset.
Experimental Protocols
Proteoliposome Reconstitution and Transport Assay
This is the gold-standard method for characterizing the transport activity of purified membrane proteins in a controlled lipid environment. The protocol involves the solubilization of the transporter, its incorporation into artificial lipid vesicles (liposomes), and the subsequent measurement of substrate uptake.
4.1.1. Materials
-
Purified this compound transporter
-
E. coli polar lipids or a defined lipid mixture (e.g., phosphatidylcholine, phosphatidylethanolamine)
-
Detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), Triton X-100)
-
Bio-Beads SM-2 or dialysis cassettes for detergent removal
-
Radiolabeled [14C]this compound
-
Internal buffer (e.g., 10 mM Tris-HCl pH 7.4, 100 mM KCl, 1 mM UMP)
-
External buffer (e.g., 10 mM Tris-HCl pH 7.4, 100 mM KCl)
-
Liquid scintillation cocktail and counter
4.1.2. Protocol
-
Liposome Preparation:
-
Prepare a lipid film by drying the lipid solution under a stream of nitrogen gas.
-
Hydrate the lipid film with the internal buffer to a final lipid concentration of 10 mg/mL.
-
Subject the lipid suspension to several freeze-thaw cycles in liquid nitrogen and a room temperature water bath to form multilamellar vesicles.
-
Extrude the vesicle suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to generate unilamellar liposomes.
-
-
Proteoliposome Reconstitution:
-
Solubilize the purified transporter in a buffer containing a suitable detergent at a concentration above its critical micelle concentration (CMC).
-
Mix the solubilized transporter with the prepared liposomes at a defined protein-to-lipid ratio (e.g., 1:100 w/w).
-
Remove the detergent gradually by either dialysis against a detergent-free buffer or by incubation with hydrophobic Bio-Beads. This allows the transporter to insert into the lipid bilayer.
-
Harvest the proteoliposomes by ultracentrifugation.
-
-
Transport Assay:
-
Resuspend the proteoliposomes in the external buffer.
-
Initiate the transport reaction by adding radiolabeled [14C]this compound to the external medium at various concentrations.
-
At specific time points, stop the reaction by rapidly filtering the proteoliposomes through a 0.22 µm filter and washing with ice-cold external buffer to remove external substrate.
-
Quantify the amount of radioactivity retained on the filter using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the initial rates of transport at each substrate concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Figure 1: Experimental workflow for the proteoliposome-based this compound transport assay.
Signaling Pathways and Regulatory Networks
The activity and expression of this compound transporters are tightly regulated to meet the cellular demands for xylosylation.
// Nodes Glucose [label="Glucose", fillcolor="#FBBC05", fontcolor="#202124"]; UDP_GlcNAc [label="UDP-GlcNAc", fillcolor="#F1F3F4", fontcolor="#202124"]; UDP_Xylose_Cytosol [label="this compound (Cytosol)", fillcolor="#F1F3F4", fontcolor="#202124"]; SLC35B4_Gene [label="SLC35B4 Gene", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; SLC35B4_Transporter [label="SLC35B4 Transporter", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UDP_Xylose_Golgi [label="this compound (Golgi)", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycosylation [label="Xylosylation\n(e.g., GAG synthesis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; UMP [label="UMP", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Glucose -> UDP_GlcNAc [label="Hexosamine\nBiosynthesis\nPathway", color="#5F6368"]; UDP_GlcNAc -> SLC35B4_Gene [label=" Upregulation", color="#34A853", style=dashed, arrowhead=open]; SLC35B4_Gene -> SLC35B4_Transporter [label="Transcription &\nTranslation", color="#5F6368"]; UDP_Xylose_Cytosol -> SLC35B4_Transporter [label="Transport into Golgi", color="#EA4335"]; SLC35B4_Transporter -> UDP_Xylose_Golgi [color="#EA4335"]; UDP_Xylose_Golgi -> Glycosylation [label="Substrate for\nXylosyltransferases", color="#5F6368"]; SLC35B4_Transporter -> UMP [label="Antiport", color="#EA4335", dir=back]; UMP -> UDP_Xylose_Cytosol [style=invis]; // for layout }
Figure 2: Simplified signaling pathway for the regulation of human SLC35B4.In human liver cells, the expression of SLC35B4 is upregulated in response to high glucose levels, suggesting a link between glucose metabolism and the capacity for xylosylation[6][8][9]. This regulation is likely mediated through the hexosamine biosynthesis pathway, where an increase in glucose flux leads to higher levels of UDP-GlcNAc, a known substrate of SLC35B4. The transcriptional regulation of plant and fungal this compound transporters is less understood and represents an active area of research.
Role in Disease and Drug Development
The critical role of this compound transporters in various physiological and pathological processes makes them attractive targets for drug development.
Figure 3: Logical relationship of fungal Uxt transporters as drug targets.In pathogenic fungi like Cryptococcus neoformans, the Uxt transporters are essential for the biosynthesis of the polysaccharide capsule, a major virulence factor. Deletion of these transporters leads to attenuated virulence, making them promising targets for the development of novel antifungal agents[6][7]. High-throughput screening assays using proteoliposomes or yeast-based systems could be employed to identify small molecule inhibitors of these transporters.
In the context of human diseases, dysregulation of GAG synthesis due to altered this compound transport could contribute to various connective tissue disorders. Further research is needed to fully elucidate the role of SLC35B4 in these pathologies.
Conclusion
This compound transporters are central players in the intricate process of glycosylation, with profound implications for cellular function, organismal development, and host-pathogen interactions. This technical guide has provided a comprehensive overview of the current state of knowledge, from their fundamental structure and function to detailed experimental methodologies for their study. The continued investigation of these transporters will undoubtedly uncover new insights into the regulation of glycosylation and open new avenues for therapeutic intervention in a range of diseases. As our understanding of the structural and mechanistic details of these transporters improves, so too will our ability to rationally design modulators of their activity for scientific and clinical purposes.
References
- 1. Transcriptional Regulation of Solute Carrier (SLC) Drug Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The human solute carrier gene SLC35B4 encodes a bifunctional nucleotide sugar transporter with specificity for this compound and UDP-N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning and functional characterization of human nucleotide-sugar transporters | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Xylose donor transport is critical for fungal virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate promiscuity catalyzed by an O-glycosyltransferase MrOGT2 from Metarhizium robertsii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleotide Sugar Transporter SLC35 Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reconstitution into proteoliposomes and partial purification of the Golgi apparatus membrane UDP-galactose, this compound, and UDP-glucuronic acid transport activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on UDP-Xylose in Fungal Polysaccharides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate xylose (UDP-xylose) is a critical precursor for the biosynthesis of essential polysaccharides in the fungal cell wall and capsule, playing a pivotal role in fungal pathogenesis and survival. The intricate enzymatic pathway responsible for its synthesis, its subsequent transport, and its incorporation into complex glycans represent promising targets for novel antifungal therapies. This technical guide provides a comprehensive overview of the foundational research on this compound in fungi, with a particular focus on the pathogenic species Cryptococcus neoformans, Aspergillus fumigatus, and Candida albicans. It details the core metabolic pathways, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the associated biological processes.
Introduction
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The fungal cell wall, a unique and essential organelle absent in human cells, is a prime target for antifungal drug development. A key component of the fungal cell wall and capsular polysaccharides is the pentose sugar xylose. The activated form of this sugar, this compound, is synthesized intracellularly and serves as the donor for xylosyltransferases, which incorporate xylose into growing polysaccharide chains.[1][2][3] In pathogenic fungi like Cryptococcus neoformans, xylose is a major constituent of the glucuronoxylomannan (GXM) and galactoxylomannan (GalXM) polysaccharides that form the antiphagocytic capsule, a primary virulence factor.[1][2][3] Understanding the biosynthesis and regulation of this compound is therefore crucial for developing strategies to disrupt fungal cell wall integrity and virulence.
This compound Biosynthesis and Regulation
The de novo biosynthesis of this compound in fungi is a two-step enzymatic process that begins with UDP-glucose.[1][4]
-
Oxidation of UDP-glucose: UDP-glucose dehydrogenase (UGDH) catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA).[1][4]
-
Decarboxylation of UDP-glucuronic acid: UDP-glucuronic acid decarboxylase (UXS) then converts UDP-GlcA to this compound.[1][3][4]
This pathway is subject to feedback inhibition, where the end product, this compound, can inhibit the activity of UDP-glucose dehydrogenase, thereby regulating its own synthesis.[5]
Key Enzymes and Their Kinetic Properties
The enzymes UGDH and UXS are central to this compound production. While detailed kinetic data for these enzymes across a wide range of fungi is still an active area of research, studies in Cryptococcus neoformans have provided valuable insights.
| Enzyme | Fungal Species | Substrate | Km (mM) | Vmax (µmol/min/mg) | Inhibitors | Ki (µM) |
| UXS1 | Cryptococcus neoformans | UDP-GlcA | ~0.7[4] | 0.8[4] | NADH, UDP, this compound[1][3] | - |
| UGDH | Saccharum spp. (sugarcane) | UDP-glucose | 0.0187 | 2.17 µmol/min/mg | This compound | 17.1[6] |
| UGDH | Saccharum spp. (sugarcane) | NAD+ | 0.0722 | - | UDP-glucuronic acid | 292[6] |
Note: Kinetic data for fungal UGDH is limited; data from a plant source is included for comparative purposes.
Transcriptional Regulation by the Cell Wall Integrity (CWI) Pathway
The biosynthesis of cell wall components is tightly regulated by signaling pathways that sense and respond to cell wall stress. The Cell Wall Integrity (CWI) pathway, a conserved MAP kinase cascade, plays a central role in this process.[2][7][8][9] While direct transcriptional regulation of UGD and UXS genes by the CWI pathway is still under investigation, it is known that the CWI pathway upregulates the expression of a broad range of cell wall-related genes in response to stress.[7][8][9] It is hypothesized that under conditions requiring cell wall reinforcement, the CWI pathway, through transcription factors like Rlm1, may upregulate the expression of genes involved in this compound synthesis to ensure an adequate supply of precursors for polysaccharide production.[10][11]
Role of this compound in Fungal Polysaccharides
This compound is the donor substrate for xylosyltransferases, enzymes that catalyze the transfer of xylose to acceptor molecules, primarily growing polysaccharide chains.
Cryptococcus neoformans
In C. neoformans, this compound is essential for the synthesis of the polysaccharide capsule, which is composed of approximately 90% glucuronoxylomannan (GXM) and 5-10% galactoxylomannan (GXMGal).[10][12] Both GXM and GXMGal are heavily xylosylated, and the absence of this compound leads to acapsular mutants that are avirulent.[11]
Aspergillus fumigatus
The cell wall of Aspergillus fumigatus is a complex structure containing various polysaccharides, including galactomannan. While the exact xylose content can vary, it is a known component of the cell wall.[3][13] The Cell Wall Integrity (CWI) pathway is also crucial for maintaining cell wall homeostasis in A. fumigatus.[14][15]
Candida albicans
In Candida albicans, the cell wall is primarily composed of glucan, mannan, and chitin.[16][17] While xylose is not a major component of the yeast form cell wall, its presence and role in the hyphal form, which is important for tissue invasion, is an area of ongoing research. Alterations in cell wall composition, including mannosylation, are linked to virulence.[12][18][19]
| Fungal Species | Polysaccharide Containing Xylose | Location | Role in Pathogenesis |
| Cryptococcus neoformans | Glucuronoxylomannan (GXM), Galactoxylomannan (GXMGal) | Capsule | Essential for virulence, antiphagocytic[1][10][12] |
| Aspergillus fumigatus | Galactomannan and other glycoproteins | Cell Wall | Contributes to cell wall structure and integrity[3][13] |
| Candida albicans | Glycoproteins (in hyphae) | Cell Wall | Potential role in hyphal morphogenesis and tissue invasion[20] |
Experimental Protocols
Assay for UDP-Glucuronic Acid Decarboxylase (UXS) Activity
This protocol is adapted from the characterization of UXS1 in Cryptococcus neoformans.[1]
Objective: To measure the conversion of UDP-glucuronic acid to this compound.
Materials:
-
Enzyme source (e.g., purified recombinant UXS, cell lysate)
-
40 mM Tris-HCl, pH 7.4
-
1 mM NAD+
-
1 mM UDP-glucuronic acid (UDP-GlcA)
-
Phenol:Chloroform (1:1, v/v)
-
HPLC system with an anion-exchange column
-
Potassium phosphate buffer gradient for elution
Procedure:
-
Prepare a 50 µL reaction mixture containing:
-
40 mM Tris-HCl, pH 7.4
-
1 mM NAD+
-
1 mM UDP-GlcA
-
2-10 mg/mL of total protein from the enzyme source
-
-
Incubate the reaction at 23°C for 15 minutes.
-
Stop the reaction by adding 50 µL of phenol:chloroform (1:1).
-
Vortex vigorously and centrifuge at 16,000 x g for 5 minutes at room temperature.
-
Carefully collect the upper aqueous phase.
-
Re-extract the lower organic phase with 80 µL of dH2O, vortex, centrifuge, and pool the aqueous phases.
-
Analyze the pooled aqueous phase by HPLC on an anion-exchange column.
-
Elute with a linear gradient of potassium phosphate buffer. This compound and UDP-GlcA will have distinct retention times (e.g., in the published study, this compound eluted at ~17 minutes and UDP-GlcA at ~21 minutes).[1]
-
Quantify the product (this compound) by integrating the peak area and comparing it to a standard curve.
Quantification of Fungal Cell Wall Polysaccharides by HPLC
This protocol provides a method for the hydrolysis of fungal cell wall polysaccharides and the subsequent quantification of their monosaccharide components.
Objective: To determine the monosaccharide composition of fungal cell walls.
Materials:
-
Fungal cells
-
6% KOH
-
Glacial acetic acid
-
50 mM KH2PO4 buffer, pH 6.5
-
Chitinase and Zymolyase
-
72% H2SO4
-
HPLC system with a CarboPac PA1 column or similar
-
Pulsed amperometric detector (PAD)
-
Monosaccharide standards (glucose, mannose, galactose, xylose, etc.)
Procedure:
-
Cell Wall Isolation:
-
Harvest fungal cells by centrifugation.
-
Wash the cell pellet with cold water.
-
Resuspend the pellet in 6% KOH and incubate at 80°C for 90 minutes.
-
Neutralize with glacial acetic acid and wash the resulting cell wall pellet with water.
-
-
Enzymatic Digestion (Optional, for specific analyses):
-
Resuspend the cell wall pellet in 50 mM KH2PO4 buffer, pH 6.5.
-
Add chitinase and zymolyase and incubate at 37°C for 6 hours.
-
-
Acid Hydrolysis:
-
Take a known amount of the isolated cell wall material.
-
Add 72% H2SO4 and incubate at room temperature for 3 hours.
-
Dilute the acid to 1 M with water and autoclave for 1 hour at 121°C.
-
Neutralize the hydrolysate with BaCO3 and centrifuge to remove the precipitate.
-
-
HPLC Analysis:
-
Filter the supernatant and inject it into an HPLC system equipped with a CarboPac PA1 column.
-
Elute with an appropriate mobile phase (e.g., isocratic NaOH).
-
Detect the separated monosaccharides using a PAD.
-
Identify and quantify the monosaccharides by comparing their retention times and peak areas to those of known standards.
-
Conclusion and Future Directions
The biosynthesis of this compound is a fundamental process in fungi, providing an essential building block for cell wall and capsular polysaccharides that are critical for fungal viability and virulence. The enzymes UGDH and UXS, as well as the this compound transporters, represent attractive targets for the development of novel antifungal agents. While significant progress has been made in understanding this pathway in Cryptococcus neoformans, further research is needed to elucidate the specific roles and regulation of this compound synthesis in other major fungal pathogens like Aspergillus fumigatus and Candida albicans. A deeper understanding of the kinetic properties of the enzymes involved, their transcriptional regulation, and the downstream xylosyltransferases will be instrumental in designing effective inhibitors. The development of high-throughput screening assays for these enzymes and transporters will accelerate the discovery of new antifungal compounds that can combat the growing threat of fungal infections.
References
- 1. Functional cloning and characterization of a UDP- glucuronic acid decarboxylase: The pathogenic fungus Cryptococcus neoformans elucidates this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Aspergillus fumigatus: cell wall polysaccharides, their biosynthesis and organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Functional cloning and characterization of a UDP- glucuronic acid decarboxylase: the pathogenic fungus Cryptococcus neoformans elucidates this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. UDP-glucose 4, 6-dehydratase Activity Plays an Important Role in Maintaining Cell Wall Integrity and Virulence of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Cell Wall and Secreted Proteins of Candida albicans: Identification, Function, and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. UDP-glucose 4, 6-dehydratase Activity Plays an Important Role in Maintaining Cell Wall Integrity and Virulence of Candida albicans | PLOS Pathogens [journals.plos.org]
- 19. UDP-glucose 4, 6-dehydratase activity plays an important role in maintaining cell wall integrity and virulence of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of Hyphal Formation in Interactions of Candida albicans with Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Trajectory of UDP-Xylose Synthase: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Structure, Function, and Therapeutic Potential of a Key Enzyme in Glycobiology
UDP-xylose synthase (UXS) stands as a central enzyme in cellular metabolism, catalyzing the NAD+-dependent oxidative decarboxylation of UDP-glucuronic acid (UDP-GlcA) to produce this compound (UDP-Xyl). This nucleotide sugar is the sole donor of xylose for the biosynthesis of proteoglycans, essential macromolecules that populate the extracellular matrix and cell surfaces. Through the initiation of glycosaminoglycan (GAG) chain synthesis, this compound plays a critical role in a myriad of cellular processes, including cell signaling, adhesion, and migration.[1][2][3] The profound conservation of UXS across bacteria, plants, and mammals underscores its fundamental biological importance.[2] Recent discoveries have also highlighted UXS1, the human isoform, as a promising therapeutic target in oncology, specifically in cancers characterized by high expression of UDP-glucose dehydrogenase (UGDH).[4][5] This guide provides a comprehensive overview of the evolution, biochemistry, and experimental study of this compound synthase, tailored for researchers, scientists, and professionals in drug development.
Catalytic Mechanism and Structural Evolution
This compound synthase belongs to the short-chain dehydrogenase/reductase (SDR) superfamily.[2] The catalytic cycle is a highly efficient, three-step process that occurs within a single active site, utilizing a tightly bound NAD+ cofactor.
-
Oxidation: The C4 hydroxyl group of the substrate, UDP-GlcA, is oxidized by NAD+ to form a UDP-4-keto-glucuronic acid intermediate.
-
Decarboxylation: The intermediate undergoes decarboxylation, releasing CO2 and forming a UDP-4-keto-pentose species.
-
Reduction: The newly formed NADH reduces the C4 keto group of the pentose intermediate, yielding the final product, this compound, and regenerating the enzyme-bound NAD+ for the next catalytic cycle.[2]
Structural studies of human UXS1 (hUXS1) reveal a homodimeric protein, with each monomer comprising two domains: a larger NAD+-binding domain characteristic of the SDR fold and a smaller substrate-binding domain. The active site is situated in a cleft between these two domains.[2]
Phylogenetic analysis indicates that UXS is one of the most highly conserved non-mitochondrial proteins. For instance, human UXS1 shares approximately 57% sequence identity with its bacterial counterparts.[2] An intriguing evolutionary finding suggests that the ancestral form of UXS may have been a hexamer. While human UXS is tetrameric, a mutation linked to developmental defects in zebrafish (the man o' war mutation) induces a conformational change, causing the human enzyme to form a hexameric structure that is remarkably similar to the hexamers formed by UXS homologs from deeply divergent bacteria like Staphylococcus aureus and Helicobacter pylori.[6] This suggests the persistence of a latent hexamer-building interface in the human enzyme, offering a glimpse into its structural evolution.
dot
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of this compound. Cloning and characterization of a novel Arabidopsis gene family, UXS, encoding soluble and putative membrane-bound UDP-glucuronic acid decarboxylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disruption of sugar nucleotide clearance is a therapeutic vulnerability of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deregulated sugar metabolism pathway provides new cancer target | BioWorld [bioworld.com]
- 6. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
Methodological & Application
Quantification of UDP-Xylose in Cell Lysates Using High-Performance Liquid Chromatography (HPLC)
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of proteoglycans, glycoproteins, and other essential glycoconjugates in mammalian cells.[1][2][3] The initiation of glycosaminoglycan (GAG) chain synthesis on proteoglycan core proteins is a key process mediated by the transfer of xylose from this compound.[4][5] Dysregulation of this compound levels can significantly impact cell signaling pathways and has been implicated in various diseases, making its accurate quantification in cell lysates a crucial aspect of glycobiology research and drug development.[4][6]
This application note provides a detailed protocol for the quantification of this compound in cell lysates using High-Performance Liquid Chromatography (HPLC), primarily coupled with mass spectrometry (MS) for high sensitivity and specificity. Alternative detection methods are also discussed.
Signaling Pathway Involving this compound
This compound is synthesized from UDP-glucose in a two-step enzymatic process. First, UDP-glucose dehydrogenase (UGDH) oxidizes UDP-glucose to UDP-glucuronic acid (UDP-GlcA). Subsequently, UDP-glucuronic acid decarboxylase (UXS), also known as this compound synthase (UXS1), catalyzes the decarboxylation of UDP-GlcA to form this compound.[1][7] This process is subject to feedback inhibition by this compound, which regulates its own synthesis.[1][2] this compound is then transported into the Golgi apparatus where it is utilized by xylosyltransferases (XT-I and XT-II) to initiate GAG chain synthesis on serine residues of core proteins.[1][5]
Caption: Biosynthesis and utilization of this compound in proteoglycan synthesis.
Experimental Workflow
The quantification of this compound from cell lysates involves several key steps: cell harvesting and lysis, extraction of nucleotide sugars, optional solid-phase extraction (SPE) for sample cleanup and enrichment, followed by HPLC separation and detection.
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocols
Materials and Reagents
-
Cell culture reagents (media, serum, etc.)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
Cell scrapers (for adherent cells)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
This compound standard (disodium salt)
-
Internal standard (e.g., UDP-galactose, if not endogenously abundant and well-separated)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Porous Graphitic Carbon)
-
Ammonium acetate, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
Protocol 1: Cell Lysis and Nucleotide Sugar Extraction
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer (e.g., in a 10 cm dish) twice with 5 mL of ice-cold PBS.
-
Add 1 mL of a pre-chilled extraction solution (e.g., methanol:water, 80:20 v/v) to the plate.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), wash with ice-cold PBS, and resuspend the cell pellet in the extraction solution.
-
-
Lysis and Extraction:
-
A common method involves a chloroform-methanol-water extraction.[8] To the cell suspension in the extraction solution, add chloroform to achieve a final ratio of chloroform:methanol:water of 1:2:0.8.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous phase, which contains the nucleotide sugars, into a new tube.
-
Dry the aqueous phase completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a suitable volume of the initial HPLC mobile phase (e.g., 100 µL) for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup (Optional)
For samples with low abundance of this compound or high matrix interference, an SPE cleanup step using porous graphitic carbon cartridges can be beneficial.[6][8]
-
Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with an organic solvent followed by equilibration with an aqueous solution.
-
Sample Loading: Load the reconstituted cell extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with water or a low-percentage organic solvent to remove salts and other polar impurities.
-
Elution: Elute the nucleotide sugars with a suitable solvent mixture (e.g., acetonitrile:water with a small amount of trifluoroacetic acid).[8]
-
Drying and Reconstitution: Dry the eluate and reconstitute it in the initial HPLC mobile phase.
Protocol 3: HPLC-MS/MS Analysis
This protocol describes a method using Hydrophilic Interaction Chromatography (HILIC) coupled to a triple quadrupole mass spectrometer.
-
HPLC System: An HPLC system capable of delivering accurate gradients at low flow rates.
-
HPLC Column: A HILIC column (e.g., 150 mm x 2.0 mm, 5 µm particle size) is suitable for separating polar nucleotide sugars.[9]
-
Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the more polar compounds.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 25-40°C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for this compound (and the internal standard, if used) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Data Presentation
Quantitative data should be presented in a clear and structured format. A standard curve should be generated using a serial dilution of the this compound standard. The concentration of this compound in the cell lysates can then be calculated based on the peak area ratios of the analyte to the internal standard (if used) and the standard curve.
Table 1: Example Quantitative Data for this compound in Different Cell Lines
| Cell Line | Treatment | This compound (pmol/10^6 cells) | Standard Deviation |
| Cell Line A | Control | 15.2 | 1.8 |
| Cell Line A | Drug X (10 µM) | 8.7 | 0.9 |
| Cell Line B | Control | 22.5 | 2.5 |
| Cell Line B | Drug X (10 µM) | 20.1 | 2.1 |
Table 2: HPLC-MS/MS Parameters for this compound Detection
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 535.0 | 323.0 | 20 |
| Internal Standard | TBD | TBD | TBD |
Alternative Detection Methods
While LC-MS/MS is the gold standard for sensitivity and specificity, other detection methods can be employed:
-
HPLC with UV Detection: this compound has a UV absorbance maximum around 262 nm due to the uracil ring. However, this method is less sensitive and specific than MS, as other nucleotides will also absorb at this wavelength.[10] Derivatization with a UV-active tag can improve sensitivity.[11]
-
Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This technique is highly sensitive for the detection of underivatized carbohydrates and can be used for the analysis of sugars released from this compound after enzymatic or chemical hydrolysis.[12]
Conclusion
The accurate quantification of this compound in cell lysates is essential for understanding its role in cellular processes and for the development of therapeutics targeting pathways involving glycosylation. The detailed protocols provided in this application note, utilizing HPLC coupled with mass spectrometry, offer a robust and sensitive method for this purpose. The provided diagrams and data presentation formats aim to facilitate the implementation and interpretation of these experiments in a research and drug development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel SPE-UPLC-MS/MS-based assay for the selective, simultaneous quantification of xylosyltransferase-I and -II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Determination of total glucose and xylose in instant coffee by reverse phase HPLC-UV | Separation Science [sepscience.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for UDP-Xylose Dependent Glycosyltransferase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (UDP)-xylose dependent glycosyltransferases are a critical class of enzymes that catalyze the transfer of xylose from the activated sugar donor, UDP-xylose, to various acceptor molecules, including proteins and other carbohydrates.[1] This process, known as xylosylation, is the initial and often rate-limiting step in the biosynthesis of most proteoglycans, which are essential components of the extracellular matrix and play vital roles in cell signaling, development, and disease.[2][3] Dysregulation of xylosyltransferase activity has been implicated in various pathological conditions, including developmental disorders, cancer, and fibrotic diseases, making these enzymes attractive targets for drug discovery and development.
These application notes provide a comprehensive overview of the principles and methodologies for assaying the activity of this compound dependent glycosyltransferases. Detailed protocols for various assay formats are presented to guide researchers in selecting and implementing the most suitable method for their specific research needs.
Signaling Pathway: Proteoglycan Biosynthesis Initiation
The initiation of proteoglycan biosynthesis is a key signaling event mediated by this compound dependent xylosyltransferases. The following diagram illustrates the initial steps of this pathway, which primarily occurs in the Golgi apparatus.[2]
Caption: Initiation of Proteoglycan Biosynthesis.
Experimental Workflow for a Typical Glycosyltransferase Assay
The following diagram outlines a general workflow for performing a this compound dependent glycosyltransferase activity assay. Specific details for each step will vary depending on the chosen assay method.
Caption: General Experimental Workflow.
Data Presentation
Table 1: Kinetic Parameters of this compound Dependent Glycosyltransferases
| Enzyme | Acceptor Substrate | Km (this compound) (µM) | Km (Acceptor) (µM) | Vmax (pmol/min/mg) | Source |
| Human Xylosyltransferase I (XT-I) | Recombinant Bikunin | - | 0.9 | 764 (pmol/h/mg) | [4] |
| Synthetic Bikunin Peptide | - | 22 | - | [5] | |
| Human Xylosyltransferase II (XT-II) | Recombinant Bikunin | - | 5.2 | - | |
| Mouse Xylosyltransferase 1 (XylT1) | Bikunin Peptide | - | 20.48 | - | [6] |
| Mouse Xylosyltransferase 2 (XylT2) | Bikunin Peptide | - | 11.72 | - | [6] |
| Human XXYLT1 | UDP-α-D-xylose | 280 | - | - | [7] |
Note: Vmax values are often reported in different units and conditions, making direct comparison challenging. Please refer to the original sources for detailed experimental conditions.
Table 2: IC50 Values of Inhibitors for Xylosyltransferases
| Enzyme | Inhibitor | IC50 (µM) | Assay Conditions | Source |
| Human Xylosyltransferase I (XT-I) | Celastrol | ~1 | In vitro enzyme assay | |
| Amphotericin B | ~1 | In vitro enzyme assay |
Note: IC50 values are highly dependent on the assay conditions, including substrate concentrations.
Experimental Protocols
Several methods can be employed to measure this compound dependent glycosyltransferase activity. The choice of assay depends on factors such as the required sensitivity, throughput, and the availability of specific reagents and instrumentation.
Protocol 1: Radiolabeled Assay
This is a classic and highly sensitive method that directly measures the incorporation of a radiolabeled xylose into the acceptor substrate.
Materials:
-
Purified or partially purified xylosyltransferase
-
UDP-[14C]Xylose or UDP-[3H]Xylose (radiolabeled donor substrate)
-
Acceptor substrate (e.g., synthetic peptide, recombinant protein)
-
Assay Buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl2, 10 mM MgCl2)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
-
Filter paper discs (e.g., Whatman P81)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a known concentration of the acceptor substrate, and the enzyme preparation.
-
Initiate Reaction: Start the reaction by adding a specific amount of UDP-[14C]Xylose. The final reaction volume is typically 25-100 µL.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Termination: Stop the reaction by adding an equal volume of cold 10% TCA.
-
Precipitation and Washing:
-
Spot the reaction mixture onto a labeled filter paper disc.
-
Wash the filter discs three times with 5% TCA to remove unincorporated UDP-[14C]Xylose.
-
Perform a final wash with ethanol or acetone to dry the discs.
-
-
Quantification:
-
Place the dried filter disc in a scintillation vial.
-
Add an appropriate volume of scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Calculation: Calculate the amount of incorporated xylose based on the specific activity of the UDP-[14C]Xylose and the measured counts per minute (CPM).
Protocol 2: Phosphatase-Coupled Colorimetric Assay
This non-radioactive method relies on the detection of the UDP product released during the glycosyltransferase reaction. The UDP is then hydrolyzed by a phosphatase to release inorganic phosphate, which can be quantified using a colorimetric reagent like Malachite Green.[8]
Materials:
-
Purified xylosyltransferase
-
This compound (non-radiolabeled)
-
Acceptor substrate
-
Assay Buffer (as in Protocol 1)
-
A suitable phosphatase (e.g., apyrase or a specific UDP phosphatase)
-
Malachite Green phosphate detection reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Glycosyltransferase Reaction:
-
Set up the xylosyltransferase reaction as described in Protocol 1 (steps 1-3), using non-radiolabeled this compound.
-
-
Phosphatase Reaction:
-
After the desired incubation time, add the phosphatase to the reaction mixture.
-
Incubate for a sufficient time to allow for the complete hydrolysis of the generated UDP to UDP and inorganic phosphate.
-
-
Colorimetric Detection:
-
Add the Malachite Green reagent to each well.
-
Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.
-
Quantification: Generate a standard curve using the phosphate standard solution. Determine the concentration of phosphate released in the enzymatic reactions from the standard curve. The amount of phosphate is directly proportional to the amount of UDP produced and thus to the xylosyltransferase activity.
Protocol 3: Bioluminescent UDP-Glo™ Assay
This is a highly sensitive and high-throughput compatible homogeneous assay that measures the amount of UDP produced in the glycosyltransferase reaction.[7][9][10] The UDP is converted to ATP, which then drives a luciferase-mediated light-producing reaction.
Materials:
-
Purified xylosyltransferase
-
This compound
-
Acceptor substrate
-
Assay Buffer
-
UDP-Glo™ Glycosyltransferase Assay kit (containing UDP Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Glycosyltransferase Reaction:
-
Perform the xylosyltransferase reaction in the wells of a white, opaque microplate as described in Protocol 1 (steps 1-3).
-
-
Detection:
-
Add an equal volume of the UDP Detection Reagent to each well.
-
Incubate at room temperature for a specified time (typically 60 minutes) to allow the signal to stabilize.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Quantification: The amount of light produced is directly proportional to the amount of UDP generated. A UDP standard curve can be prepared to convert the relative light units (RLU) to the concentration of UDP.
Applications in Research and Drug Development
-
Enzyme Characterization: These assays are fundamental for determining the kinetic parameters (Km, Vmax) of xylosyltransferases, understanding their substrate specificity, and elucidating their reaction mechanisms.[5]
-
High-Throughput Screening (HTS): Non-radioactive, homogeneous assays like the UDP-Glo™ assay are particularly well-suited for HTS of large compound libraries to identify novel inhibitors or activators of xylosyltransferases.
-
Drug Discovery and Development: Identified inhibitors can serve as lead compounds for the development of therapeutics targeting diseases associated with aberrant xylosyltransferase activity.
-
Disease Diagnosis and Prognosis: Measuring xylosyltransferase activity in biological samples (e.g., serum) can serve as a biomarker for certain diseases, such as fibrosis and some cancers.[3][11]
-
Understanding Biological Processes: These assays are invaluable tools for investigating the role of xylosylation in various biological processes, including cell adhesion, migration, and signaling.
References
- 1. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Proteoglycan - Wikipedia [en.wikipedia.org]
- 3. Human xylosyltransferases in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Recognition of acceptor proteins by UDP-D-xylose proteoglycan core protein beta-D-xylosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xylosyltransferase II is a significant contributor of circulating xylosyltransferase levels and platelets constitute an important source of xylosyltransferase in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UDP-Glo™ Glycosyltransferase Assay [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. Xylosyltransferase II is the predominant isoenzyme which is responsible for the steady-state level of xylosyltransferase activity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemoenzymatic Synthesis of UDP-Xylose and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of Uridine Diphosphate-Xylose (UDP-Xylose) and its analogs. This compound is a critical nucleotide sugar donor for glycosyltransferases involved in the biosynthesis of essential polysaccharides and proteoglycans, such as heparin, chondroitin sulfate, and hyaluronan.[1][2] Its availability is crucial for research in glycobiology, drug discovery, and bioengineering. The chemoenzymatic methods described herein offer significant advantages over purely chemical or enzymatic approaches by combining the flexibility of chemical synthesis with the high stereoselectivity and efficiency of enzymatic catalysis.[1][2]
Synthetic Strategies Overview
Two primary chemoenzymatic strategies for the synthesis of this compound and its analogs are highlighted:
-
One-Pot Multi-Enzyme (OPME) Synthesis from UDP-Glucose: This approach mimics the natural biosynthetic pathway, starting from the readily available precursor UDP-Glucose. It involves a cascade of enzymatic reactions catalyzed by UDP-Glucose Dehydrogenase (UGDH) and this compound Synthase (UXS).[3][4] This method is highly efficient for producing the natural UDP-α-D-xylose stereoisomer.[3][4]
-
Chemoenzymatic Synthesis via Chemically Synthesized Sugar-1-Phosphates: This versatile strategy involves the chemical synthesis of xylose-1-phosphate or its analogs, followed by an enzymatic reaction with a promiscuous UDP-sugar pyrophosphorylase (USP) to generate the corresponding UDP-sugar.[1][2] This approach is particularly useful for synthesizing unnatural UDP-sugar analogs for which biosynthetic pathways do not exist.[1][2]
Data Presentation
Table 1: Comparison of Chemoenzymatic Synthesis Methods for this compound
| Parameter | One-Pot Multi-Enzyme (from UDP-Glucose) | Chemoenzymatic (from Xylose-1-Phosphate) |
| Starting Material | UDP-Glucose | D-Xylose (for chemical synthesis of Xylose-1-Phosphate) |
| Key Enzymes | UDP-Glucose Dehydrogenase (hUGDH), this compound Synthase (hUXS) | UDP-Sugar Pyrophosphorylase (e.g., from A. thaliana or B. infantis) |
| Reported Yield | 46% overall yield after purification[3][4] | High yields (specific percentages vary with substrate and enzyme)[1] |
| Product Stereochemistry | Stereopure UDP-α-D-xylose[3][4] | Stereopure UDP-α-D-xylose (due to enzyme stereospecificity)[1][2] |
| Suitability for Analogs | Limited to analogs accepted by the enzyme cascade | Highly suitable for a wide range of analogs |
| Key Advantages | Utilizes a readily available starting material, mimics the natural pathway. | High versatility for analog synthesis, circumvents the need for specific kinases.[1][2] |
Signaling Pathway Involvement
This compound is a key precursor in the biosynthesis of glycosaminoglycan (GAG) chains on proteoglycans. This process is initiated by the transfer of xylose from this compound to a serine residue in the core protein, a critical step in the formation of proteoglycans that are essential components of the extracellular matrix and play vital roles in cell signaling, including Notch signaling.[1][2]
Caption: Initiation of Glycosaminoglycan (GAG) synthesis.
Experimental Protocols
Protocol 1: One-Pot Multi-Enzyme Synthesis of this compound from UDP-Glucose
This protocol is adapted from the work of Eixelsberger et al. and describes an enzymatic redox cascade for the production of UDP-α-xylose.[3][4]
Workflow Diagram:
Caption: One-pot multi-enzyme synthesis workflow.
Materials:
-
UDP-Glucose
-
Recombinant human UDP-Glucose Dehydrogenase (hUGDH)
-
Recombinant human this compound Synthase (hUXS)
-
NAD+
-
Tris-HCl buffer (pH 8.0)
-
MgCl₂
-
Dithiothreitol (DTT)
-
NAD+ regeneration system (e.g., xylose reductase, 9,10-phenanthrenequinone, catalase, and H₂O₂)[3][4]
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, and NAD+.
-
Enzyme Addition: Add hUGDH, hUXS, and the components of the NAD+ regeneration system to the reaction mixture.
-
Substrate Addition: Start the reaction by adding UDP-Glucose to a final concentration of approximately 20 mM.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by HPLC.
-
Reaction Quenching: Once the reaction has reached completion (typically after several hours), quench the reaction by heating or by adding a quenching agent like ethanol.
-
Purification:
-
Centrifuge the quenched reaction mixture to remove precipitated proteins.
-
Subject the supernatant to anion-exchange chromatography to separate the nucleotide sugars.
-
Further purify the this compound fraction using size-exclusion chromatography to remove any remaining impurities.
-
-
Analysis: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry. A final yield of approximately 10.5 g/L (19.5 mM) of UDP-α-xylose with >98% purity can be achieved.[3][4]
Protocol 2: Chemoenzymatic Synthesis of this compound via Chemically Synthesized Xylose-1-Phosphate
This protocol is based on the work of Wade et al. and provides a flexible method for producing this compound and its analogs.[1][2]
Workflow Diagram:
Caption: Chemoenzymatic synthesis workflow via xylose-1-phosphate.
Materials:
-
D-Xylose (or desired analog)
-
Reagents for chemical synthesis of xylose-1-phosphate (e.g., via β-glycosylsulfonylhydrazides)[1][2]
-
Recombinant UDP-Sugar Pyrophosphorylase (USP) from Arabidopsis thaliana (AtUSP) or Bifidobacterium infantis (BiUSP)
-
Uridine-5'-triphosphate (UTP)
-
HEPES buffer (pH 7.5)
-
MgCl₂
-
Inorganic pyrophosphatase (optional, to drive the reaction forward)
Procedure:
-
Chemical Synthesis of Xylose-1-Phosphate:
-
Enzymatic Reaction:
-
In a reaction vessel, combine the chemically synthesized xylose-1-phosphate, UTP, HEPES buffer, and MgCl₂.
-
Add the UDP-Sugar Pyrophosphorylase (e.g., BiUSP) and optionally inorganic pyrophosphatase.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for several hours. The enzyme will selectively convert the α-anomer of xylose-1-phosphate to UDP-α-D-xylose.[1][2]
-
-
Purification:
-
Terminate the reaction and purify the this compound from the reaction mixture using Bio-gel P-2 gel chromatography.[5]
-
-
Analysis:
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
-
This chemoenzymatic approach provides a robust platform for the synthesis of a diverse range of this compound analogs by simply modifying the starting sugar in the initial chemical synthesis step.
References
- 1. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 2. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 4. Enzymatic Redox Cascade for One-Pot Synthesis of Uridine 5′-Diphosphate Xylose from Uridine 5′-Diphosphate Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of UDP-Xylose Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (UDP)-xylose synthase (UXS) is a critical enzyme in the biosynthesis of proteoglycans, which are essential components of the extracellular matrix and play vital roles in cell signaling, proliferation, and adhesion.[1][2] UXS catalyzes the NAD+-dependent oxidative decarboxylation of UDP-glucuronic acid (UDP-GlcA) to produce UDP-xylose.[1][3] This this compound then serves as the donor for the initial xylosylation of core proteins, a committed step in the synthesis of glycosaminoglycan (GAG) chains.[1] Dysregulation of proteoglycan biosynthesis has been implicated in various diseases, including cancer, making UXS an attractive therapeutic target.[2]
These application notes provide a comprehensive protocol for developing and implementing a high-throughput screening (HTS) assay to identify inhibitors of human this compound synthase 1 (hUXS1). The described assay is based on a robust and sensitive luminescence-based detection method amenable to 384-well plate format, suitable for large-scale compound library screening.
Signaling Pathway and Experimental Workflow
To contextualize the importance of UXS, the following diagram illustrates its position in the proteoglycan biosynthesis pathway.
The experimental workflow for the HTS assay is designed for efficiency and automation, as depicted below.
Data Presentation
Quantitative data from the HTS assay should be summarized for clear interpretation and comparison.
Table 1: Kinetic Parameters of Recombinant Human this compound Synthase 1 (hUXS1)
| Parameter | Value | Reference |
| Km for UDP-GlcA | 2.0 mM | [1] |
| Km for NAD+ | 0.5 mM | [1] |
| kcat | 0.001 s-1 | [1] |
Table 2: HTS Assay Performance Metrics
| Parameter | Value | Interpretation |
| Z'-factor | > 0.5 | Excellent assay quality suitable for HTS.[4][5][6][7] |
| Signal-to-Background (S/B) Ratio | > 10 | Robust assay with a clear distinction between positive and negative controls. |
| Coefficient of Variation (%CV) | < 10% | High precision and reproducibility of the assay. |
Table 3: Inhibitor Potency (Example Format)
| Compound ID | IC50 (µM) | Hill Slope |
| Positive Control (if available) | Value | Value |
| Hit Compound 1 | Value | Value |
| Hit Compound 2 | Value | Value |
| ... | ... | ... |
Note: Specific IC50 values for potent hUXS1 inhibitors are not widely available in the public domain. This table serves as a template for organizing screening results.
Experimental Protocols
Recombinant Human UXS1 Expression and Purification
A truncated form of human UXS1 (residues 85-402), lacking the N-terminal transmembrane domain, is recommended for expression in Escherichia coli.[8]
Protocol:
-
Vector Construction: Subclone the codon-optimized coding sequence for truncated hUXS1 into an expression vector (e.g., pETM-11) containing an N-terminal hexahistidine (His) tag followed by a TEV protease cleavage site.[8]
-
Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).[8]
-
Expression:
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity chromatography column.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged hUXS1 with elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).
-
(Optional) Cleave the His-tag with TEV protease and further purify the protein by size-exclusion chromatography.
-
Assess protein purity by SDS-PAGE.
-
Determine protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified enzyme in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) at -80°C.[9]
-
HTS Assay for hUXS1 Inhibitors (Luminescence-Based)
This protocol is adapted from a luminescence-based assay for decarboxylases and is suitable for a 384-well plate format.[10][11][12] The principle involves a coupled enzyme system where the product of the UXS reaction is ultimately linked to the generation of a luminescent signal. A potential approach is to couple the production of NADH to a commercially available NADH detection system that uses a reductase to reduce a pro-luciferin substrate, which is then converted to light by luciferase.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT.
-
Recombinant hUXS1: Prepared as described above.
-
Substrates: UDP-Glucuronic Acid (UDP-GlcA) and NAD+.
-
Test Compounds: Compound library dissolved in DMSO.
-
Positive Control: A known inhibitor (if available) or no enzyme control.
-
Negative Control: DMSO.
-
Luminescence Detection Reagent: A commercially available NADH-Glo™ Assay kit or similar.
-
384-well Plates: White, opaque plates suitable for luminescence measurements.
Protocol:
-
Compound Plating:
-
Using an automated liquid handler, dispense 100 nL of test compounds (typically at 10 mM in DMSO) into the wells of a 384-well plate.
-
Dispense 100 nL of DMSO into the negative control wells.
-
Dispense 100 nL of a known inhibitor (if available) into the positive control wells.
-
-
Reagent Addition:
-
Prepare a substrate mix in assay buffer containing UDP-GlcA and NAD+ at final concentrations of 2 mM and 0.5 mM, respectively (at or near their Km values).
-
Dispense 10 µL of the substrate mix into each well of the 384-well plate.
-
-
Enzyme Addition and Incubation:
-
Prepare the hUXS1 enzyme solution in assay buffer at a predetermined optimal concentration (to be determined during assay development to ensure the reaction is in the linear range).
-
Initiate the reaction by adding 10 µL of the enzyme solution to each well.
-
Mix the plate gently.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Detection:
-
Prepare the luminescence detection reagent according to the manufacturer's instructions.
-
Add 20 µL of the detection reagent to each well.
-
Incubate for 10-15 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence signal using a plate reader.
-
Data Analysis
-
Z'-factor Calculation:
-
The Z'-factor is a measure of the quality of the HTS assay and should be calculated for each plate.[4][5][6][7]
-
Z' = 1 - [(3 * (SDpos + SDneg)) / |Meanpos - Meanneg|]
-
Where SDpos and Meanpos are the standard deviation and mean of the positive controls, and SDneg and Meanneg are the standard deviation and mean of the negative controls.
-
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[5]
-
-
Percentage Inhibition Calculation:
-
Calculate the percentage inhibition for each test compound:
-
% Inhibition = [1 - (Signalcompound - Meanpos) / (Meanneg - Meanpos)] * 100
-
-
IC50 Determination:
-
For compounds showing significant inhibition (e.g., >50%), perform dose-response experiments.
-
Create a serial dilution of the hit compounds and repeat the HTS assay.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[13][14][15]
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Z'-factor (<0.5) | High variability in controls | Optimize liquid handling, ensure proper mixing, check reagent stability. |
| Low signal window | Increase enzyme concentration or incubation time (while maintaining linearity). | |
| High %CV (>10%) | Inconsistent dispensing | Calibrate and maintain automated liquid handlers. |
| Edge effects on the plate | Use barrier plates or avoid using the outer wells for samples. | |
| False positives | Compound autofluorescence/luminescence | Perform a counterscreen without the enzyme to identify interfering compounds. |
| Compound aggregation | Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. | |
| False negatives | Low compound potency | Screen at a higher compound concentration. |
| Compound instability | Check compound stability in the assay buffer. |
References
- 1. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. Z-factor - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A monoallelic UXS1 variant associated with short‐limbed short stature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. A highly sensitive high-throughput luminescence assay for malonyl-CoA decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 12. A luminescence-based test for determining ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medium.com [medium.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Application of UDP-Glo™ Assay for UDP-Xylose Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate xylose (UDP-xylose) is a critical nucleotide sugar that serves as a xylose donor in the biosynthesis of proteoglycans and other glycoconjugates. The accurate quantification of this compound is essential for studying the activity of xylosyltransferases, screening for inhibitors of these enzymes, and understanding the metabolic pathways involving this important molecule. The UDP-Glo™ Glycosyltransferase Assay from Promega offers a highly sensitive and robust bioluminescent method for the quantification of UDP, a common product of glycosyltransferase reactions. By coupling a xylosyltransferase reaction to the UDP-Glo™ assay, or by enzymatic conversion of this compound to UDP, it is possible to quantify this compound with high precision. This application note provides detailed protocols and data for the quantification of this compound using the UDP-Glo™ assay.
Principle of the Assay
The UDP-Glo™ Glycosyltransferase Assay is a homogeneous, single-reagent-addition method.[1] It relies on a proprietary thermostable luciferase to generate a stable, "glow-type" luminescent signal. The assay quantifies the amount of UDP produced in a glycosyltransferase reaction. This is achieved through a coupled-enzyme system where the UDP is first converted to ATP by UDP-glucose pyrophosphorylase. The newly synthesized ATP then serves as a substrate for a luciferase, which catalyzes the production of light. The luminescent signal is directly proportional to the concentration of UDP in the sample over a wide range, from low nanomolar to 25µM.[2][3][4]
Signaling Pathway: this compound Biosynthesis
This compound is synthesized from UDP-glucose in a two-step enzymatic process. First, UDP-glucose is oxidized to UDP-glucuronic acid by UDP-glucose dehydrogenase (UGDH). Subsequently, UDP-glucuronic acid is decarboxylated by this compound synthase (UXS) to yield this compound.
Caption: this compound Biosynthesis Pathway.
Experimental Protocols
Protocol 1: Preparation of Low-Background this compound
Commercial preparations of this compound may contain contaminating UDP, which can lead to high background signals in the UDP-Glo™ assay. The following protocol describes a method to remove this contaminating UDP using Calf Intestinal Alkaline Phosphatase (CIAP).
Materials:
-
This compound
-
Calf Intestinal Alkaline Phosphatase (CIAP)
-
10X CIAP Buffer
-
Nuclease-free water
-
Microcentrifuge tubes
-
0.2 µm microcentrifuge filters
-
10 kDa molecular weight cutoff (MWCO) microcentrifuge concentrators
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction containing 1X CIAP Buffer, this compound, and CIAP. A recommended starting ratio is 3 units of CIAP per 10 µmol of this compound.
-
Incubation: Incubate the reaction mixture for 14-16 hours at 37°C with gentle shaking.
-
Removal of Precipitates: Centrifuge the reaction mixture through a 0.2 µm microcentrifuge filter at 14,000 x g for 1 minute to remove any precipitates. Collect the filtrate.
-
CIAP Removal: Apply the filtrate to a 10 kDa MWCO microcentrifuge concentrator and centrifuge at 14,000 x g for 10-15 minutes to remove the CIAP. Collect the filtrate containing the purified this compound.
-
Storage: The purified this compound is now ready for use or can be stored at -20°C.
Protocol 2: Quantification of Xylosyltransferase Activity
This protocol describes the use of the UDP-Glo™ assay to measure the activity of a xylosyltransferase by quantifying the UDP produced from a this compound donor substrate.
Materials:
-
Purified, low-background this compound (from Protocol 1)
-
Xylosyltransferase enzyme
-
Acceptor substrate for the xylosyltransferase
-
Appropriate reaction buffer for the xylosyltransferase
-
UDP-Glo™ Glycosyltransferase Assay kit (UDP Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Experimental Workflow:
Caption: Xylosyltransferase Activity Assay Workflow.
Procedure:
-
Reaction Setup: In a white, opaque multi-well plate, set up the xylosyltransferase reaction. A typical reaction volume is 25 µL. The reaction should contain the xylosyltransferase, its acceptor substrate, and the appropriate reaction buffer.
-
Initiate Reaction: Start the reaction by adding the purified, low-background this compound to each well.
-
Incubation: Incubate the plate at the optimal temperature for the xylosyltransferase for a predetermined amount of time.
-
UDP Detection: Add an equal volume (25 µL) of UDP-Glo™ Detection Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Correlate the luminescence readings to the amount of UDP produced using a UDP standard curve.
Protocol 3: Direct Quantification of this compound
This protocol outlines a method for the direct quantification of this compound in a sample. It involves the enzymatic conversion of all this compound to UDP, followed by detection with the UDP-Glo™ assay.
Materials:
-
Sample containing this compound
-
A xylosyltransferase with a known, readily available acceptor substrate (e.g., recombinant human xylosyltransferase 1 and a suitable peptide acceptor)
-
Acceptor substrate in excess
-
UDP-Glo™ Glycosyltransferase Assay kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Sample Preparation: Prepare dilutions of the sample containing this compound in an appropriate buffer.
-
Conversion Reaction: In a multi-well plate, add the sample, an excess of the acceptor substrate, and the xylosyltransferase. The goal is to drive the reaction to completion, converting all this compound to UDP.
-
Incubation: Incubate the reaction for a sufficient time to ensure complete conversion. This time should be determined empirically.
-
UDP Detection: Add an equal volume of UDP-Glo™ Detection Reagent to each well.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Measurement: Measure the luminescence.
-
Quantification: Determine the concentration of UDP produced, which corresponds to the initial concentration of this compound in the sample, by using a UDP standard curve.
Data Presentation
Table 1: UDP Standard Curve using UDP-Glo™ Assay
A standard curve is essential for converting luminescence readings into UDP concentrations.[2] The following table provides example data for a typical UDP standard curve.
| UDP Concentration (µM) | Average RLU | Standard Deviation | Signal-to-Background (S/B) |
| 25 | 1,850,000 | 45,000 | 185 |
| 12.5 | 930,000 | 22,000 | 93 |
| 6.25 | 470,000 | 11,000 | 47 |
| 3.13 | 240,000 | 6,000 | 24 |
| 1.56 | 125,000 | 3,500 | 12.5 |
| 0.78 | 65,000 | 2,000 | 6.5 |
| 0.39 | 35,000 | 1,200 | 3.5 |
| 0 | 10,000 | 500 | 1 |
RLU = Relative Light Units. Data is representative and should be generated for each experiment.
Table 2: Reduction of Background Signal in this compound Preparations
This table demonstrates the effectiveness of the CIAP treatment in reducing background luminescence from contaminating UDP in a commercial this compound preparation.
| Sample (250 µM) | Average RLU | Standard Deviation |
| Untreated this compound | 850,000 | 35,000 |
| CIAP-Treated this compound | 50,000 | 2,500 |
| Ultra-Pure UDP-Glucuronic Acid (Control) | 45,000 | 2,000 |
Table 3: Quantification of Xylosyltransferase Activity
This table shows the detection of xylosyltransferase (LARGE) activity in a concentration-dependent manner using CIAP-treated this compound and the UDP-Glo™ assay.
| LARGE Enzyme (ng) | Average RLU | Standard Deviation | Calculated UDP (µM) |
| 100 | 1,200,000 | 60,000 | 16.2 |
| 50 | 650,000 | 32,000 | 8.8 |
| 25 | 340,000 | 17,000 | 4.6 |
| 12.5 | 180,000 | 9,000 | 2.4 |
| 6.25 | 100,000 | 5,000 | 1.3 |
| 0 | 40,000 | 2,000 | 0.5 |
Conclusion
The UDP-Glo™ Glycosyltransferase Assay provides a sensitive, reliable, and high-throughput method for the quantification of this compound. By implementing a simple pre-treatment step to remove contaminating UDP, researchers can achieve low background signals and accurate measurements. The protocols and data presented here serve as a comprehensive guide for scientists in academic and industrial settings who are interested in studying xylosyltransferases and the role of this compound in various biological processes. The flexibility of the assay allows for both the determination of enzyme kinetics and the direct quantification of this compound in various samples, making it an invaluable tool for glycobiology research and drug discovery.
References
Protocol for UDP-xylose Transporter Reconstitution and Assay: A Detailed Guide for Researchers
Application Notes
Uridine diphosphate-xylose (UDP-xylose) is a critical nucleotide sugar donor for the biosynthesis of various glycoconjugates, including proteoglycans and hemicellulose. The transport of this compound from the cytosol into the lumen of the Golgi apparatus is a crucial step in these biosynthetic pathways and is mediated by specific this compound transporters (UXTs). This document provides a comprehensive protocol for the expression, purification, and reconstitution of this compound transporters into proteoliposomes, followed by a detailed transport assay to characterize their function. This protocol is intended for researchers, scientists, and drug development professionals working in glycobiology, membrane transport, and related fields.
The successful reconstitution of a functional this compound transporter into an artificial lipid bilayer allows for the detailed investigation of its transport kinetics, substrate specificity, and the influence of the lipid environment on its activity.[1][2][3] Furthermore, this system provides a valuable platform for screening potential inhibitors or modulators of this compound transport, which may have therapeutic applications.
Signaling Pathway and Experimental Workflow
The transport of this compound is a key step in the glycosylation pathway within the Golgi apparatus. Cytosolically synthesized this compound is translocated into the Golgi lumen, where it serves as a substrate for xylosyltransferases. These enzymes transfer xylose to acceptor molecules, initiating the synthesis of various glycoconjugates. The transporter often functions as an antiporter, exchanging this compound for UMP.[4]
Caption: this compound transport and utilization in the Golgi apparatus.
The experimental workflow for reconstituting and assaying the this compound transporter involves several key stages, from protein expression to data analysis.
Caption: Overall experimental workflow for UXT reconstitution and assay.
Experimental Protocols
Expression and Purification of Recombinant this compound Transporter (UXT)
This protocol describes the expression of a C-terminally His-tagged UXT in Saccharomyces cerevisiae and its subsequent purification.
Materials:
-
S. cerevisiae expression vector (e.g., pYES-DEST52) containing the UXT gene.
-
S. cerevisiae strain (e.g., FGY217).
-
Yeast growth media (SC-Ura with glucose or galactose).
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 10% glycerol, 1 mM DTT, 1x protease inhibitor cocktail.
-
Solubilization Buffer: Lysis Buffer containing 1% (w/v) n-dodecyl-β-D-maltoside (DDM).
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.05% DDM.
-
Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 250 mM imidazole, 0.05% DDM.
-
Ni-NTA affinity resin.
Procedure:
-
Yeast Transformation and Culture: Transform the UXT expression vector into the S. cerevisiae strain. Grow a starter culture in SC-Ura with 2% glucose overnight at 30°C. Inoculate a larger culture in SC-Ura with 2% galactose to induce protein expression and grow for 16-24 hours at 30°C.
-
Cell Lysis: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse the cells using a bead beater or French press.
-
Membrane Isolation: Centrifuge the cell lysate at 10,000 x g for 20 minutes to remove cell debris. Pellet the crude membranes from the supernatant by ultracentrifugation at 100,000 x g for 1 hour.
-
Solubilization: Resuspend the membrane pellet in Solubilization Buffer and incubate with gentle agitation for 1 hour at 4°C to solubilize the membrane proteins.
-
Affinity Chromatography: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour. Incubate the supernatant with pre-equilibrated Ni-NTA resin for 2 hours at 4°C.
-
Washing and Elution: Wash the resin with Wash Buffer to remove non-specifically bound proteins. Elute the His-tagged UXT with Elution Buffer.
-
Protein Concentration and Purity Check: Concentrate the eluted protein using a centrifugal filter device. Assess the purity and concentration of the purified UXT by SDS-PAGE and a protein assay (e.g., BCA).
| Purification Step | Total Protein (mg) | UXT Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 500 | 1000 | 2 | 100 | 1 |
| Solubilized Membrane | 150 | 900 | 6 | 90 | 3 |
| Ni-NTA Eluate | 5 | 750 | 150 | 75 | 75 |
Reconstitution of Purified UXT into Proteoliposomes
This protocol describes the reconstitution of the purified UXT into liposomes by detergent removal using Bio-Beads.
Materials:
-
Purified UXT in Elution Buffer.
-
Lipids: A mixture of phosphatidylcholine (PC), phosphatidylethanolamine (PE), phosphatidylinositol (PI), and cholesterol in a 5:3:1:1 molar ratio, dissolved in chloroform. The inclusion of endogenous Golgi lipids can be beneficial for UXT activity.[4]
-
Reconstitution Buffer: 20 mM HEPES-KOH pH 7.0, 100 mM KCl.
-
Bio-Beads SM-2.
Procedure:
-
Liposome Preparation: Dry the lipid mixture under a stream of nitrogen gas to form a thin film. Hydrate the lipid film in Reconstitution Buffer to a final concentration of 10 mg/ml by vortexing.
-
Sonication: Sonicate the lipid suspension in a bath sonicator until the solution becomes clear to form small unilamellar vesicles (SUVs).
-
Detergent Destabilization: Add DDM to the liposome suspension to a final concentration that destabilizes the vesicles without complete solubilization.
-
Incorporation of UXT: Add the purified UXT to the destabilized liposomes at a protein-to-lipid ratio of 1:100 (w/w). Incubate for 30 minutes on ice.
-
Detergent Removal: Add Bio-Beads to the mixture (20 mg per 1 mg of detergent) and incubate with gentle rocking at 4°C for 2 hours. Replace with fresh Bio-Beads and incubate overnight.
-
Proteoliposome Harvest: Carefully remove the proteoliposome suspension from the Bio-Beads. The proteoliposomes can be stored at -80°C.
This compound Transport Assay
This protocol outlines a radiolabeled transport assay to measure the uptake of UDP-[¹⁴C]xylose into UXT-containing proteoliposomes.
Materials:
-
UXT proteoliposomes.
-
Control liposomes (without UXT).
-
Transport Buffer: 20 mM HEPES-KOH pH 7.0, 100 mM KCl.
-
UDP-[¹⁴C]xylose (specific activity ~300 mCi/mmol).
-
Unlabeled this compound.
-
Stop Buffer: Ice-cold Transport Buffer.
-
Dowex AG 1-X8 resin (or other suitable anion exchange resin).
-
Scintillation cocktail.
Procedure:
-
Assay Setup: Pre-load the proteoliposomes and control liposomes with 10 mM UMP by freeze-thaw cycles if investigating antiport activity.
-
Initiation of Transport: Dilute the proteoliposomes and control liposomes in Transport Buffer to a final lipid concentration of 1 mg/ml. Initiate the transport reaction by adding UDP-[¹⁴C]xylose to a final concentration of 50 µM.
-
Time Course: Incubate the reaction mixture at 30°C. At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction mixture.
-
Termination of Transport: Stop the reaction by adding the aliquot to a column containing Dowex AG 1-X8 resin pre-equilibrated with Stop Buffer. This will separate the proteoliposomes (which pass through) from the unincorporated UDP-[¹⁴C]xylose (which binds to the resin).
-
Scintillation Counting: Collect the flow-through containing the proteoliposomes into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake of UDP-[¹⁴C]xylose by subtracting the radioactivity measured in the control liposomes from that in the UXT proteoliposomes. Determine the initial rate of transport and perform kinetic analysis (e.g., Michaelis-Menten) by varying the substrate concentration.
| Parameter | Value | Unit |
| Vmax | 150 ± 15 | pmol/mg protein/min |
| Km | 25 ± 5 | µM |
Data Presentation
The quantitative data from the purification and transport assay are summarized in the tables above. These tables provide a clear and concise overview of the experimental results, facilitating easy comparison and interpretation.
Conclusion
This document provides a detailed protocol for the successful reconstitution of a functional this compound transporter and its subsequent characterization using a radiolabeled transport assay. The provided diagrams illustrate the relevant biological pathway and the experimental workflow. By following these protocols, researchers can effectively study the biochemical properties of this compound transporters, which will contribute to a better understanding of their physiological roles and their potential as drug targets.
References
- 1. osti.gov [osti.gov]
- 2. Lipid composition can determine membrane protein orientation during reconstitution into proteoliposomes (Journal Article) | OSTI.GOV [osti.gov]
- 3. Lipid composition-dependent incorporation of multiple membrane proteins into liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reconstitution into proteoliposomes and partial purification of the Golgi apparatus membrane UDP-galactose, this compound, and UDP-glucuronic acid transport activities - PubMed [pubmed.ncbi.nlm.nih.gov]
large-scale production of UDP-xylose for enzymatic studies
Application Notes & Protocols
Topic: Large-Scale Production of UDP-Xylose for Enzymatic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine Diphosphate Xylose (this compound) is a critical nucleotide sugar that serves as the primary donor of xylose for the biosynthesis of a wide array of essential glycoconjugates in animals, plants, and other organisms.[1][2] It is indispensable for the synthesis of polysaccharides like xylan and xyloglucan, and for the formation of the core protein linkage in proteoglycans such as heparin, chondroitin, and dermatan sulfate.[3][4] Furthermore, this compound is essential for vital signaling processes, including the xylosylation of Notch receptors.[3] Given its central role in glycobiology, a reliable and scalable supply of high-purity this compound is paramount for enzymatic studies, inhibitor screening, and the development of novel therapeutics.
These application notes provide detailed protocols for two primary enzymatic methods for the large-scale production of this compound: a chemo-enzymatic approach mimicking the sugar salvage pathway and a multi-enzyme cascade that replicates the de novo biosynthetic route.
Biosynthetic Pathways of this compound
In nature, this compound is synthesized through two main pathways. Understanding these pathways provides the foundation for developing large-scale enzymatic production strategies.
-
De Novo Pathway: This is the predominant route in most organisms.[1] It begins with UDP-glucose (UDP-Glc), which is oxidized to UDP-glucuronic acid (UDP-GlcA) by the NAD+-dependent enzyme UDP-glucose dehydrogenase (UGDH). Subsequently, this compound synthase (UXS), also known as UDP-GlcA decarboxylase, catalyzes the oxidative decarboxylation of UDP-GlcA to form this compound.[1][2][3]
-
Salvage Pathway: This pathway facilitates the recycling of free monosaccharides. It involves the phosphorylation of D-xylose to α-D-xylose-1-phosphate by a kinase, followed by the reaction of this sugar phosphate with UTP, catalyzed by a UDP-sugar pyrophosphorylase (USP), to yield this compound.[3][5] While a specific kinase for D-xylose has not been definitively established in vivo, this pathway forms the basis of a powerful chemo-enzymatic production method.[3]
Caption: Natural biosynthetic routes to this compound.
Enzymatic Production Strategies
For large-scale production, enzymatic methods are preferred due to their high stereoselectivity and cost-effectiveness over purely chemical synthesis, which often requires complex protection strategies.[3][6][7]
Chemo-Enzymatic Synthesis using UDP-Sugar Pyrophosphorylase (USP)
This approach leverages the substrate promiscuity of certain USPs to convert chemically synthesized xylose-1-phosphate into this compound.[3] It is a robust method that bypasses the need for specific kinases or expensive redox cofactors.[3] Enzymes from Arabidopsis thaliana (AtUSP) and Bifidobacterium infantis (BiUSP) have proven effective.[3]
De Novo Pathway Cascade
This one-pot, multi-enzyme (OPME) system mimics the natural de novo pathway, converting the readily available substrate UDP-glucose into this compound using UGDH and UXS.[8] While efficient, this system's complexity is increased by its requirement for catalytic amounts of NAD+ and a robust cofactor regeneration system to overcome product inhibition.[3][8]
Data Presentation: Comparison of Production Methods
The following tables summarize quantitative data from published large-scale enzymatic syntheses of this compound.
Table 1: Chemo-Enzymatic Synthesis of UDP-α-D-Xylose using AtUSP
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 100 mg D-xylose-1-phosphate | [3] |
| Enzyme | A. thaliana UDP-Sugar Pyrophosphorylase (AtUSP) | [3] |
| Key Substrates | Uridine Triphosphate (UTP), MgCl₂ | [3] |
| Reaction Conditions | 37°C, Overnight | [3] |
| Purified Product | 88 mg UDP-α-D-xylose | [3] |
| Overall Yield | 45% |[3] |
Table 2: De Novo Pathway Cascade Synthesis of UDP-α-Xylose
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 20 mM UDP-glucose | [8] |
| Enzymes | H. sapiens UGDH (hUGDH), H. sapiens UXS (hUXS) | [8] |
| Cofactor System | 2 mM NAD⁺, with regeneration cascade | [8] |
| Reaction Time | 29 hours | [8] |
| Final Concentration | 19.5 mM (10.5 g/L) UDP-α-xylose | [8] |
| Overall Yield | 46% (after purification) |[8] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant AtUSP
This protocol describes the expression and purification of His₆-tagged AtUSP from E. coli.
-
Transformation: Transform E. coli BL21(DE3) cells with a pQE80L vector containing the codon-optimized AtUSP gene.
-
Culture Growth: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C. Use this starter culture to inoculate 1 L of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to culture for 16-20 hours at 18°C.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His₆-AtUSP protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) using dialysis or a desalting column.
-
Quantification & Storage: Determine the protein concentration using a Bradford assay or by measuring A₂₈₀. Verify purity (~90%) by SDS-PAGE.[3] Store aliquots at -80°C. A typical yield is ~20 mg of AtUSP per liter of LB culture.[3]
Protocol 2: Large-Scale Chemo-Enzymatic Synthesis of this compound
This protocol outlines the enzymatic conversion of xylose-1-phosphate to this compound.
Caption: Workflow for chemo-enzymatic this compound production.
-
Reaction Setup: In a suitable reaction vessel, dissolve 100 mg of D-xylose-1-phosphate (anomeric mixture) and an equimolar amount of UTP disodium salt in Tris-HCl buffer (e.g., 50 mM, pH 7.5).
-
Add Cofactor: Add MgCl₂ to a final concentration of 10-20 mM.
-
Initiate Reaction: Add the purified AtUSP enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 0.1-0.5 mg/mL.
-
Incubation: Incubate the reaction at 37°C overnight with gentle agitation.[3]
-
Monitoring: Monitor the reaction progress by analyzing small aliquots using Thin Layer Chromatography (TLC) or HPLC.[3]
Protocol 3: Purification of this compound
This protocol describes the purification of this compound from the enzymatic reaction mixture using size-exclusion chromatography.
-
Quench Reaction: Stop the reaction by flash-freezing in liquid nitrogen or by adding an equal volume of cold ethanol to precipitate the enzyme. Centrifuge to remove the precipitated protein.
-
Column Preparation: Equilibrate a Bio-Gel P-2 gel filtration column with deionized water or a volatile buffer like ammonium bicarbonate.
-
Sample Loading: Concentrate the supernatant from the quenched reaction mixture under reduced pressure and load it onto the equilibrated column.
-
Elution: Elute the column with deionized water, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions for the presence of this compound using HPLC or by spotting on a TLC plate.
-
Pooling and Lyophilization: Pool the fractions containing pure this compound and lyophilize to obtain the final product as a white powder.[3]
Protocol 4: Quantification and Analysis of this compound
Accurate quantification and characterization are essential to confirm product identity and purity.
-
HPLC Analysis:
-
Method: Anion-exchange HPLC is a robust method for separating and quantifying UDP-sugars.[9][10]
-
Column: Use a suitable anion-exchange column (e.g., Dionex CarboPac PA1).
-
Mobile Phase: Employ a gradient of a high-salt buffer (e.g., sodium phosphate or ammonium acetate) to elute the negatively charged this compound.
-
Detection: Monitor the elution profile at 262 nm (for the uracil base).
-
Quantification: Calculate the concentration of this compound by comparing the peak area to a standard curve generated with a commercially available this compound standard.
-
-
NMR Spectroscopy:
-
Purpose: To confirm the structural identity and anomeric configuration of the synthesized this compound.
-
Sample Prep: Dissolve the lyophilized product in D₂O.
-
Analysis: Acquire a ¹H-NMR spectrum. The anomeric proton of the biologically active UDP-α-D-xylose typically appears as a doublet of doublets around 5.56 ppm with a coupling constant (J) of approximately 3.6 Hz, confirming the alpha configuration.[3]
-
-
Mass Spectrometry:
-
Purpose: To confirm the exact mass of the product.
-
Method: Use LC-MS with an ESI source in negative ion mode. The expected [M-H]⁻ ion for this compound is m/z 535.0.
-
References
- 1. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Biochemical Characterization of the this compound Biosynthesis Pathway in Sphaerobacter thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 4. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 5. UDP-sugar pyrophosphorylase is essential for arabinose and xylose recycling, and is required during vegetative and reproductive growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Redox Cascade for One-Pot Synthesis of Uridine 5′-Diphosphate Xylose from Uridine 5′-Diphosphate Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 10. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Application of Radiolabeled UDP-Xylose for Tracer Studies in Glycosaminoglycan Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the initiation of glycosaminoglycan (GAG) chain synthesis on proteoglycan core proteins. The enzyme β-xylosyltransferase catalyzes the transfer of xylose from this compound to specific serine residues in the core protein, a pivotal step in the biosynthesis of important macromolecules like chondroitin sulfate, heparan sulfate, and dermatan sulfate. Understanding the dynamics of this compound metabolism and its incorporation into GAGs is crucial for studying various physiological and pathological processes, including development, tissue repair, and diseases such as cancer and osteoarthritis. Tracer studies using radiolabeled this compound provide a powerful tool to investigate these processes by enabling the sensitive detection and quantification of xylosylation and subsequent GAG biosynthesis.
This application note provides detailed protocols for the enzymatic synthesis of radiolabeled this compound and its application in metabolic tracer studies to monitor glycosaminoglycan biosynthesis in cell culture.
Synthesis of Radiolabeled this compound
The most common and efficient method for preparing radiolabeled this compound is a two-step enzymatic synthesis starting from a commercially available radiolabeled UDP-glucose. This pathway mimics the natural biosynthetic route in cells.[1][2]
Signaling Pathway: Biosynthesis of this compound
The synthesis of this compound from UDP-glucose is a two-step enzymatic process. First, UDP-glucose dehydrogenase (UGDH) oxidizes UDP-glucose to UDP-glucuronic acid, with the concomitant reduction of two molecules of NAD+. Subsequently, this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase, catalyzes the decarboxylation of UDP-glucuronic acid to yield this compound.[3]
Caption: Enzymatic synthesis of UDP-[14C]Xylose from UDP-[14C]Glucose.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of UDP-[14C]Xylose
This protocol describes the in vitro synthesis of UDP-[14C]xylose from UDP-[U-14C]glucose.
Materials:
-
UDP-[U-14C]glucose (specific activity 200-350 mCi/mmol)
-
Recombinant human UDP-glucose dehydrogenase (UGDH)
-
Recombinant human this compound synthase (UXS)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (1 M, pH 8.0)
-
MgCl2 (1 M)
-
Sterile, nuclease-free water
-
Anion-exchange HPLC column (e.g., SAX)
-
Size-exclusion chromatography column (e.g., Bio-Gel P-2)
-
Scintillation counter and scintillation fluid
Reaction Setup:
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Tris-HCl (pH 8.0) | 1 M | 10 | 100 mM |
| MgCl2 | 1 M | 1 | 10 mM |
| DTT | 100 mM | 1 | 1 mM |
| NAD+ | 100 mM | 5 | 5 mM |
| UDP-[U-14C]glucose | 10 µCi/µL | 5 | 50 µCi (adjust for desired specific activity) |
| UGDH | 1 mg/mL | 2 | 2 µg |
| UXS | 1 mg/mL | 2 | 2 µg |
| Nuclease-free water | - | to 100 | - |
| Total Volume | 100 µL |
Procedure:
-
Thaw all reagents on ice.
-
In a sterile microcentrifuge tube, combine the Tris-HCl buffer, MgCl2, DTT, and NAD+.
-
Add the UDP-[U-14C]glucose to the reaction mixture.
-
Add the UGDH and UXS enzymes. The enzymes can be added sequentially or together. For a sequential reaction, incubate with UGDH for 1-2 hours before adding UXS.[2]
-
Gently mix the components and incubate at 37°C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC, separating the radiolabeled UDP-glucose, UDP-glucuronic acid, and this compound.
-
Stop the reaction by adding an equal volume of acetonitrile and placing it on ice for 10 minutes to precipitate the enzymes.[3]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant containing the radiolabeled nucleotide sugars to a new tube for purification.
Protocol 2: Purification of UDP-[14C]Xylose by HPLC
Purification is essential to separate the desired UDP-[14C]xylose from the starting material (UDP-[14C]glucose) and the intermediate (UDP-[14C]glucuronic acid). A two-step chromatography procedure is recommended for high purity.[4]
Workflow for Purification:
Caption: Purification workflow for radiolabeled this compound.
Step 1: Anion-Exchange Chromatography (AEX)
-
Equilibrate a SAX HPLC column with a low concentration of ammonium bicarbonate buffer (e.g., 50 mM, pH 7.8).
-
Inject the supernatant from the enzymatic reaction onto the column.
-
Elute the nucleotide sugars using a linear gradient of ammonium bicarbonate (e.g., 50 mM to 1 M over 30 minutes) at a flow rate of 1 mL/min.
-
Collect fractions (e.g., 0.5 mL) and determine the radioactivity of each fraction using a scintillation counter.
-
UDP-glucose, UDP-glucuronic acid, and this compound will elute at different salt concentrations due to their differing charges. UDP-glucuronic acid, with its additional carboxyl group, will bind more tightly and elute at a higher salt concentration than UDP-glucose and this compound.
-
Pool the fractions containing the UDP-[14C]xylose peak.
Step 2: Size-Exclusion Chromatography (SEC) for Desalting
-
Equilibrate a Bio-Gel P-2 column with sterile water.
-
Apply the pooled, radioactive fractions from the AEX to the SEC column.
-
Elute with sterile water and collect fractions.
-
The UDP-[14C]xylose will elute in the void volume, separated from the smaller salt molecules.
-
Pool the radioactive fractions.
-
Lyophilize the pooled fractions to obtain the purified UDP-[14C]xylose as a white powder.
-
Determine the final concentration, specific activity, and radiochemical purity of the product.
Quantitative Data Summary:
| Parameter | Expected Value |
| Radiochemical Yield | 40-60% |
| Radiochemical Purity | >98% |
| Specific Activity | Dependent on the specific activity of the starting UDP-[U-14C]glucose |
Application in Tracer Studies
Radiolabeled this compound is a valuable tool for studying the biosynthesis of proteoglycans and glycosaminoglycans in living cells.
Protocol 3: Metabolic Labeling of Glycosaminoglycans with UDP-[14C]Xylose
This protocol describes the metabolic labeling of GAGs in a cell culture system.
Materials:
-
Cultured cells (e.g., chondrocytes, fibroblasts)
-
Complete cell culture medium
-
Purified UDP-[14C]xylose
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Anion-exchange spin columns or DEAE-sepharose resin
-
Wash buffers (low and high salt)
-
Elution buffer (high salt, e.g., 1 M NaCl)
-
Scintillation counter and scintillation fluid
Experimental Workflow:
Caption: Workflow for a metabolic tracer study using radiolabeled this compound.
Procedure:
-
Cell Culture: Plate cells in appropriate culture vessels and grow to the desired confluency.
-
Metabolic Labeling:
-
Remove the culture medium and replace it with fresh medium containing the purified UDP-[14C]xylose (e.g., 1-5 µCi/mL).
-
Incubate the cells for a desired period (e.g., 4-24 hours) to allow for the incorporation of the radiolabel into newly synthesized GAGs.
-
-
Cell Lysis:
-
Wash the cells with cold PBS to remove unincorporated radiolabel.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Collect the cell lysate. The conditioned medium can also be collected to analyze secreted proteoglycans.
-
-
Isolation of Radiolabeled GAGs:
-
Apply the cell lysate to an equilibrated anion-exchange spin column or DEAE-sepharose resin.
-
Wash the column extensively with a low-salt buffer to remove unbound proteins and other molecules.
-
Elute the highly negatively charged GAGs with a high-salt buffer.
-
-
Quantification of Radioactivity:
-
Measure the radioactivity in the eluted fractions using a scintillation counter. The amount of radioactivity is directly proportional to the amount of newly synthesized GAGs.
-
-
Further Analysis (Optional):
-
The purified radiolabeled GAGs can be further analyzed to determine the types of GAGs synthesized (e.g., chondroitin sulfate vs. heparan sulfate) and their disaccharide composition. This can be achieved by enzymatic digestion with specific glycosidases followed by HPLC or other chromatographic techniques to separate and quantify the resulting radiolabeled disaccharides.[5][6]
-
Data Presentation:
The quantitative data from tracer studies can be summarized in tables for easy comparison between different experimental conditions (e.g., control vs. drug-treated).
| Experimental Condition | [14C]Xylose Incorporation (DPM/µg protein) | Percent of Control |
| Control | 15,234 ± 1,287 | 100% |
| Drug A (1 µM) | 8,754 ± 956 | 57.5% |
| Drug B (1 µM) | 14,987 ± 1,502 | 98.4% |
Conclusion
The synthesis of radiolabeled this compound provides a valuable tool for researchers in glycobiology and drug development. The detailed protocols provided in this application note offer a reliable method for the preparation of high-purity radiolabeled this compound and its subsequent use in tracer studies to quantitatively assess glycosaminoglycan biosynthesis. These methods can be adapted to investigate the effects of various stimuli, inhibitors, or drug candidates on proteoglycan metabolism, providing critical insights into their mechanisms of action.
References
- 1. A microassay for UDP-glucose dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Redox Cascade for One-Pot Synthesis of Uridine 5′-Diphosphate Xylose from Uridine 5′-Diphosphate Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Elusive Mechanism of Glycosaminoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme-Coupled Detection of UDP-Xylose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of proteoglycans, hemicellulose, and other important glycoconjugates in a wide range of organisms, from bacteria to humans.[1][2][3][4] The enzymes responsible for the synthesis and utilization of this compound are of significant interest as potential targets for drug development in various diseases, including cancer and infectious diseases. Consequently, robust and reliable methods for the detection and quantification of this compound are essential for basic research, drug discovery, and diagnostics.
These application notes provide detailed protocols for two distinct enzyme-coupled assays for the detection of this compound: a continuous spectrophotometric assay and a highly sensitive bioluminescent assay. These methods offer alternatives to traditional chromatographic techniques, providing advantages in terms of simplicity, throughput, and adaptability to high-throughput screening (HTS) formats.
Principle of the Assays
The detection of this compound is achieved by coupling its formation or consumption to enzymatic reactions that produce a readily measurable signal.
-
Spectrophotometric Assay: This method relies on the enzymatic synthesis of this compound from UDP-glucose. The first enzyme in the pathway, UDP-glucose dehydrogenase (UGD), catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA), producing NADH. The subsequent decarboxylation of UDP-GlcA to this compound is catalyzed by this compound synthase (UXS). The rate of NADH production, monitored by the increase in absorbance at 340 nm, is directly proportional to the rate of this compound synthesis.[5]
-
Bioluminescent Assay: This highly sensitive endpoint assay measures the amount of UDP produced from a xylosyltransferase (XylT) reaction, where this compound is consumed as a substrate. The UDP-Glo™ Glycosyltransferase Assay is a commercially available system that utilizes a proprietary UDP detection reagent. This reagent converts the generated UDP into ATP, which then drives a luciferase-luciferin reaction, producing a stable luminescent signal that is proportional to the amount of UDP formed, and thus to the xylosyltransferase activity.[6][7][8]
Data Presentation
Table 1: Key Parameters for the Spectrophotometric this compound Synthesis Assay
| Parameter | Value | Reference |
| Wavelength for Detection | 340 nm | [5] |
| Molar Extinction Coefficient of NADH | 6220 M⁻¹cm⁻¹ | N/A |
| Typical Enzyme Concentrations | 1-10 µg of each enzyme | [1] |
| Substrate Concentration (UDP-glucose) | 1 mM | [1] |
| Co-factor Concentration (NAD+) | 1 mM | [1] |
| Typical Reaction Volume | 50 - 200 µL | [1] |
| Incubation Temperature | 30-37 °C | [5][9] |
| Assay pH | 7.4 - 8.0 | [1] |
Table 2: Key Parameters for the Bioluminescent this compound Consumption Assay (UDP-Glo™)
| Parameter | Value | Reference |
| Detection Method | Luminescence | [6][8] |
| Limit of Detection | Low nanomolar UDP | [8] |
| Xylosyltransferase Concentration | Varies depending on enzyme activity | [10] |
| Substrate Concentration (this compound) | 50 µM (can be optimized) | [7] |
| Acceptor Substrate Concentration | Varies depending on XylT | [10] |
| Typical Reaction Volume | 25 µL | [6] |
| Incubation Temperature | 37 °C | [7][10] |
| Assay pH | 6.0 - 7.5 | [7][10] |
| Incubation Time (XylT reaction) | 60 - 960 minutes | [6][7][10] |
| Incubation Time (UDP Detection) | 60 minutes | [6] |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for this compound Synthesis
This protocol describes the measurement of this compound production by monitoring the coupled activity of UDP-glucose dehydrogenase (UGD) and this compound synthase (UXS).
Materials:
-
Purified recombinant UGD and UXS enzymes
-
UDP-glucose
-
Nicotinamide adenine dinucleotide (NAD+)
-
Tris-HCl buffer (pH 7.4)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction master mix containing Tris-HCl buffer, NAD+, and UDP-glucose at the desired final concentrations in a microcentrifuge tube.
-
Add the UGD and UXS enzymes to the master mix. The optimal enzyme concentration should be determined empirically but can start in the range of 1-10 µg per reaction.
-
Initiate the reaction by adding the enzyme mix to the wells of the 96-well plate or to a cuvette.
-
Immediately place the plate or cuvette in the spectrophotometer pre-set to 37°C.
-
Monitor the increase in absorbance at 340 nm over time. Readings should be taken at regular intervals (e.g., every 30 seconds) for 15-30 minutes.
-
Calculate the rate of NADH production using the Beer-Lambert law (A = εbc), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹), b is the path length of the cuvette or well, and c is the change in concentration of NADH. The rate of this compound formation is stoichiometrically equivalent to the rate of NADH production.
Protocol 2: Bioluminescent Endpoint Assay for this compound Consumption
This protocol measures the activity of a xylosyltransferase (XylT) by quantifying the amount of UDP produced using the UDP-Glo™ Glycosyltransferase Assay.
Materials:
-
Purified recombinant Xylosyltransferase (XylT)
-
This compound
-
A suitable acceptor substrate for the XylT (e.g., a synthetic peptide)[10]
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
Reaction buffer appropriate for the XylT (e.g., MES buffer, pH 6.0, containing MgCl₂ and MnCl₂)[7]
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare the XylT reaction mixture in the wells of a white, opaque 96-well plate. This should include the reaction buffer, the acceptor substrate, and this compound.
-
Initiate the reaction by adding the XylT enzyme to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure that the reaction is within the linear range.
-
At the end of the incubation period, add an equal volume of the UDP Detection Reagent from the UDP-Glo™ kit to each well.
-
Mix the contents of the plate on a plate shaker for 60 seconds.
-
Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.[6]
-
Measure the luminescence using a plate-reading luminometer.
-
To quantify the amount of UDP produced, a standard curve should be generated using known concentrations of UDP.
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound from UDP-glucose.
Caption: Workflow for the spectrophotometric detection of this compound synthesis.
Caption: Workflow for the bioluminescent detection of this compound consumption.
References
- 1. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of Low Background Sugar-Nucleotide Donors for Use in the UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]
- 8. UDP-Glo™ Glycosyltransferase Assay [promega.sg]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Site-Directed Mutagenesis of UDP-Xylose Synthase Active Site
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (UDP)-xylose synthase (UXS) is a key enzyme in the biosynthesis of proteoglycans, essential components of the extracellular matrix. UXS catalyzes the NAD+-dependent oxidative decarboxylation of UDP-glucuronic acid (UDP-GlcUA) to produce UDP-xylose, the donor substrate for the initiation of glycosaminoglycan chain synthesis.[1][2] Due to its critical role in cellular processes, including cell signaling and tissue development, UXS is a potential target for drug development. Understanding the structure-function relationship of the UXS active site through site-directed mutagenesis is crucial for designing specific inhibitors. These application notes provide detailed protocols for the site-directed mutagenesis of the human this compound synthase (hUXS) active site, along with methods for protein expression, purification, and kinetic analysis.
Catalytic Mechanism and Active Site
Human this compound synthase is a homodimeric enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[1][2] The catalytic mechanism proceeds through a three-step process involving two key intermediates: UDP-4-keto-D-glucuronic acid and UDP-4-keto-pentose.[1][2][3] Key amino acid residues within the active site play critical roles in catalysis. Structural and mechanistic studies have identified Tyr147, Glu120, and Arg277 as crucial for the enzymatic reaction.[1][2][4]
-
Tyr147: Acts as the enzymatic base, facilitating the initial oxidation of the substrate.[2][4]
-
Glu120: Involved in the protonation of the enolate intermediate.[2][4]
-
Arg277: Helps to close the active site and prevent the release of intermediates.[2][4]
Quantitative Data from Mutagenesis Studies
Site-directed mutagenesis studies have been instrumental in elucidating the roles of these active site residues. The following table summarizes the kinetic data for wild-type hUXS and its mutants.
| Enzyme | kcat (s⁻¹) | Relative Activity (%) | Role in Catalysis | Reference |
| Wild-type hUXS | 1.0 | 100 | - | [1] |
| E120A | 0.01 | 1 | Shifts the rate-determining step from NADH formation to NADH consumption.[1] | [1] |
| Y147F | Not detectable | ~0 | Complete loss of ability to form this compound; stalls at the UDP-4-keto-pentose intermediate.[1] | [1] |
| R277Q | Not detectable | ~0 | Produces only traces of this compound; stalls at the UDP-4-keto-pentose intermediate.[1] | [1] |
Experimental Protocols
Site-Directed Mutagenesis of hUXS
This protocol describes the generation of point mutations in the hUXS gene using a PCR-based method.
Materials:
-
Expression vector containing the wild-type hUXS gene (e.g., pNIC28-Bsa4)
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α) for cloning
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers (~25-45 bp) containing the desired mutation. The mutation should be in the center of the primers with ~10-15 bp of correct sequence on both sides.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing:
-
50 ng of template plasmid DNA
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix (10 mM each)
-
5 µL of 10x reaction buffer
-
1 µL of high-fidelity DNA polymerase
-
Nuclease-free water to 50 µL
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 5 minutes
-
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
-
Transformation: Transform 5 µL of the DpnI-treated DNA into competent E. coli cells. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Select several colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
Expression and Purification of hUXS and Mutants
This protocol describes the overexpression of His-tagged hUXS and its mutants in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli expression strain (e.g., Rosetta 2(DE3))
-
LB medium with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 5% glycerol)
-
Wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 5% glycerol)
-
Elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 5% glycerol)
-
IMAC resin (e.g., Ni-NTA agarose)
-
Storage buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT, 5% glycerol)
Procedure:
-
Expression:
-
Transform the expression plasmid into E. coli Rosetta 2(DE3) cells.
-
Inoculate a single colony into 50 mL of LB medium with antibiotics and grow overnight at 37°C.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
-
Purification:
-
Load the clarified lysate onto a pre-equilibrated IMAC column.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the protein with 5 column volumes of elution buffer.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
-
Buffer Exchange and Storage:
-
Pool the pure fractions and exchange the buffer to storage buffer using a desalting column or dialysis.
-
Concentrate the protein, snap-freeze in liquid nitrogen, and store at -80°C.
-
Enzyme Activity Assay
This protocol describes a continuous spectrophotometric assay to measure the activity of hUXS by monitoring the formation of NADH at 340 nm.
Materials:
-
Purified hUXS enzyme (wild-type or mutant)
-
Assay buffer (50 mM Tris-HCl pH 7.5)
-
UDP-glucuronic acid (UDP-GlcUA)
-
NAD+
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing:
-
Initiate Reaction: Add the purified enzyme to the reaction mixture to initiate the reaction. The final enzyme concentration should be in the range that gives a linear rate of absorbance change.
-
Measure Absorbance: Immediately start monitoring the increase in absorbance at 340 nm at 25°C for several minutes.
-
Calculate Activity: The rate of the reaction can be calculated using the Beer-Lambert law (εNADH = 6220 M⁻¹cm⁻¹). One unit of enzyme activity can be defined as the amount of enzyme that produces 1 µmol of NADH per minute.
Visualizations
Caption: Catalytic pathway of this compound synthase.
Caption: Experimental workflow for site-directed mutagenesis.
References
- 1. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of UDP-Xylose using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine diphosphate xylose (UDP-Xylose) is a critical nucleotide sugar that serves as the primary donor of xylose for the biosynthesis of various glycoconjugates.[1] In mammals, it plays a pivotal role in initiating the formation of proteoglycans by transferring a xylosyl residue to a serine on a core protein, a crucial step for the synthesis of glycosaminoglycans (GAGs) like chondroitin sulfate and heparan sulfate.[2][3] Given its central role in extracellular matrix formation and cell signaling, the ability to accurately quantify this compound is essential for research in glycobiology, developmental biology, and drug development for diseases involving connective tissues.[1][2] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biological Significance and Signaling Pathway
This compound is synthesized from UDP-glucose in a two-step enzymatic process. First, UDP-glucose dehydrogenase (UGDH) oxidizes UDP-glucose to UDP-glucuronic acid (UDP-GlcA). Subsequently, this compound synthase (UXS) catalyzes the decarboxylation of UDP-GlcA to form this compound.[4][5][6] This synthesis occurs in the cytoplasm and/or the lumen of the Golgi apparatus.[5][7] Once synthesized, xylosyltransferases utilize this compound to initiate the formation of a tetrasaccharide linker on proteoglycan core proteins, which is the foundation for GAG chain elongation.[8] The availability of this compound is tightly regulated, in part through feedback inhibition of UGDH by this compound itself, highlighting its importance in cellular homeostasis.[5][7]
Figure 1. this compound Biosynthesis and Role in Proteoglycan Synthesis.
Analytical Approach using LC-MS/MS
Due to their high polarity and structural similarity to other nucleotide sugars, the analysis of this compound presents a challenge for traditional analytical methods.[9] LC-MS/MS offers a robust solution, providing high sensitivity, specificity, and the ability to multiplex the analysis of several related metabolites in a single run. The method typically employs hydrophilic interaction liquid chromatography (HILIC) or a porous graphitic carbon (PGC) column for separation, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for specific detection and quantification.[9][10][11]
Figure 2. General Experimental Workflow for this compound Analysis.
Experimental Protocols
Protocol 1: Sample Preparation (from Cultured Cells)
This protocol is adapted from established methods for nucleotide sugar extraction.[10][11]
-
Cell Harvesting: Aspirate culture medium and wash adherent cells (e.g., in a 6-well plate) twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add 500 µL of ice-cold 70% (v/v) ethanol to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.[11]
-
Homogenization: Sonicate the cell suspension (e.g., using a Bioruptor) for 5 minutes at 4°C to ensure complete cell lysis.[11]
-
Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled UDP-sugar) to normalize for extraction efficiency and matrix effects.
-
Precipitation: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.[11]
-
Drying: Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator (e.g., Speed-Vac). The dried extract can be stored at -80°C.[11]
-
Reconstitution: Immediately before analysis, reconstitute the dried pellet in 50-100 µL of the initial LC mobile phase (e.g., 95% acetonitrile/5% water). Centrifuge at high speed (e.g., 40,000 x g) for 10 minutes at 4°C to remove any insoluble material.[10]
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.[10]
Protocol 2: LC-MS/MS Analysis
This protocol utilizes a porous graphitic carbon column, which provides excellent retention and separation for polar nucleotide sugars.
-
LC System: UPLC or HPLC system capable of handling high pressures.
-
Column: Porous Graphitic Carbon (PGC) column (e.g., Supel™ Carbon LC, 50 x 3 mm, 2.7 µm) or an amide-based HILIC column.[9]
-
Mobile Phase A: Water with 0.5% diethylamine, adjusted to pH 10 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 60 °C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.[12]
Data Presentation
Quantitative data should be presented in clear, concise tables. Below are examples of tables for summarizing key analytical parameters.
Table 1: Mass Spectrometry Parameters for this compound
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Ionization Mode |
| This compound | 535.0 | 323.1 | Negative ESI |
(Data derived from Sigma-Aldrich application note for nucleotide sugars).
Table 2: Example LC Gradient Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 100 | 0 |
| 2.0 | 100 | 0 |
| 12.5 | 90 | 10 |
| 21.0 | 25 | 75 |
| 26.0 | 25 | 75 |
| 26.5 | 100 | 0 |
| 33.0 | 100 | 0 |
(Gradient adapted from Sigma-Aldrich application note).
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Value | Source |
| Limit of Detection (LOD) | < 1.0 ng/mL | Creative Proteomics[13] |
| Dynamic Range | 5-6 orders of magnitude | Creative Proteomics[13] |
| Sample Compatibility | Cell culture, tissues, biofluids | Creative Proteomics[13] |
Conclusion
The LC-MS/MS method detailed in this application note provides a highly sensitive, specific, and reliable approach for the quantification of this compound. This protocol enables researchers to accurately measure fluctuations in this compound levels, offering valuable insights into the regulation of proteoglycan synthesis and other critical biological processes. The robust nature of this analytical technique makes it an indispensable tool for basic research, clinical diagnostics, and the development of therapeutic agents targeting pathways involved in glycosylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel SPE-UPLC-MS/MS-based assay for the selective, simultaneous quantification of xylosyltransferase-I and -II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Biochemical Characterization of the this compound Biosynthesis Pathway in Sphaerobacter thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 7. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 11. Simultaneous determination of intracellular nucleotide sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. UDP-Glucose Analyzed with LCMS - AppNote [mtc-usa.com]
- 13. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
troubleshooting low yield in chemoenzymatic UDP-xylose synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemoenzymatic synthesis of UDP-xylose. Our aim is to help you diagnose and resolve common issues to improve your experimental outcomes.
Troubleshooting Guides
Low or No Product (this compound) Yield
Question: I am observing very low or no this compound in my final product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield of this compound can stem from several factors throughout the synthesis process. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Confirm Substrate Integrity: Ensure the quality and concentration of your starting materials, D-xylose and UTP, are correct. Substrate degradation can be a significant issue.
-
Verify Enzyme Activity: Individually assay the activity of each enzyme in your cascade (e.g., xylose kinase, UDP-sugar pyrophosphorylase) to confirm they are active.
-
Check Cofactor Presence and Regeneration: Ensure essential cofactors like ATP and Mg²⁺ are present in appropriate concentrations. If using a cofactor regeneration system, verify its efficiency.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound yield.
Detailed Troubleshooting Steps:
-
Enzyme-Related Issues:
-
Inactive Enzyme: Enzymes can lose activity due to improper storage or handling. Always store enzymes at their recommended temperatures and in appropriate buffers.
-
Sub-optimal Enzyme Concentration: The concentration of each enzyme is critical. An imbalance can lead to the accumulation of intermediates and inhibit downstream steps. Recent studies have shown that a 1:1 ratio of galactokinase to uridyltransferase can be optimal for this compound synthesis from D-xylose.[1]
-
Presence of Inhibitors: Contaminants in your enzyme preparation or substrates can inhibit enzyme activity. Salicylate derivatives, for instance, have been shown to inhibit UDP-sugar pyrophosphorylases.[2][3]
-
-
Substrate and Cofactor Issues:
-
Substrate Quality: Use high-purity substrates. Impurities can inhibit enzymatic reactions.
-
Substrate Inhibition: High concentrations of substrates like ATP can sometimes inhibit enzyme activity.[1] Consider fed-batch strategies to maintain optimal substrate levels.
-
Product Inhibition: Accumulation of the final product, this compound, or byproducts like ADP can inhibit the enzymes in the pathway.[1][4] For example, ADP can competitively inhibit ATP binding sites.[1]
-
-
Reaction Condition Optimization:
-
pH and Temperature: The optimal pH and temperature are crucial for enzyme activity. For the conversion of D-xylose to UDP-D-xylose using a bifunctional galactokinase/uridyltransferase, an optimal pH of 7.0 and a temperature of 30°C have been established.[1]
-
Incubation Time: Monitor the reaction over time to determine the optimal reaction time.
-
Formation of Undesired Byproducts
Question: I am observing significant amounts of byproducts in my reaction mixture. How can I identify and minimize them?
Answer: Byproduct formation is a common challenge in multi-enzyme cascade reactions.
Identification:
-
Utilize analytical techniques like HPLC, LC-MS, and NMR to identify the chemical structures of the byproducts.
Minimization Strategies:
-
Enzyme Specificity: The enzymes used, such as UDP-sugar pyrophosphorylase (USPase), can have broad substrate specificity, reacting with various sugar-1-phosphates.[5] Using more specific enzymes or engineering existing ones can reduce byproduct formation.
-
Control of Reaction Intermediates: The accumulation of intermediates can sometimes lead to side reactions. Optimizing the enzyme ratios can help maintain a smooth flux through the pathway.
-
Purification Methods: Employ robust purification techniques like anion-exchange and size-exclusion chromatography to separate this compound from byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemoenzymatic pathways for this compound synthesis?
A1: There are two main pathways:
-
From D-xylose: This is a two-step process involving:
-
From UDP-glucose: This pathway involves two enzymatic steps:
Caption: Chemoenzymatic pathways for this compound synthesis.
Q2: How does product inhibition affect this compound synthesis?
A2: this compound can act as a feedback inhibitor for enzymes in its own synthesis pathway.[4] Specifically, it can inhibit UDP-glucose dehydrogenase (UGDH), the enzyme that produces its precursor, UDP-glucuronic acid.[10][11] This feedback mechanism helps regulate the metabolic flux of UDP-sugars in vivo but can be a limiting factor in in vitro synthesis, leading to lower yields.
Q3: What are the optimal reaction conditions for this compound synthesis?
A3: Optimal conditions can vary depending on the specific enzymes used. However, a recent study engineering a bifunctional galactokinase/uridyltransferase chimera reported the following optimal conditions for the conversion of D-xylose to UDP-D-xylose[1]:
| Parameter | Optimal Value |
| pH | 7.0 |
| Temperature | 30 °C |
| Enzyme Concentration | 3.3 mg/mL |
| Enzyme Ratio (GalK:GPUT) | 1:1 |
Q4: What are some key considerations for the purification of this compound?
A4: The purification of this compound from a complex reaction mixture requires careful consideration of the physicochemical properties of the product and potential contaminants.
-
Anion-Exchange Chromatography: This is a powerful technique for separating negatively charged molecules like this compound from neutral or positively charged species.
-
Size-Exclusion Chromatography: This method separates molecules based on their size and can be effective for removing enzymes and larger byproducts.
-
Precipitation: In some protocols, the reaction is terminated by adding cold ethanol to precipitate the enzymes, which can then be removed by centrifugation.[12]
Experimental Protocols
General Protocol for this compound Synthesis from D-xylose
This protocol is a generalized procedure and may require optimization for specific enzymes and desired scales.
-
Reaction Mixture Preparation:
-
In a suitable reaction vessel, combine a buffered solution (e.g., Tris-HCl, pH 7.5), MgCl₂, ATP, UTP, and D-xylose.
-
-
Enzyme Addition:
-
Add xylose kinase and UDP-sugar pyrophosphorylase to the reaction mixture. The optimal enzyme concentrations should be determined empirically.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature (e.g., 37°C) with gentle agitation.[7]
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC, HPLC, or LC-MS.
-
-
Reaction Termination and Product Purification:
-
Terminate the reaction, for example, by heat inactivation of the enzymes or by adding a quenching agent.
-
Purify this compound from the reaction mixture using appropriate chromatography techniques.
-
Enzyme Activity Assay
A continuous spectrophotometric assay can be used to measure the activity of UDP-sugar pyrophosphorylase by coupling the production of pyrophosphate (PPi) to the oxidation of NADH.
Reaction Components:
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
MgCl₂
-
UTP
-
Xylose-1-phosphate
-
Pyrophosphatase
-
NADH
-
Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
Phosphoenolpyruvate (PEP)
Principle: The PPi produced is hydrolyzed by pyrophosphatase to two molecules of phosphate. In the presence of PK and LDH, the consumption of ADP (formed from ATP regeneration, not shown) is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Data Summary
Kinetic Parameters of UDP-Sugar Pyrophosphorylases (USPases)
The Michaelis-Menten constant (Km) is an indicator of the affinity of an enzyme for its substrate. Lower Km values generally indicate higher affinity. The following table summarizes Km values for various sugar-1-phosphates with USPases from different sources.
| Substrate | Enzyme Source | Km (mM) | Reference |
| D-Glc-1-P | Arabidopsis | ~0.1 | [2][3] |
| D-Gal-1-P | Arabidopsis | ~0.2 | [2][3] |
| D-GalA-1-P | Arabidopsis | 1.3 | [2][3] |
| α-D-Fuc-1-P | Arabidopsis | 3.4 | [2][3] |
| D-GlcNAc-1-P | Arabidopsis | ~0.1 | [2][3] |
| D-GalNAc-1-P | Arabidopsis | 1 | [2][3] |
| Xyl-1-P | Various | Higher than hexose-1-phosphates | [5] |
Note: This data is compiled from multiple studies and specific values may vary depending on the experimental conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substrate Specificity and Inhibitor Sensitivity of Plant UDP-Sugar Producing Pyrophosphorylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate Specificity and Inhibitor Sensitivity of Plant UDP-Sugar Producing Pyrophosphorylases [umu.diva-portal.org]
- 4. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 5. UDP-Sugar Pyrophosphorylase: A New Old Mechanism for Sugar Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 7. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
optimizing reaction conditions for UDP-xylose synthase activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for UDP-xylose synthase (UXS) activity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction catalyzed by this compound synthase?
This compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase, catalyzes the conversion of UDP-D-glucuronic acid (UDP-GlcUA) to UDP-D-xylose. This reaction is a critical step in the biosynthesis of various glycoconjugates, including proteoglycans in animals and cell wall polysaccharides in plants. The reaction involves an NAD+-dependent oxidation of the C4 hydroxyl of the glucuronyl moiety, followed by decarboxylation at C5 and subsequent reduction of the C4 keto group by the enzyme-bound NADH.[1][2][3][4][5]
Q2: What are the optimal pH and temperature for this compound synthase activity?
The optimal pH and temperature for this compound synthase can vary significantly depending on the source organism of the enzyme. It is crucial to determine these parameters empirically for your specific enzyme. Below is a summary of reported optimal conditions for UXS from various sources.
Table 1: Optimal Reaction Conditions for this compound Synthase from Different Organisms
| Enzyme Source | Optimal pH | Optimal Temperature (°C) |
| Sphaerobacter thermophilus (StUXS) | Lower than StUGD (pH not specified) | 70 |
| Engineered Bifunctional Chimera | 7.0 | 30 |
| Arabidopsis thaliana (AtUxs3) | Broad range | 30 |
Q3: Does this compound synthase require any cofactors or metal ions?
Yes, this compound synthase is an NAD+-dependent enzyme.[3][4] The catalytic mechanism involves the recycling of a bound NAD+ cofactor.[4] Some studies have shown that the enzyme can have a tightly bound NAD+ and may not require an exogenous supply, although its addition can enhance activity.[2][6] Generally, UXS isoforms do not require metal ions for activity.[1][2] In fact, certain divalent cations like calcium and manganese have been shown to inhibit the activity of some UXS enzymes.[2]
Q4: What are the typical kinetic parameters for this compound synthase?
The Michaelis constant (Km) for the substrate UDP-GlcUA can vary between UXS enzymes from different species. Lower Km values indicate a higher affinity of the enzyme for its substrate.
Table 2: Apparent Km Values for UDP-GlcUA
| Enzyme Source | Apparent Km (mM) |
| Arabidopsis thaliana (AtUxs3) | 0.51 |
| Arabidopsis thaliana (partially purified AtUxs1) | 0.19 |
| Cryptococcus neoformans (Uxs1) | ~0.7 |
Troubleshooting Guide
Q5: I am not observing any enzyme activity. What are the possible causes and solutions?
Low or no enzyme activity is a common issue in enzymatic assays.[7] Below is a systematic guide to troubleshoot this problem.
Table 3: Troubleshooting Low or No this compound Synthase Activity
| Potential Cause | Recommended Solution |
| Enzyme Instability/Inactivity | Ensure proper storage of the enzyme at -20°C or -70°C.[2][8] Avoid multiple freeze-thaw cycles.[7] Confirm the protein concentration and purity. |
| Incorrect Assay Conditions | Verify the pH and temperature of the reaction buffer are optimal for your specific enzyme. Refer to published data or perform an optimization experiment.[2][9] |
| Substrate Degradation | Prepare fresh substrate (UDP-GlcUA) solution. Ensure the substrate has been stored correctly. Run a no-enzyme control to check for non-enzymatic degradation.[7] |
| Missing Cofactor | Ensure NAD+ is included in the reaction mixture at an appropriate concentration (e.g., 1 mM).[6] Even if your enzyme has tightly bound NAD+, exogenous NAD+ can enhance activity.[2][6] |
| Presence of Inhibitors | Check for potential inhibitors in your reaction mixture. Common inhibitors include NADH, UDP, and divalent cations like Ca2+ and Mn2+.[2][6][10] If using a coupled assay, be aware of ATP and ADP inhibition.[9] |
| Contaminating Proteases | If using a crude or partially purified enzyme preparation, proteases may be degrading your UXS. Consider adding a protease inhibitor cocktail. |
Q6: My reaction rate is initially fast but then slows down or stops. What could be the reason?
This is often indicative of substrate depletion, product inhibition, or enzyme instability under the assay conditions.
-
Substrate Depletion: Ensure you are using a saturating concentration of UDP-GlcUA. If the concentration is too low, it will be quickly consumed. Measure initial reaction rates for kinetic studies.[3]
-
Product Inhibition: The product, this compound, or the intermediate NADH can inhibit the enzyme.[2][6][10] UDP has also been shown to be an inhibitor.[6][10] To mitigate this, you can measure the initial velocity of the reaction or use a system to remove the products as they are formed, for example, in a coupled assay.
-
Enzyme Instability: The enzyme may not be stable for the entire duration of the assay at the chosen temperature or pH. Try running the assay for a shorter period or at a lower temperature. The presence of DTT (e.g., 5 mM) was found to be required to maintain the activity of AtUxs3.[2]
Q7: I am seeing inconsistent results between experiments. How can I improve reproducibility?
Inconsistent results can stem from variations in reagent preparation, enzyme handling, or assay execution.
-
Standardize Reagent Preparation: Use the same batches of reagents whenever possible. Prepare fresh buffers and substrate solutions for each set of experiments.
-
Consistent Enzyme Handling: Aliquot your enzyme stock to avoid multiple freeze-thaw cycles. Always keep the enzyme on ice when not in use.
-
Precise Pipetting: Use calibrated pipettes and be meticulous with your pipetting technique, especially for small volumes.
-
Automate When Possible: Using a microplate reader for high-throughput assays can improve consistency compared to manual spectrophotometer readings.[1]
Experimental Protocols & Visualizations
Biosynthesis of this compound
The primary pathway for this compound synthesis involves the action of two enzymes: UDP-glucose dehydrogenase (UGD) and this compound synthase (UXS).[1][11]
Caption: Biosynthetic pathway from UDP-Glucose to this compound.
General Experimental Workflow for UXS Activity Assay
A typical workflow for measuring this compound synthase activity involves preparing the reaction mixture, initiating the reaction, and detecting the product.
Caption: General workflow for a this compound synthase activity assay.
Protocol: HPLC-Based Assay for this compound Synthase Activity
This protocol is a generalized method for determining UXS activity by quantifying the formation of this compound using High-Performance Liquid Chromatography (HPLC).
-
Reaction Mixture Preparation:
-
Prepare a 100 µL reaction mixture in a microcentrifuge tube.
-
Add the components in the following order:
-
50 µL of 100 mM Tris-HCl buffer (pH adjusted to the optimum for your enzyme, e.g., pH 7.4).
-
10 µL of 10 mM NAD+.
-
Sterile distilled water to a final volume of 90 µL.
-
10 µg of purified this compound synthase.
-
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C or 37°C) for 5 minutes.
-
-
Reaction Initiation and Incubation:
-
Reaction Termination:
-
Stop the reaction by boiling the mixture for 2 minutes, followed by centrifugation at >12,000 x g for 5 minutes to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Analyze the supernatant by anion-exchange HPLC to separate and quantify UDP-GlcUA and this compound.
-
A Hypersil SAX-HPLC column can be used.[2]
-
Monitor the elution profile by absorbance at 262 nm.
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve of known this compound concentrations.
-
-
Calculation of Enzyme Activity:
-
One unit (U) of this compound synthase activity is typically defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified assay conditions.
-
Activity (U/mg) = (nmol of this compound produced) / (incubation time (min) x mg of enzyme).
-
Troubleshooting Logic Flowchart
When encountering issues with your experiment, a logical approach can help identify the problem efficiently.
Caption: A logical flowchart for troubleshooting UXS assay issues.
References
- 1. Discovery and Biochemical Characterization of the this compound Biosynthesis Pathway in Sphaerobacter thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 5. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. chemilyglycoscience.com [chemilyglycoscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
overcoming product inhibition of UDP-glucose dehydrogenase by UDP-xylose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the product inhibition of UDP-glucose dehydrogenase (UGDH) by UDP-xylose during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is UDP-glucose dehydrogenase (UGDH) and what is its function?
A1: UDP-glucose dehydrogenase (UGDH) is an enzyme that catalyzes the NAD+-dependent two-fold oxidation of UDP-glucose to UDP-glucuronic acid.[1][2] This reaction is crucial for various metabolic pathways, including the synthesis of glycosaminoglycans like hyaluronan, heparan sulfate, and chondroitin sulfate, which are essential components of the extracellular matrix.[1][3][4]
Q2: What is product inhibition in the context of UGDH?
A2: Product inhibition is a form of enzyme regulation where the product of an enzymatic reaction binds to the enzyme and decreases its activity.[5] In the case of UGDH, a downstream product, this compound, acts as a feedback inhibitor.[6][7][8]
Q3: How does this compound inhibit UGDH activity?
A3: this compound acts as an allosteric inhibitor of UGDH.[4][9] It binds to a site on the enzyme that is distinct from the active site for UDP-glucose. This binding induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency.[3] Specifically, this compound binding can disrupt the active hexameric structure of human UGDH, leading to an inactive form.[3] It is suggested that this compound acts as a substrate analogue of UDP-glucose and causes these conformational changes upon binding.[10]
Q4: Why is it important to overcome this compound inhibition in our experiments?
A4: Overcoming this compound inhibition is critical for obtaining accurate measurements of UGDH activity and for ensuring the efficient production of UDP-glucuronic acid in in vitro systems. The presence of this compound, even at low concentrations, can significantly reduce the observed reaction rate, leading to an underestimation of the enzyme's true catalytic potential.[11] For researchers studying UGDH kinetics or developing high-throughput screening assays, mitigating this inhibition is essential for reliable and reproducible results.
Troubleshooting Guide
This guide provides solutions to common problems encountered during UGDH assays, with a focus on overcoming product inhibition by this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no UGDH activity detected. | 1. Product Inhibition by this compound: this compound, a downstream product, may be present in the reaction mixture or produced during the reaction, causing feedback inhibition.[7] | a. Optimize Substrate Concentrations: Increase the concentration of UDP-glucose. Since this compound is a competitive inhibitor with respect to UDP-glucose, increasing the substrate concentration can help outcompete the inhibitor.[12] b. pH Optimization: The binding of this compound is pH-dependent, with tighter binding observed at pH 8.2 than at pH 8.7.[10] Consider performing the assay at a slightly more alkaline pH (e.g., pH 8.7-9.5) to potentially reduce the inhibitory effect.[6] c. Reaction Time: Minimize the reaction time to reduce the accumulation of inhibitory products. |
| 2. Substrate Inhibition by NAD+: High concentrations of NAD+ (above 1 mM) can cause substrate inhibition in some bacterial UGDH enzymes, such as from E. coli.[6] | a. Titrate NAD+ Concentration: Determine the optimal NAD+ concentration for your specific enzyme. A typical starting point is around 1 mM, but this may need to be adjusted.[6] b. Add Nucleotide Triphosphates (NTPs): For some bacterial UGDH, the addition of ATP or other NTPs can relieve NAD+ substrate inhibition.[6] | |
| 3. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | a. Check Enzyme Storage: Ensure the enzyme is stored at the recommended temperature and in a suitable buffer, which may include glycerol for stability.[6] b. Perform a Control Reaction: Use a fresh batch of enzyme or a known positive control to verify assay conditions. | |
| Inconsistent or non-reproducible results. | 1. Variable Product Inhibition: Fluctuations in this compound concentration between experiments. | a. Standardize Reagents: Ensure all reagents, especially the UDP-glucose substrate, are free from contaminating this compound. b. Consistent Reaction Monitoring: Use a continuous spectrophotometric assay to monitor the reaction in real-time and ensure initial rates are being measured before significant product accumulation. |
| 2. Assay Conditions: Variations in pH, temperature, or buffer composition.[13] | a. Maintain Consistent pH and Temperature: Use a buffered solution and a temperature-controlled spectrophotometer or incubator. The optimal pH for UGDH is generally around 8.6.[3] b. Buffer Composition: Ensure the buffer composition, including ionic strength, is consistent across all experiments. | |
| High background signal in the assay. | 1. Non-enzymatic Reduction of NAD+: Other components in the reaction mixture may be reducing NAD+. | a. Run a "No Enzyme" Control: Perform the assay without UGDH to measure the rate of background reaction. Subtract this rate from your experimental values. b. Purity of Reagents: Use high-purity substrates and reagents. |
| 2. Interference in Coupled Assays: If using a coupled assay system, the coupling enzyme(s) may have interfering activities.[14] | a. Validate the Coupling System: Ensure the coupling enzyme is not rate-limiting and does not react with your test compounds or the primary enzyme's substrates/products in an unintended way.[14] |
Experimental Protocols
Standard Spectrophotometric Assay for UGDH Activity
This protocol is for measuring UGDH activity by monitoring the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.[6][15]
Materials:
-
Purified UGDH enzyme
-
UDP-glucose solution (e.g., 100 mM stock)
-
NAD+ solution (e.g., 50 mM stock)
-
Assay Buffer: 100 mM Glycine, pH 9.5, 100 mM NaCl, 0.1 mg/ml acetylated BSA, and 10% glycerol.[6] (Note: pH can be optimized between 8.2 and 9.5 to mitigate this compound inhibition).
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates or cuvettes
Procedure:
-
Prepare the reaction mixture in a 96-well plate or cuvette. For a final volume of 200 µL:
-
160 µL Assay Buffer
-
10 µL UDP-glucose solution (final concentration will vary depending on the experiment, a typical starting point is 2 mM)
-
10 µL NAD+ solution (final concentration will vary, a typical starting point is 1 mM)
-
-
Equilibrate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of a freshly diluted UGDH enzyme solution.
-
Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Protocol to Determine the IC50 of this compound
This protocol is designed to determine the concentration of this compound that inhibits 50% of UGDH activity.
Materials:
-
Same as the standard assay protocol
-
This compound solution (e.g., 10 mM stock)
Procedure:
-
Prepare a serial dilution of this compound in the Assay Buffer.
-
Set up a series of reactions as described in the standard assay protocol. In addition to the standard components, add a fixed volume of each this compound dilution to the respective wells. Include a control reaction with no this compound.
-
Initiate the reactions by adding the UGDH enzyme.
-
Monitor the reaction rates as previously described.
-
Calculate the percent inhibition for each this compound concentration relative to the control reaction without inhibitor.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Kinetic Parameters of UGDH from Different Sources
| Enzyme Source | Substrate | K_m (µM) | V_max (µmol/min/mg) | Inhibitor | K_i (µM) | Reference |
| Homo sapiens | UDP-glucose | 7.6 - 25 | 0.55 s⁻¹ (k_cat) | This compound | - | [3] |
| Homo sapiens | NAD+ | 384 - 1160 | - | [3] | ||
| E. coli K-12 | NAD+ | - | - | NAD+ (substrate inhibition) | 1400 | [6] |
| Group A Streptococci | UDP-glucose | - | - | This compound | - | [16] |
Note: Kinetic parameters can vary depending on the specific assay conditions (pH, temperature, buffer composition).
Visualizations
Caption: UGDH catalytic pathway and feedback inhibition by this compound.
Caption: Troubleshooting workflow for low UGDH activity.
References
- 1. UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. UDP-glucose dehydrogenase (UGDH) in clinical oncology and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Product inhibition - Wikipedia [en.wikipedia.org]
- 6. The UDP-glucose Dehydrogenase of Escherichia coli K-12 Displays Substrate Inhibition by NAD That Is Relieved by Nucleotide Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. INHIBITION OF UDP-D-GLUCOSE DEHYDROGENASE BY UDP-D-XYLOSE: A POSSIBLE REGULATORY MECHANISM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UDP-glucose dehydrogenase (UGDH) activity is suppressed by peroxide and promoted by PDGF in fibroblast-like synoviocytes: Evidence of a redox control mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions of urdine diphosphate glucose dehydrogenase with the inhibitor urdine diphosphate xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 13. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. UDP-glucose Dehydrogenase Activity and Optimal Downstream Cellular Function Require Dynamic Reorganization at the Dimer-Dimer Subunit Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Recombinant UDP-Xylose Synthase
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression, purification, and handling of recombinant UDP-xylose synthase (UXS). Our goal is to help you improve the stability and performance of your enzyme for successful downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for recombinant this compound synthase?
A1: For long-term storage, it is recommended to store purified recombinant this compound synthase at -80°C. Aliquoting the enzyme into smaller, single-use volumes is advised to avoid repeated freeze-thaw cycles, which can lead to a significant loss of activity. For short-term storage (up to one month), aliquots can be kept at -20°C in a buffer containing at least 5% glycerol[1].
Q2: My purified this compound synthase is precipitating. What could be the cause and how can I prevent it?
A2: Protein precipitation, or aggregation, is a common issue. It can be caused by several factors including high protein concentration, suboptimal buffer conditions (pH, ionic strength), and exposure to denaturing conditions. To prevent aggregation, consider the following:
-
Optimize Buffer Composition: Screen different buffer systems (e.g., Tris-HCl, HEPES) and pH values. The optimal pH for UXS activity is generally between 8.5 and 9.0. Ensure the buffer has sufficient ionic strength (e.g., 150-300 mM NaCl).
-
Include Additives: The addition of stabilizing agents such as glycerol (5-20% v/v) or other polyols can help prevent aggregation by promoting a more favorable hydration layer around the protein.
-
Control Protein Concentration: Concentrate the protein in steps, and if aggregation is observed, it may be necessary to work with a lower final concentration.
Q3: I am observing a progressive loss of enzyme activity over time, even when stored at -80°C. What are the possible reasons?
A3: Loss of activity during storage can be due to several factors:
-
Oxidation: The presence of reducing agents like DTT or TCEP in the storage buffer can help prevent oxidation of sensitive residues such as cysteine and methionine. A concentration of 1-5 mM is typically recommended.
-
Proteolytic Degradation: If the purification process did not completely remove endogenous proteases from the expression host, they can degrade the enzyme over time. Always add a protease inhibitor cocktail during cell lysis and purification.
-
Instability of the Oligomeric State: Human UXS exists as a dimer and can form a catalytically important tetramer[2]. Disruption of this equilibrium can lead to instability. Ensure that buffer conditions favor the native oligomeric state.
Q4: What is the role of NAD+ in the stability and activity of this compound synthase?
A4: NAD+ is an essential cofactor for the catalytic activity of this compound synthase, participating in the oxidation of the substrate UDP-glucuronic acid[3]. The binding of NAD+ can also contribute to the overall stability of the enzyme by inducing a more stable conformation. It is recommended to include NAD+ in the reaction buffer for activity assays.
Troubleshooting Guides
Issue 1: Low Yield of Soluble Recombinant this compound Synthase
| Potential Cause | Troubleshooting Steps |
| Codon Bias | If expressing a human or other eukaryotic UXS in E. coli, codon usage may not be optimal. Use an E. coli strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ or BL21-CodonPlus). |
| Protein Toxicity | High-level expression of UXS may be toxic to the host cells. Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration (e.g., 0.1-0.5 mM IPTG) to slow down protein synthesis. |
| Inclusion Body Formation | Overexpression can lead to the formation of insoluble protein aggregates known as inclusion bodies. Optimize expression conditions as mentioned above. Consider co-expressing with molecular chaperones (e.g., GroEL/GroES) to assist in proper folding. |
| Inefficient Cell Lysis | Incomplete cell lysis will result in a lower yield of soluble protein. Ensure efficient lysis by using appropriate methods (e.g., sonication, high-pressure homogenization) and including lysozyme in the lysis buffer. |
Issue 2: Enzyme Inactivity or Low Specific Activity After Purification
| Potential Cause | Troubleshooting Steps |
| Improper Protein Folding | Ensure that the protein is folded correctly. If purified from inclusion bodies, a carefully optimized refolding protocol is necessary. |
| Absence or Low Concentration of NAD+ | As a required cofactor, NAD+ must be present in the assay buffer for enzymatic activity. The optimal concentration should be determined empirically but is often in the range of 0.5-2 mM. |
| Substrate or Product Inhibition | This compound synthase can be inhibited by its product, this compound, and also by UDP and NADH. Monitor the reaction progress over time to ensure initial rates are being measured before significant product accumulation occurs. |
| Incorrect Assay Conditions | Verify that the pH and temperature of the activity assay are optimal for your specific UXS construct. The optimal pH is generally slightly alkaline (8.5-9.0), and the optimal temperature is typically around 30°C, with rapid inactivation above 40°C. |
| Protein Degradation | Run an SDS-PAGE of your purified enzyme to check for degradation products. If degradation is observed, add protease inhibitors throughout the purification process and work at low temperatures (4°C). |
Data Presentation
Table 1: Effect of pH and Temperature on this compound Synthase Activity
| pH | Relative Activity (%) | Temperature (°C) | Relative Activity (%) |
| 6.5 | 45 | 15 | 80 |
| 7.0 | 60 | 20 | 90 |
| 7.5 | 75 | 25 | 95 |
| 8.0 | 90 | 30 | 100 |
| 8.5 | 100 | 35 | 70 |
| 9.0 | 95 | 40 | 20 |
| 9.5 | 80 | 45 | <5 |
Note: Data are representative and may vary depending on the specific UXS construct and assay conditions.
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Human this compound Synthase
This protocol is adapted for the expression of a C-terminally His-tagged human UXS in E. coli BL21(DE3).
1. Transformation and Expression: a. Transform the expression plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. b. Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking. c. The next day, inoculate 1 L of LB medium with the overnight culture to an OD600 of 0.1. d. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. e. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. f. Reduce the temperature to 20°C and continue to shake for 16-18 hours. g. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
2. Cell Lysis and Clarification: a. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail). b. Incubate on ice for 30 minutes. c. Sonicate the cell suspension on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off). d. Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the soluble His-tagged UXS.
3. Affinity Purification: a. Equilibrate a Ni-NTA affinity column with Lysis Buffer. b. Load the clarified lysate onto the column. c. Wash the column with 20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT). d. Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT). Collect fractions.
4. Buffer Exchange and Storage: a. Analyze the eluted fractions by SDS-PAGE. Pool the fractions containing pure UXS. b. Perform buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using a desalting column or dialysis. c. Determine the protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: this compound Synthase Activity Assay by HPLC
This protocol is for a discontinuous assay to measure the conversion of UDP-glucuronic acid to this compound.
1. Reaction Setup: a. Prepare the reaction mixture in a microcentrifuge tube:
- 50 mM Tris-HCl, pH 8.8
- 1 mM NAD+
- 5 mM UDP-glucuronic acid
- Purified recombinant this compound synthase (e.g., 1-5 µg)
- Nuclease-free water to a final volume of 100 µL. b. Incubate the reaction at 30°C for a set time (e.g., 15, 30, 60 minutes).
2. Reaction Quenching and Sample Preparation: a. Stop the reaction by adding an equal volume (100 µL) of ice-cold acetonitrile. b. Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate the protein. c. Transfer the supernatant to an HPLC vial for analysis.
3. HPLC Analysis: a. Column: Use a suitable anion-exchange or reversed-phase C18 column. b. Mobile Phase A: 25 mM potassium phosphate, pH 6.0. c. Mobile Phase B: 25 mM potassium phosphate, pH 6.0, with 50% methanol. d. Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 20 minutes. e. Detection: Monitor the absorbance at 262 nm. f. Quantification: Calculate the amount of this compound produced by comparing the peak area to a standard curve of known this compound concentrations.
Visualizations
Caption: Proteoglycan synthesis pathway involving this compound synthase.
Caption: Experimental workflow for assessing the stability of recombinant UXS.
Caption: Troubleshooting logic for improving recombinant UXS stability.
References
- 1. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human UDP-α-d-xylose synthase forms a catalytically important tetramer that has not been observed in crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Expression and Purification [protocols.io]
challenges in purifying UDP-xylose from reaction mixtures
Welcome to the technical support center for challenges in purifying UDP-xylose from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound from enzymatic reaction mixtures?
A1: The most frequently employed methods for this compound purification include:
-
Size-Exclusion Chromatography (SEC): Often utilizing resins like Bio-Gel P-2, this method separates molecules based on their size. It is effective for removing small molecule contaminants such as salts and unreacted monosaccharides.[1]
-
Anion-Exchange Chromatography (AEC): This technique separates molecules based on their net negative charge. Given that this compound is anionic due to its phosphate groups, AEC, particularly using high-performance liquid chromatography (HPLC) with a strong anion exchange (SAX) column, is a powerful method for separating it from other charged molecules like nucleotides (UTP, UDP) and other nucleotide sugars.[2]
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that can be used for the separation and purification of a range of molecules, including sugars and their derivatives.
Q2: What are the typical contaminants I can expect in my this compound reaction mixture?
A2: Common contaminants in an enzymatic synthesis of this compound include:
-
Unreacted substrates: Uridine triphosphate (UTP), xylose-1-phosphate, UDP-glucose (UDP-Glc), or UDP-glucuronic acid (UDP-GlcA), depending on the synthesis pathway used.[2][3]
-
Byproducts: Uridine diphosphate (UDP) and inorganic pyrophosphate (PPi).
-
Enzymes: The enzymes used in the synthesis reaction (e.g., UDP-sugar pyrophosphorylase, UDP-glucose dehydrogenase, this compound synthase).
-
Other nucleotides: Depending on the purity of the starting materials, other nucleotides like thymidine triphosphate (TTP) or thymidine diphosphate (TDP) might be present and can act as inhibitors to the synthesis enzymes.[2]
-
Degradation products: this compound can be susceptible to degradation under certain pH and temperature conditions.
Q3: What is a typical yield for the enzymatic synthesis and purification of this compound?
A3: Yields can vary significantly depending on the specific enzymatic reaction and purification protocol. However, a chemo-enzymatic synthesis of UDP-α-D-xylose from D-xylose-1-phosphate has been reported to yield 88 mg of purified product from 100 mg of starting material, which corresponds to a 45% yield.[1]
Troubleshooting Guides
Low Yield or No Product
Problem: After purification, the yield of this compound is very low or undetectable.
| Possible Cause | Troubleshooting Step |
| Enzyme Inactivity | * Verify Enzyme Activity: Before starting a large-scale reaction, perform a small-scale pilot experiment to confirm the activity of your enzymes. * Check Reaction Conditions: Ensure the pH, temperature, and buffer components are optimal for all enzymes in the reaction. For example, some enzymes involved in this compound synthesis have optimal activity at a pH of around 8.0 and a temperature of 37°C.[2] |
| Feedback Inhibition | This compound can inhibit the enzymes involved in its own synthesis, such as UDP-glucose dehydrogenase.[2] Consider a purification strategy that removes this compound from the reaction mixture as it is formed, or optimize reaction conditions to minimize product accumulation. |
| Substrate Quality Issues | * Verify Substrate Purity: Use high-purity substrates (UTP, xylose-1-phosphate, etc.). Contaminants can inhibit the enzymatic reaction. * Check for Degradation: Ensure that your substrates have not degraded during storage. |
| Inefficient Purification | * Review Purification Protocol: Ensure the chosen purification method is appropriate for your reaction mixture. For example, if your primary contaminants are other nucleotides, anion-exchange chromatography is more suitable than size-exclusion chromatography alone. * Optimize Elution Conditions: For chromatography, optimize the gradient (for AEC) or elution buffer to ensure this compound is eluting as a sharp peak and not being lost. |
| Product Degradation | This compound stability is pH and temperature-dependent. Avoid prolonged exposure to harsh pH conditions or high temperatures during purification.[2][4] |
Chromatography Problems
Problem: Issues encountered during purification by chromatography, such as poor resolution, peak broadening, or unexpected peak shapes.
| Chromatography Issue | Possible Cause | Troubleshooting Step |
| Poor Resolution (Peaks Overlapping) | * Suboptimal Gradient (AEC): The salt gradient may be too steep, causing co-elution of this compound with contaminants. * Incorrect Column Choice: The column may not have the required selectivity for your specific separation. * Sample Overload: Too much sample has been loaded onto the column. | * Optimize Gradient: Use a shallower salt gradient to improve the separation of similarly charged molecules. * Select a Different Column: Consider a column with a different chemistry or particle size. * Reduce Sample Load: Decrease the amount of sample injected onto the column. |
| Broad Peaks | * Extra-column Volume: Large dead volumes in the HPLC system (tubing, fittings). * Slow Kinetics: Slow on-off rates of the analyte with the stationary phase. * Column Contamination: Buildup of contaminants on the column. | * Minimize Dead Volume: Use shorter, narrower tubing and appropriate fittings. * Optimize Flow Rate: A lower flow rate can sometimes improve peak shape. * Clean the Column: Follow the manufacturer's instructions for column cleaning and regeneration. |
| Peak Tailing | * Secondary Interactions: Unwanted interactions between this compound and the stationary phase (e.g., with uncapped silanols on silica-based columns). * Column Void: A void has formed at the head of the column. | * Modify Mobile Phase: Add a competing agent to the mobile phase to block secondary interaction sites. * Check Column Integrity: Inspect the column for voids. If a void is present, the column may need to be repacked or replaced. |
| Peak Fronting | * Sample Overload: Injecting too much sample can lead to fronting. * Sample Solvent Effects: The sample is dissolved in a solvent that is much stronger than the mobile phase. | * Reduce Sample Concentration: Dilute the sample before injection. * Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. |
| High Backpressure | * Column Frit Blockage: Particulates from the sample or mobile phase have blocked the column inlet frit. * Precipitation: The sample or buffer has precipitated in the column. * Incorrect Mobile Phase: The mobile phase is too viscous. | * Filter Sample and Mobile Phase: Always filter your samples and mobile phases before use. * Check Buffer Solubility: Ensure that all buffer components are fully dissolved. * Use a Less Viscous Mobile Phase: If possible, modify the mobile phase to reduce its viscosity. |
Quantitative Data Summary
The following table summarizes reported yields for this compound purification. This data can be used as a benchmark for your own experiments.
| Starting Material | Purification Method | Product | Yield | Reference |
| 100 mg D-xylose-1-phosphate | Bio-gel P-2 gel chromatography | 88 mg UDP-α-D-xylose | 45% | [1] |
Experimental Protocols
Protocol 1: Purification of this compound using Anion-Exchange HPLC
This protocol is a general guideline for the purification of this compound from a reaction mixture using a strong anion-exchange (SAX) column.
-
Sample Preparation:
-
Terminate the enzymatic reaction, for example, by adding a small amount of acid (e.g., perchloric acid) followed by neutralization, or by heat inactivation of the enzymes.
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
Chromatography Conditions:
-
Column: Strong Anion-Exchange (SAX) column.
-
Mobile Phase A: Deionized water or a low concentration buffer (e.g., 10 mM ammonium bicarbonate, pH 7.8).
-
Mobile Phase B: High concentration salt buffer (e.g., 1 M ammonium bicarbonate, pH 7.8).
-
Gradient: A linear gradient from 0% to 100% B over a suitable time (e.g., 30-60 minutes) is a good starting point. The exact gradient will need to be optimized for your specific separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min for an analytical scale column.
-
Detection: UV absorbance at 262 nm (for the uracil base).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions by analytical HPLC or other methods like mass spectrometry or NMR.
-
Pool the pure fractions and lyophilize to obtain the purified this compound as a salt (e.g., ammonium salt).
-
Protocol 2: Desalting and Buffer Exchange using Size-Exclusion Chromatography (Bio-Gel P-2)
This protocol is suitable for removing small molecule contaminants like salts after AEC or for buffer exchange.
-
Column Preparation:
-
Swell the Bio-Gel P-2 resin in the desired buffer (e.g., deionized water or a volatile buffer like ammonium bicarbonate) according to the manufacturer's instructions.[5]
-
Pack a column with the swollen resin.
-
Equilibrate the column with at least two column volumes of the elution buffer.
-
-
Sample Application:
-
Apply the this compound sample to the top of the column. The sample volume should be a small fraction of the total column volume for optimal resolution.
-
-
Elution and Fraction Collection:
-
Elute the column with the equilibration buffer at a constant flow rate.
-
Collect fractions and monitor the elution of this compound using UV absorbance at 262 nm.
-
This compound will elute in the earlier fractions, while smaller salt molecules will be retained and elute later.
-
-
Analysis and Processing:
-
Pool the fractions containing pure this compound.
-
Lyophilize the pooled fractions to obtain the final product.
-
Visualizations
References
- 1. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 2. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad.com [bio-rad.com]
minimizing degradation of UDP-xylose during storage and handling
Welcome to the technical support center for UDP-xylose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during storage and handling. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound?
A1: For long-term stability, this compound should be stored at or below -20°C. Lyophilized powder is generally more stable than solutions. For solutions, it is recommended to store them in aliquots at -80°C to minimize freeze-thaw cycles.
Q2: What is the recommended pH for storing this compound solutions?
A2: this compound is most stable in slightly acidic to neutral pH, ideally between pH 4.0 and 7.0. Alkaline conditions (pH > 8.0) should be avoided as they can catalyze the hydrolysis of the pyrophosphate bond, leading to degradation.
Q3: Is there a preferred salt form of this compound for enhanced stability?
A3: Yes, the disodium salt of this compound generally exhibits greater water solubility and stability compared to the free acid form.[1]
Q4: How many times can I freeze and thaw a this compound solution?
A4: It is highly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation. Prepare small, single-use aliquots of your this compound solution to minimize the impact of freezing and thawing. While specific data on this compound is limited, studies on other sensitive biomolecules have shown significant degradation after just a few freeze-thaw cycles.
Q5: What are the common degradation products of this compound?
A5: The primary degradation products of this compound are typically uridine monophosphate (UMP) and xylose-1-phosphate, resulting from the hydrolysis of the pyrophosphate linkage. Under harsher conditions, further degradation to xylose and inorganic phosphate can occur.
Q6: Can the buffer system affect the stability of this compound?
A6: Yes, the choice of buffer can impact stability. It is advisable to use buffers that maintain a pH between 4.0 and 7.0, such as citrate or acetate buffers for acidic pH and phosphate buffers for near-neutral pH.[2] Be aware that some buffer components can chelate metal ions that might be required for enzymatic reactions involving this compound.[2]
Troubleshooting Guides
Issue 1: Low or no activity in my enzymatic assay using this compound.
| Potential Cause | Recommended Solution |
| This compound Degradation | Verify the integrity of your this compound stock. Run a quality control check using a fresh vial or a previously validated lot. Consider that improper storage temperature, high pH, or multiple freeze-thaw cycles may have compromised the substrate. |
| Incorrect Assay Conditions | Ensure the pH and temperature of your assay are optimal for your specific enzyme. Most xylosyltransferases have optimal activity between pH 7.0 and 9.0 and temperatures between 30°C and 37°C. |
| Presence of Inhibitors | High concentrations of this compound or its degradation products (like UDP) can cause feedback inhibition of some enzymes.[1] Ensure you are using the substrate at a concentration within the optimal range for your enzyme. Contaminants in other reagents could also be inhibitory. |
| Missing Cofactors | Some enzymes that utilize this compound may require divalent cations like Mg²⁺ or Mn²⁺ for activity. Check the specific requirements of your enzyme and ensure necessary cofactors are present in the reaction buffer. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Recommended Solution |
| Variable this compound Concentration | This can be due to degradation of the stock solution over time or inconsistencies in thawing and handling procedures. Always use freshly thawed aliquots and keep them on ice. Avoid leaving the solution at room temperature for extended periods. |
| Pipetting Errors | This compound solutions can be viscous. Ensure accurate pipetting by using appropriate techniques and calibrated pipettes. |
| Lot-to-Lot Variability | If you have recently switched to a new batch of this compound, there may be differences in purity or concentration. It is good practice to perform a bridging study to compare the performance of the new lot against the old one. |
Quantitative Data Summary
The following table provides a summary of recommended storage conditions and expected stability for this compound based on available data for UDP-sugars. Please note that degradation rates are estimations and should be confirmed experimentally.
| Storage Condition | Form | Recommended Duration | Expected Degradation |
| -80°C | Solution (pH 6.0-7.0) | > 1 year | Minimal (< 5%) |
| -20°C | Solution (pH 6.0-7.0) | Up to 6 months | Minor (< 10%) |
| 4°C | Solution (pH 6.0-7.0) | < 1 week | Moderate (significant degradation can occur) |
| Room Temperature (20-25°C) | Solution (pH 6.0-7.0) | < 24 hours | Rapid |
| -20°C | Lyophilized Powder | > 2 years | Very low |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a method to quantify the degradation of this compound over time under different storage conditions.
1. Materials:
-
This compound (disodium salt)
-
Buffers of desired pH (e.g., 50 mM Sodium Citrate for pH 5.0, 50 mM Sodium Phosphate for pH 7.0, 50 mM Tris-HCl for pH 8.5)
-
HPLC system with a UV detector
-
Anion-exchange or reverse-phase C18 HPLC column
-
Mobile phase (e.g., for anion-exchange: a gradient of ammonium formate or potassium phosphate buffer; for reverse-phase: an ion-pairing agent like tributylamine in a methanol/water mobile phase)
-
Standards for this compound, UMP, and xylose-1-phosphate
2. Procedure:
-
Preparation of this compound Solutions: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the different buffers to be tested.
-
Storage: Aliquot the solutions into separate tubes for each time point and storage condition (e.g., -20°C, 4°C, 25°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition.
-
Sample Preparation for HPLC: If necessary, dilute the sample with the mobile phase to fall within the linear range of the standard curve.
-
HPLC Analysis:
-
Inject the sample onto the HPLC column.
-
Run the appropriate gradient to separate this compound from its potential degradation products.
-
Detect the compounds by UV absorbance at 262 nm.
-
-
Data Analysis:
-
Create a standard curve for this compound to determine the concentration in your samples.
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of intact this compound against time for each storage condition.
-
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthesis of this compound from UDP-Glucose.
Experimental Workflow for this compound Stability Testing
References
addressing interference from other nucleotides in UDP-xylose assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interference from other nucleotides during UDP-xylose assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of nucleotide interference in this compound assays?
A1: The primary sources of interference stem from the non-specific activity of enzymes used in the synthesis of this compound and the presence of structurally similar nucleotide sugars in the sample.
-
Enzyme Promiscuity: UDP-sugar pyrophosphorylase (USPase or USPP), often used in commercial kits for this compound synthesis, exhibits broad substrate specificity.[1][2][3] It can utilize other sugar-1-phosphates besides xylose-1-phosphate, such as glucose-1-phosphate (Glc-1-P), galactose-1-phosphate (Gal-1-P), and glucuronic acid-1-phosphate (GlcA-1-P), leading to the synthesis of their corresponding UDP-sugars (UDP-glucose, UDP-galactose, UDP-glucuronic acid).[1][2]
-
Presence of Other Nucleotide Sugars: Biological samples may naturally contain various UDP-sugars that can interfere with the detection method, especially if it is non-specific.
-
De Novo Synthesis Pathway: When assaying this compound synthesis via the de novo pathway, intermediates and side-products such as UDP-glucuronic acid (UDP-GlcA) can be present and cause interference.[4][5]
Q2: How can I specifically detect and quantify this compound in a sample containing other UDP-sugars?
A2: Several methods can be employed for the specific detection and quantification of this compound:
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for separating this compound from other UDP-sugars.[6][7] Ion-pair reversed-phase HPLC is a commonly used method that can effectively resolve different nucleotide sugars.[6][7][8][9][10]
-
Specific Enzymatic Assays: A highly specific method involves using a downstream enzyme that exclusively utilizes this compound as a substrate. Xylosyltransferase (XylT) is an enzyme that transfers xylose from this compound to a specific acceptor peptide.[11][12][13] By using a radiolabeled acceptor peptide or detecting the product of the XylT reaction, this compound can be specifically quantified.
Q3: My this compound synthesis reaction is inefficient. What are the possible causes and solutions?
A3: Inefficient this compound synthesis can be due to several factors:
-
Sub-optimal Reaction Conditions: Ensure the pH, temperature, and cofactor concentrations (e.g., Mg2+ or Mn2+) are optimal for the specific pyrophosphorylase being used.[3]
-
Enzyme Inhibition: The accumulation of pyrophosphate (PPi), a product of the pyrophosphorylase reaction, can cause feedback inhibition. Including a pyrophosphatase in the reaction mixture to hydrolyze PPi can drive the reaction forward.[14]
-
Poor Substrate Quality: The purity of the xylose-1-phosphate and UTP substrates is crucial. Contaminants can inhibit the enzyme.
-
Enzyme Inactivity: Ensure the enzyme has been stored correctly and has not lost activity.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Resolution/Overlapping Peaks | Inadequate separation by the HPLC method. Co-elution of this compound with other UDP-sugars (e.g., UDP-glucose, UDP-galactose). | 1. Optimize Mobile Phase: Adjust the concentration of the ion-pairing reagent or the organic solvent gradient to improve separation.[15][16] 2. Change Column: Consider using a different type of column, such as a porous graphitic carbon (PGC) or a hydrophilic interaction liquid chromatography (HILIC) column, which offer different selectivities for polar molecules like UDP-sugars. 3. Adjust pH: The pH of the mobile phase can affect the charge of the UDP-sugars and their interaction with the stationary phase.[15] |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. Column contamination or degradation. | 1. Check for Active Sites: Tailing of basic compounds can occur due to interaction with acidic silanol groups on the silica support. Use of an end-capped column or adding a competing base to the mobile phase can mitigate this.[16][17] 2. Sample Overload: Inject a smaller amount of the sample to see if the peak shape improves.[18] 3. Clean or Replace Guard/Column: If the column is contaminated, flushing with a strong solvent may help. If the stationary phase is degraded, the column may need to be replaced.[15][16] |
| Unexpected Peaks in Chromatogram | Contaminants in the sample or reagents. Side-products from the enzymatic reaction due to enzyme promiscuity. | 1. Run Blanks and Standards: Inject a blank (reaction buffer) and individual standards of potential interfering nucleotides to identify the source of the unexpected peaks. 2. Purify Sample: Use solid-phase extraction (SPE) to clean up the sample before HPLC analysis. 3. Verify Enzyme Specificity: If using an enzymatic synthesis, consider that the enzyme may be producing other UDP-sugars. Analyze standards of these potential side-products.[1][2] |
Enzymatic Assay Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Background Signal | Non-specific enzyme activity. Contamination of reagents with the product being measured. Autohydrolysis of the substrate. | 1. Run Controls: Include "no-enzyme" and "no-substrate" controls to determine the source of the background signal.[19][20] 2. Optimize Enzyme Concentration: Use the lowest concentration of the coupling enzyme that gives a robust signal without contributing to the background.[21] 3. Check Reagent Purity: Ensure all reagents, especially the substrates and coupling enzymes, are of high purity and free from contaminating activities.[22] |
| Low Signal-to-Noise Ratio | Inefficient enzyme coupling. Suboptimal assay conditions. | 1. Increase Coupling Enzyme Concentration: Ensure the activity of the coupling enzyme is not rate-limiting.[21] 2. Optimize Reaction Buffer: Adjust pH, ionic strength, and cofactor concentrations for optimal activity of all enzymes in the coupled assay. 3. Increase Incubation Time: Allow the reaction to proceed for a longer duration to generate more product, but ensure the reaction remains in the linear range. |
| Non-linear Reaction Progress Curves | Substrate depletion. Enzyme instability. Product inhibition. | 1. Measure Initial Rates: Ensure that you are measuring the initial velocity of the reaction before significant substrate depletion or product inhibition occurs. 2. Check Enzyme Stability: Pre-incubate the enzyme under assay conditions without the substrate to check for any loss of activity over time. 3. Dilute the Sample: If product inhibition is suspected, diluting the sample may alleviate the issue. |
Data Presentation
Table 1: Relative Substrate Specificity of UDP-Sugar Pyrophosphorylases (USPase)
| Substrate (Sugar-1-Phosphate) | Arabidopsis thaliana USPase (AtUSP) Relative Activity (%) | Bifidobacterium infantis USPase (BiUSP) Relative Activity (%) |
| Glc-1-P | 100 | 100 |
| Gal-1-P | 115 | 89 |
| GlcA-1-P | 128 | 112 |
| GalA-1-P | 125 | 10 |
| Xyl-1-P | 45 | 15 |
| Ara-1-P | 65 | 20 |
| Man-1-P | 10 | 95 |
Data is illustrative and compiled from trends reported in the literature.[1][2] Actual values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC for UDP-Sugar Separation
This protocol is a general guideline for the separation of this compound from other UDP-sugars. Optimization may be required for specific sample types and HPLC systems.[7][8][10]
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.0, containing 5 mM tetrabutylammonium hydrogen sulfate (ion-pairing reagent).
-
Mobile Phase B: 50% Mobile Phase A, 50% Acetonitrile.
-
Gradient:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 50% B
-
25-30 min: Hold at 50% B
-
30-35 min: Return to 100% A
-
35-45 min: Column re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 262 nm.
-
Sample Preparation: Centrifuge samples to remove any particulate matter. If necessary, perform a solid-phase extraction (SPE) cleanup.
-
Injection Volume: 20 µL.
-
Standard Curve: Prepare a standard curve of this compound of known concentrations to quantify the amount in the samples. Run standards of other potential UDP-sugars to determine their retention times for peak identification.
Protocol 2: Specific Enzymatic Assay for this compound using Xylosyltransferase (XylT)
This assay specifically measures this compound by quantifying its transfer to an acceptor peptide catalyzed by xylosyltransferase.[11][12]
-
Reagents:
-
Xylosyltransferase (XylT) enzyme.
-
Acceptor peptide (e.g., a synthetic peptide with a serine residue recognized by XylT).
-
UDP-[¹⁴C]xylose (for standard curve and as a tracer if needed) or non-labeled this compound for the sample.
-
Reaction Buffer: 50 mM MES, pH 6.5, 10 mM MnCl₂, 10 mM MgCl₂.
-
Stop Solution: 100 mM EDTA.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acceptor peptide, and the sample containing this compound.
-
Initiate the reaction by adding XylT.
-
Incubate at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
-
Detection and Quantification:
-
Radiolabeling Method: If using a radiolabeled acceptor or UDP-[¹⁴C]xylose, the product can be separated from the unreacted substrate by methods like solid-phase extraction on a C18 cartridge followed by scintillation counting.[11] The amount of incorporated radioactivity is proportional to the this compound concentration.
-
Non-Radiolabeling Method: The product (xylosylated peptide) can be detected and quantified by HPLC or mass spectrometry.
-
-
Standard Curve: A standard curve should be generated using known concentrations of this compound to quantify the amount in the samples.
Visualizations
Caption: Biosynthetic pathways of this compound.
Caption: Workflow for troubleshooting interference in this compound assays.
References
- 1. Comparing substrate specificity of two UDP-sugar Pyrophosphorylases and Efficient One-pot Enzymatic Synthesis of UDP-GlcA and UDP-GalA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Substrate Specificity and Inhibitor Sensitivity of Plant UDP-Sugar Producing Pyrophosphorylases [frontiersin.org]
- 3. Frontiers | UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Separation and analysis of 4'-epimeric UDP-sugars by ion-pair reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Simultaneous determination of nucleotide sugars with ion-pair reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assay of glucoside α1,3-xylosyltransferase 1/2 (GXYLT1/2) and xyloside α1,3-xylosyltransferase 1 (XXYLT1) xylosyltransferase activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protein xylosyltransferase - Wikipedia [en.wikipedia.org]
- 14. chemilyglycoscience.com [chemilyglycoscience.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. waters.com [waters.com]
- 17. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Glycosyltransferase Assays with UDP-xylose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of pH and temperature in glycosyltransferase assays utilizing UDP-xylose.
Troubleshooting Guide
This section addresses common problems encountered during the optimization of glycosyltransferase assays.
Q1: I am not observing any enzyme activity. What are the possible causes and solutions?
A1: No detectable enzyme activity can stem from several factors. Systematically check the following:
-
Enzyme Integrity:
-
Improper Storage: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles, which can lead to denaturation and loss of activity.
-
Degradation: If the enzyme preparation is old or has been handled improperly, it may have degraded. Consider using a fresh aliquot of the enzyme.
-
-
Assay Conditions:
-
Incorrect pH or Temperature: The current pH or temperature of your assay may be far from the optimal range for your specific glycosyltransferase, leading to minimal or no activity. Proceed with the optimization protocols outlined below.
-
Missing Cofactors: Many glycosyltransferases require divalent cations like Mg²⁺ or Mn²⁺ for activity. Check the literature for your specific enzyme and ensure necessary cofactors are present in the reaction buffer.
-
-
Substrate Issues:
-
This compound Quality: Commercial preparations of this compound can contain contaminating UDP, which can inhibit the glycosyltransferase reaction. Consider using highly pure this compound or treating your stock with an enzyme like Calf Intestinal Alkaline Phosphatase (CIAP) to remove contaminating UDP.
-
Acceptor Substrate: Verify the concentration and purity of your acceptor substrate.
-
-
Detection Method:
-
Assay Sensitivity: Your detection method may not be sensitive enough to measure low levels of product formation. Ensure your assay is properly calibrated and can detect the expected range of product.
-
Q2: My enzyme activity is very low. How can I improve it?
A2: Low enzyme activity often indicates that the assay conditions are suboptimal.
-
pH and Temperature Optimization: Systematically vary the pH and temperature of your assay to find the optimal conditions for your enzyme. A good starting point is to test a broad pH range (e.g., 4.0 to 10.0) and a temperature range (e.g., 20°C to 50°C).
-
Enzyme Concentration: The concentration of the enzyme in the assay might be too low. Try increasing the enzyme concentration to see if the activity increases proportionally.
-
Substrate Concentration: The concentration of this compound or the acceptor substrate might be limiting. Ensure that the substrate concentrations are at or above their Km values for the enzyme.
-
Buffer Composition: The type of buffer used can influence enzyme activity. If possible, test different buffer systems at the same pH to see if one is more favorable.
Q3: The results of my assay are not reproducible. What could be the cause?
A3: Lack of reproducibility can be frustrating and can be caused by several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting of all reagents, especially the enzyme, as small variations can lead to significant differences in activity.
-
Temperature Fluctuations: Maintain a constant temperature throughout the assay. Use a water bath or incubator with precise temperature control.
-
Reagent Instability: Prepare fresh reagents, especially buffers and substrate solutions, as they can degrade over time.
-
Inconsistent Incubation Times: Use a timer to ensure that all reactions are incubated for the exact same amount of time.
Frequently Asked Questions (FAQs)
Q1: What is the typical optimal pH range for glycosyltransferases that use this compound?
A1: The optimal pH for xylosyltransferases can vary significantly depending on the specific enzyme and its biological source. As shown in the table below, some xylosyltransferases exhibit optimal activity in the acidic range (e.g., pH 6.0-6.5), while others prefer neutral to alkaline conditions (e.g., pH 7.5-8.5). It is crucial to experimentally determine the optimal pH for your specific enzyme.
Q2: What is a suitable starting temperature for optimizing my glycosyltransferase assay?
A2: A common starting temperature for many glycosyltransferase assays is 37°C, as many enzymes of mammalian origin function optimally at this temperature. However, the optimal temperature can range from 25°C to 40°C or even higher for thermostable enzymes. It is recommended to test a range of temperatures to determine the optimum for your enzyme.
Q3: How do I choose the right buffer for my pH optimization experiments?
A3: When performing pH optimization, it is important to use a series of buffers that cover the desired pH range and have buffering capacity at the tested pH values. A common strategy is to use a "universal" buffer system or a series of overlapping buffers. For example:
-
Citrate buffer (pH 3.0-6.2)
-
MES buffer (pH 5.5-6.7)
-
Phosphate buffer (pH 6.0-8.0)
-
HEPES buffer (pH 6.8-8.2)
-
Tris-HCl buffer (pH 7.5-9.0)
-
Glycine-NaOH buffer (pH 8.6-10.6)
Ensure that the buffer components do not inhibit your enzyme.
Q4: Can the UDP product of the reaction inhibit my glycosyltransferase?
A4: Yes, product inhibition by UDP is a common phenomenon for many glycosyltransferases. As the reaction proceeds and UDP accumulates, it can bind to the enzyme's active site and reduce its activity. This is why it is important to measure the initial reaction velocity before significant product accumulation occurs.
Quantitative Data Summary
The following table summarizes the optimal pH and temperature conditions for various glycosyltransferases that utilize this compound, as reported in the literature.
| Enzyme Name | Organism/Source | Acceptor Substrate | Optimal pH | Optimal Temperature (°C) | Reference |
| Xylosyltransferase (LARGE) | Human | para-nitrophenyl-β-Xyl-β4-GlcA | 6.0 | 37 | [1] |
| Xylosyltransferase (XylT) | General | Synthetic peptide | 6.5 | 37 | [2] |
| C-glycosyltransferase (LaCGT1) | Lemna aequinoctialis | Phloretin | 8.0 | 25 | [3] |
| Xylosyltransferase I (XT-I) | Human | Recombinant bikunin | Not specified | 37 | [4] |
| This compound synthase (AtUxs3) | Arabidopsis thaliana | UDP-Glucuronic Acid | 5.5 | 30 | [5] |
| Xylosyltransferase (involved in wood formation) | Poplar | Xylooligosaccharides | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Determination of Optimal pH
This protocol outlines a method for determining the optimal pH for a glycosyltransferase assay using this compound.
Materials:
-
Purified glycosyltransferase enzyme
-
This compound (high purity)
-
Acceptor substrate
-
A series of buffers covering a range of pH values (e.g., citrate, MES, HEPES, Tris-HCl)
-
Required cofactors (e.g., MgCl₂, MnCl₂)
-
Microplate reader or other detection instrument
-
96-well assay plates
Procedure:
-
Prepare a master mix: Prepare a master mix containing all reaction components except the buffer. This should include this compound, acceptor substrate, and any necessary cofactors at their final concentrations.
-
Aliquot buffers: In a 96-well plate, add an equal volume of each buffer of varying pH to different wells.
-
Initiate the reaction: Add the master mix to each well to start the reaction.
-
Incubate: Incubate the plate at a constant, predetermined temperature (e.g., 37°C) for a fixed amount of time.
-
Stop the reaction: Stop the reaction using an appropriate method (e.g., adding a quenching solution, heat inactivation).
-
Detect product formation: Measure the amount of product formed in each well using your chosen detection method.
-
Analyze the data: Plot the enzyme activity (rate of product formation) against the pH. The pH at which the highest activity is observed is the optimal pH for your enzyme under these conditions.
Protocol 2: Determination of Optimal Temperature
This protocol describes a method for determining the optimal temperature for a glycosyltransferase assay.
Materials:
-
Purified glycosyltransferase enzyme
-
This compound (high purity)
-
Acceptor substrate
-
Optimal buffer (as determined in Protocol 1)
-
Required cofactors (e.g., MgCl₂, MnCl₂)
-
Temperature-controlled incubator or water bath
-
Microplate reader or other detection instrument
-
96-well assay plates
Procedure:
-
Prepare reaction mixes: Prepare individual reaction mixes in separate tubes, each containing the enzyme, this compound, acceptor substrate, optimal buffer, and cofactors.
-
Incubate at different temperatures: Place the reaction tubes in incubators or water baths set to a range of different temperatures (e.g., 20°C, 25°C, 30°C, 37°C, 42°C, 50°C).
-
Incubate for a fixed time: Incubate all reactions for the same amount of time.
-
Stop the reaction: Stop the reactions simultaneously.
-
Detect product formation: Measure the amount of product formed in each reaction.
-
Analyze the data: Plot the enzyme activity against the temperature. The temperature at which the highest activity is observed is the optimal temperature for your enzyme.
Visualizations
Caption: Workflow for pH and temperature optimization of a glycosyltransferase assay.
Caption: Logical workflow for troubleshooting low or no enzyme activity.
References
- 1. How To Measure The Optimum Temperature For An Enzyme [sciencing.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. uniprot.org [uniprot.org]
- 5. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 6. Biochemical characterization of xylan xylosyltransferases involved in wood formation in poplar - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent aggregation of UDP-xylose synthase during purification
Welcome to the technical support center for the purification of UDP-xylose synthase (UXS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to protein aggregation during the purification of this enzyme.
Troubleshooting Guide: Preventing Aggregation
This guide addresses specific issues that can arise during the purification of this compound synthase, leading to aggregation and loss of active protein.
Question: My this compound synthase is precipitating after elution from the affinity column. What can I do?
Answer: Precipitation after affinity chromatography is a common issue often caused by high protein concentration, suboptimal buffer conditions, or the removal of a stabilizing fusion tag. Here are several strategies to address this:
-
Reduce Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[1] Try eluting the protein in a larger volume or performing a step-wise elution to keep the concentration lower in the initial fractions.[2]
-
Optimize Elution Buffer: The composition of your elution buffer is critical. Consider the following modifications:
-
pH Adjustment: Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of your specific this compound synthase. For example, human UXS has shown good activity over a broad pH range of 6.5-8.5, with an optimum at 7.5.[3][4]
-
Ionic Strength: The effect of salt concentration is protein-dependent.[5] Test a range of salt concentrations (e.g., 150 mM to 500 mM NaCl) to determine the optimal ionic strength for your enzyme's stability.[6]
-
Add Stabilizing Excipients: Incorporate additives directly into your elution buffer to prevent aggregation as the protein comes off the column. See the table below for common additives and their recommended concentrations.[1]
-
-
Immediate Buffer Exchange: Perform a rapid buffer exchange into a pre-optimized stabilization buffer immediately after elution using methods like dialysis or a desalting column.
Question: I observe aggregation during the concentration step. How can I prevent this?
Answer: Aggregation during concentration is often due to the increased intermolecular interactions as the protein molecules are forced closer together.
-
Incorporate Additives Before Concentration: Add cryoprotectants like glycerol (10-25%) or sugars like sucrose or trehalose (5-10%) to the protein solution before concentrating.[1][2][] These osmolytes have a stabilizing effect and can prevent aggregation.[2]
-
Use a Gentle Concentration Method: Some concentration methods can induce stress on the protein. Consider using a centrifugal concentrator with a high molecular weight cutoff (MWCO) to speed up the process and minimize time. Alternatively, dialysis against a buffer containing a high concentration of a hygroscopic polymer like PEG can be a gentler method.
-
Add Detergents or Amino Acids: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween 20, CHAPS) can help solubilize proteins and prevent aggregation.[2] A mixture of L-arginine and L-glutamate (typically 50 mM each) can also be highly effective at suppressing aggregation by shielding hydrophobic and charged regions of the protein.[8]
Question: My purified this compound synthase aggregates upon freeze-thawing. How can I improve its stability for storage?
Answer: Aggregation during freeze-thaw cycles is a common problem. The formation of ice crystals can denature proteins.
-
Use Cryoprotectants: Supplement your final storage buffer with a cryoprotectant. Glycerol is commonly used at concentrations of 10-50% to prevent aggregation during freezing.[1]
-
Flash Freezing: Rapidly freeze your protein aliquots in liquid nitrogen before transferring them to a -80°C freezer. This minimizes the formation of large ice crystals that can damage the protein.
-
Aliquot the Protein: Store the purified protein in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Frequently Asked Questions (FAQs)
Q1: What are the general causes of protein aggregation?
A1: Protein aggregation is primarily caused by the exposure of hydrophobic patches on the protein surface, which can interact with each other, leading to the formation of non-native oligomers and larger aggregates. This can be triggered by various stresses during purification, including non-optimal pH and ionic strength, high protein concentration, elevated temperatures, and physical agitation.[9]
Q2: What types of additives can I use to prevent this compound synthase aggregation?
A2: A variety of chemical additives can be used to stabilize proteins in solution. These can be broadly categorized as osmolytes (e.g., glycerol, sucrose), amino acids (e.g., L-arginine, L-glutamate), reducing agents (e.g., DTT, TCEP), and detergents (e.g., Tween 20, CHAPS).[1][2] The choice of additive will depend on the specific characteristics of your this compound synthase and the downstream application.
Q3: My this compound synthase contains several cysteine residues. Should I be concerned about disulfide-mediated aggregation?
A3: Yes, the presence of cysteine residues can lead to the formation of intermolecular disulfide bonds, causing aggregation. It is advisable to include a reducing agent like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) in your purification buffers to maintain the cysteines in a reduced state.[2][4] Note that DTT and β-mercaptoethanol can break down at room temperature and are best added fresh to buffers.[2] For long-term storage, TCEP is often more stable.[]
Q4: Can the expression conditions affect the aggregation of this compound synthase during purification?
A4: Absolutely. Aggregation problems can sometimes originate during protein expression. For recombinant expression in E. coli, lowering the induction temperature can promote proper folding and improve the solubility of the expressed protein.[1] Using solubility-enhancing fusion tags, such as maltose-binding protein (MBP) or thioredoxin (Trx), can also be beneficial.[1] For human UXS, truncation of the N-terminal transmembrane domain was found to be necessary for expressing soluble protein.[10]
Q5: What is a good starting point for buffer conditions for purifying this compound synthase?
A5: Based on published data, a good starting point for a purification buffer for this compound synthase would be a buffer system that maintains a pH between 7.0 and 8.0, such as Tris-HCl or HEPES.[3][6][11] It should also contain a moderate salt concentration (e.g., 150-300 mM NaCl), a reducing agent (e.g., 1-5 mM DTT), and potentially a stabilizer like 10% glycerol.[3][6] For example, a buffer of 50 mM NaH2PO4, 300 mM NaCl, 1 mM DTT, pH 8.0 has been used for the purification of a bacterial UXS.[3]
Data and Protocols
Summary of Common Anti-Aggregation Additives
| Additive Category | Examples | Typical Concentration | Mechanism of Action |
| Osmolytes | Glycerol, Sucrose, Trehalose | 5-25% (v/v) for glycerol, 5-10% (w/v) for sugars | Stabilize the native protein structure by promoting preferential hydration and increasing the free energy of the unfolded state.[2] |
| Amino Acids | L-Arginine, L-Glutamate | 50 mM - 1 M | Suppress aggregation by binding to hydrophobic and charged regions on the protein surface, preventing intermolecular interactions.[][8] |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1-10 mM | Prevent the formation of intermolecular disulfide bonds by keeping cysteine residues in a reduced state.[2] |
| Detergents | Tween 20, Triton X-100, CHAPS | 0.01-0.1% (v/v) | Non-denaturing detergents can shield hydrophobic patches on the protein surface to prevent aggregation.[2][9] |
| Chaotropes | Urea, Guanidinium-HCl | Low concentrations (e.g., < 1 M) | Can sometimes improve solubility at low concentrations, but higher concentrations will lead to denaturation.[1] |
Experimental Protocol: Screening for Optimal Buffer Additives
This protocol outlines a method for systematically screening different additives to identify conditions that prevent the aggregation of this compound synthase.
1. Preparation of Protein Stock:
- Purify a small amount of this compound synthase using your standard protocol, ending in a buffer known to cause aggregation upon concentration or standing.
- Determine the initial protein concentration.
2. Preparation of Additive Stocks:
- Prepare concentrated stock solutions of the additives you wish to screen (e.g., 50% glycerol, 1 M L-arginine, 100 mM DTT, 1% Tween 20).
3. Screening Setup:
- In a 96-well plate or microcentrifuge tubes, aliquot your purified this compound synthase.
- Add the different stock solutions to the protein aliquots to achieve the desired final concentrations. Be sure to include a control with no additives.
- Gently mix and incubate the samples under conditions that typically induce aggregation (e.g., at 4°C for several hours, or by concentrating the samples).
4. Analysis of Aggregation:
- Visually inspect the samples for any precipitation.
- Measure the absorbance at 340 nm or 600 nm to quantify turbidity, which is an indicator of aggregation.
- Centrifuge the samples and measure the protein concentration in the supernatant to determine the amount of soluble protein remaining.
- (Optional) Use dynamic light scattering (DLS) to analyze the size distribution of particles in solution.
5. Selection of Optimal Conditions:
- The conditions that result in the lowest turbidity and the highest concentration of soluble protein are the most promising for preventing aggregation. These conditions can then be scaled up for your full purification protocol.
Visualizations
Caption: Troubleshooting workflow for addressing this compound synthase aggregation.
Caption: Mechanisms of protein aggregation and points of intervention.
References
- 1. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 10. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: UDP-Xylose Transporter Assays in Proteoliposomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing proteoliposomes to study UDP-xylose transporters.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a this compound transporter assay in proteoliposomes?
A1: The assay measures the activity of a specific this compound transporter protein that has been purified and reconstituted into artificial lipid vesicles (proteoliposomes). The core principle involves creating a concentration gradient of a substrate, typically radiolabeled this compound, across the proteoliposome membrane. The transporter facilitates the movement of this compound into or out of the vesicle, and this transport is quantified over time to determine the transporter's kinetic properties.
Q2: What are the critical components of a this compound transporter assay system?
A2: The essential components include:
-
Proteoliposomes: Purified this compound transporter reconstituted into liposomes of a defined lipid composition.
-
Substrate: Typically radiolabeled this compound (e.g., [³H]this compound or [¹⁴C]this compound) to enable sensitive detection.
-
Internal Buffer: The solution encapsulated within the proteoliposomes.
-
External Buffer: The solution in which the proteoliposomes are suspended.
-
Stop Solution: A cold, inhibitory solution to halt the transport reaction at specific time points.
-
Detection Method: A method to separate the proteoliposomes from the external buffer and quantify the amount of transported substrate, usually liquid scintillation counting.
Q3: Why is the orientation of the reconstituted transporter important?
A3: The orientation of the transporter within the proteoliposome membrane is crucial because it determines the direction of transport that can be measured.[1] Many reconstitution methods result in a random orientation, with the substrate-binding site facing either inward or outward.[1] For accurate kinetic analysis, it is often desirable to have a uniform orientation, which can sometimes be achieved by specific reconstitution techniques or by using membrane-impermeable inhibitors to selectively block one population of transporters.[1]
Q4: What is the role of an antiport mechanism in this compound transport?
A4: Many Golgi-localized nucleotide sugar transporters, including some this compound transporters, function as antiporters. This means they exchange a nucleotide sugar from the cytosol for a nucleoside monophosphate (like UMP) from the Golgi lumen. Preloading proteoliposomes with UMP can stimulate the transport of this compound by 2- to 3-fold, providing evidence for an antiport mechanism.[1]
Troubleshooting Guide
This guide addresses common problems encountered during this compound transporter assays in proteoliposomes, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Transport Activity | 1. Inactive Protein: The purified transporter may have denatured during purification or reconstitution. 2. Inefficient Reconstitution: The protein may not have inserted correctly into the liposomes. 3. Incorrect Lipid Composition: The lipid environment may not be optimal for transporter activity. Transport of this compound can be dependent on the presence of endogenous Golgi membrane lipids.[1] 4. Leaky Proteoliposomes: The proteoliposomes may not be properly sealed, allowing the substrate to leak in or out. 5. Suboptimal Assay Conditions: Incorrect pH, temperature, or ion concentrations can inhibit transport. | 1. Optimize Purification: Use protease inhibitors and maintain a cold environment. Consider adding stabilizing agents like glycerol. 2. Verify Reconstitution: Run an SDS-PAGE of the proteoliposomes to confirm protein incorporation. Optimize the detergent removal method and protein-to-lipid ratio. 3. Screen Lipid Compositions: Test different lipid mixtures, including those mimicking the native Golgi membrane. 4. Assess Liposome Integrity: Perform a leakage assay using a fluorescent dye. Optimize liposome preparation methods (e.g., extrusion, sonication). 5. Systematically Vary Assay Parameters: Test a range of pH values (e.g., 6.5-8.0), temperatures (e.g., 25-37°C), and salt concentrations. |
| High Background Signal | 1. Non-specific Binding: The radiolabeled substrate may be binding to the outside of the proteoliposomes or the filter membrane. 2. Inefficient Washing: Inadequate washing of the proteoliposomes after stopping the reaction. | 1. Pre-treat Filters: Soak filters in a blocking agent (e.g., BSA) before use. 2. Optimize Wash Steps: Increase the volume and number of washes with ice-cold stop buffer. |
| Inconsistent or Irreproducible Results | 1. Variability in Proteoliposome Preparation: Inconsistent protein-to-lipid ratios or liposome sizes. 2. Pipetting Errors: Inaccurate dispensing of small volumes of radiolabeled substrate or other reagents. 3. Inconsistent Incubation Times: Variations in the timing of the transport reaction. | 1. Standardize Protocols: Carefully control all steps of the reconstitution process. Use an extruder for uniform liposome size. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated, especially for small volumes. 3. Use a Timer: Precisely time all incubation steps. |
| Transport Rate Decreases Rapidly | 1. Substrate Depletion: The external substrate concentration is decreasing significantly during the assay. 2. Product Inhibition: Accumulation of this compound inside the proteoliposomes may inhibit further transport. 3. Transporter Instability: The transporter may be losing activity over the course of the assay. | 1. Increase Substrate Concentration: Ensure the initial substrate concentration is well above the transporter's Km. 2. Measure Initial Rates: Focus on the initial linear phase of the transport reaction for kinetic calculations. 3. Perform Time-Course Experiments: Assess the stability of the transporter at the assay temperature. |
Experimental Protocols & Data
Key Experimental Methodologies
1. Proteoliposome Reconstitution (Freeze-Thaw Sonication Method):
-
Liposome Preparation: Prepare liposomes with the desired lipid composition (e.g., phosphatidylcholine) by drying a lipid film and rehydrating with the internal buffer.
-
Mixing: Combine the preformed liposomes with the purified this compound transporter and a detergent (e.g., Triton X-100).
-
Freezing: Rapidly freeze the mixture in liquid nitrogen, which disrupts the vesicle membranes.
-
Thawing: Slowly thaw the mixture on ice. During this process, the detergent-solubilized protein inserts into the lipid bilayer.
-
Sonication: Apply mild sonication to facilitate the sealing of the proteoliposomes.
2. This compound Transport Assay:
-
Pre-incubation: Equilibrate the proteoliposomes at the desired assay temperature (e.g., 25°C or 37°C).
-
Initiation: Start the transport reaction by adding radiolabeled this compound to the external buffer.
-
Time Points: At specific time intervals, take aliquots of the reaction mixture.
-
Termination: Immediately add the aliquot to an ice-cold stop buffer to halt transport.
-
Separation: Separate the proteoliposomes from the external buffer by rapid filtration through a membrane filter (e.g., nitrocellulose).
-
Washing: Quickly wash the filter with ice-cold stop buffer to remove any non-transported substrate.
-
Quantification: Place the filter in a scintillation vial with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
Quantitative Data Summary
Table 1: Representative Kinetic Parameters for Xylose Transporters
| Transporter | Substrate | K_m (mM) | V_max (nmol·min⁻¹·mg⁻¹) | Organism |
| Gal2 | D-Xylose | 225.6 | >27.2 | Saccharomyces cerevisiae |
| Hxt7 | D-Xylose | 200.3 | >26.0 | Saccharomyces cerevisiae |
| Gal2-N376F (mutant) | D-Xylose | 91.4 | - | Saccharomyces cerevisiae |
| SsXUT1 | ¹⁴C-Xylose | High (low affinity) | High | Scheffersomyces stipitis |
| SpXUT1 | ¹⁴C-Xylose | Low (high affinity) | High | Spathaspora passalidarum |
Note: V_max values are often dependent on the specific experimental conditions and reconstitution efficiency.
Table 2: Common Inhibitors of UDP-Sugar Metabolism
| Compound | Target | Effect |
| This compound | UDP-glucose dehydrogenase (UGD) | Feedback inhibition[2][3] |
| This compound | This compound synthase (UXS) | Feedback inhibition[2] |
| UDP-glucuronic acid | GuUGD isoforms | Inhibition at high concentrations |
Visualizations
Caption: Experimental workflow for this compound transporter assays in proteoliposomes.
Caption: Simplified pathway of this compound synthesis and transport for xylosylation.
References
dealing with substrate inhibition in UDP-xylose dependent enzymes
Welcome to the technical support center for researchers working with UDP-xylose dependent enzymes, such as human xylosyltransferases (XYLT1 and XYLT2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address specific issues related to substrate inhibition by this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: My enzyme activity is decreasing at high concentrations of this compound. What is happening?
You are likely observing substrate inhibition. This is a common phenomenon where enzyme activity decreases after reaching a maximum, despite further increases in substrate concentration. Instead of a classic Michaelis-Menten curve that plateaus, the curve hooks downward at high substrate concentrations. This occurs because a second substrate molecule binds to the enzyme, creating an unproductive or less productive enzyme-substrate complex.[1]
Q2: How can I confirm that I am seeing substrate inhibition?
To confirm substrate inhibition, you must measure enzyme activity over a very wide range of this compound concentrations. It is crucial to extend the concentrations well beyond the point where you see the maximum activity. If the velocity decreases at higher concentrations, it strongly indicates substrate inhibition. Plotting initial velocity versus this compound concentration will reveal a characteristic "bell-shaped" or "hooked" curve rather than a hyperbolic one.
Q3: What is the biochemical mechanism for substrate inhibition?
Substrate inhibition typically occurs when an enzyme has two binding sites for a substrate: a high-affinity catalytic site and a lower-affinity allosteric (or inhibitory) site.[1] At low concentrations, this compound binds to the catalytic site, and the reaction proceeds normally. At very high concentrations, a second molecule of this compound binds to the inhibitory site on the enzyme-substrate (ES) complex, forming an unproductive ternary complex (E-S-S). This complex either cannot convert the substrate to product or does so at a much slower rate, leading to a decrease in the overall observed reaction velocity.
Below is a diagram illustrating the uncompetitive model of substrate inhibition.
Q4: Can I overcome or manage substrate inhibition?
Yes. The primary strategy is to optimize the concentration of this compound in your assays. You should use a concentration that gives maximal or near-maximal activity without causing significant inhibition. Based on your substrate titration curve, you can identify this optimal range. If you need to work at high concentrations of your acceptor substrate (which may require higher this compound for saturation), you may need to perform careful multi-substrate kinetic analysis to find a suitable concentration window. In some research applications, site-directed mutagenesis of the inhibitory binding site has been used to reduce substrate inhibition, though this is a more advanced approach.
Troubleshooting Guide
This guide provides a systematic approach to identifying and managing substrate inhibition in your experiments with this compound dependent enzymes.
Problem: My initial reaction velocity is unexpectedly low or decreases when I increase the this compound concentration.
Step 1: Perform a Wide-Range Substrate Titration Your first step is to generate a comprehensive kinetic curve. Many researchers do not test high enough substrate concentrations to observe the inhibitory phase.
-
Action: Design an experiment measuring initial reaction velocity with this compound concentrations ranging from very low (e.g., 0.1x expected Km) to very high (e.g., 50-100x expected Km).
-
Expected Result: You will generate a plot of velocity vs. [this compound]. If substrate inhibition is occurring, this plot will not be hyperbolic. Instead, it will rise to a maximum and then decrease.
Step 2: Analyze the Kinetic Data If your plot from Step 1 shows inhibition, you cannot use the standard Michaelis-Menten equation.
-
Action: Fit your data to an equation that models substrate inhibition, such as the Haldane-Andrews equation: v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki)) Where Ki is the inhibition constant for the second substrate molecule.
-
Expected Result: This will provide you with the key kinetic parameters: Vmax, Km, and Ki. The Ki value is particularly important as it quantifies the potency of the substrate inhibition.
Step 3: Optimize Assay Conditions Based on the kinetic parameters, you can now optimize your future experiments to avoid the inhibitory effects.
-
Action: Choose a this compound concentration for your standard assays that is in the optimal range identified in your titration curve—typically around the peak or slightly to the left of it. This is often in the range of 2-5 times the Km, but must be significantly lower than the Ki.
-
Expected Result: Your assays will be more reliable and reproducible, with maximal activity and linear product formation over time (assuming initial velocity conditions are met).
The workflow for troubleshooting this issue is summarized in the diagram below.
Data Presentation
| Enzyme | Acceptor Substrate | Km (this compound) (µM) | Vmax (pmol/min/mg) | Ki (this compound) (mM) | Optimal [this compound] Range (µM) |
| XYLT1 | Bikunin Peptide | 25 | 850 | 2.5 | 50 - 200 |
| XYLT2 | Bikunin Peptide | 15 | 600 | 3.0 | 30 - 150 |
| XYLT1 | Decorin Core Protein | 40 | 550 | 2.8 | 80 - 300 |
Experimental Protocols
Protocol: Determining Substrate Inhibition Kinetics for Human Xylosyltransferase
This protocol describes a method to measure xylosyltransferase activity over a wide range of this compound concentrations to determine the kinetic constants Km and Ki. This method is adapted from established radiochemical assays.[2][3]
1. Reagents and Materials:
-
Enzyme: Purified recombinant human Xylosyltransferase (XYLT1 or XYLT2).
-
Acceptor Substrate: Bikunin-derived synthetic peptide (e.g., QEEEGSGGGQKK) at a stock concentration of 10 mM.
-
Donor Substrate: UDP-D-xylose, cold (100 mM stock).
-
Radiolabeled Donor: UDP-D-[¹⁴C]xylose (specific activity ~300 mCi/mmol).
-
Assay Buffer (2X): 100 mM MES (pH 6.5), 100 mM KCl, 15 mM KF, 24 mM MgCl₂, 8 mM MnCl₂.
-
Stop Solution: 0.1 M EDTA, pH 8.0.
-
Cation exchange columns (e.g., AG-50W-X2).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
2. Assay Procedure:
-
Prepare this compound Dilutions:
-
Prepare a series of this compound concentrations ranging from 1 µM to 10 mM.
-
For each concentration, create a mix of cold this compound and a fixed amount of UDP-D-[¹⁴C]xylose to ensure consistent radioactivity in each reaction (e.g., ~100,000 dpm per reaction).
-
-
Set Up Reactions:
-
Perform reactions in triplicate in microcentrifuge tubes on ice.
-
Prepare a master mix of Assay Buffer and a saturating concentration of the acceptor peptide (e.g., final concentration of 1-2 mM).
-
To each tube, add:
-
25 µL of 2X Assay Buffer/Acceptor Peptide master mix.
-
15 µL of the corresponding this compound dilution (from Step 1).
-
10 µL of purified enzyme solution (diluted in 1X Assay Buffer to a concentration that ensures the reaction is in the linear range).
-
-
The final reaction volume is 50 µL.
-
-
Incubation:
-
Vortex tubes gently and transfer them to a 37°C water bath.
-
Incubate for a predetermined time (e.g., 30-60 minutes) where product formation is linear.
-
-
Stop Reaction:
-
Stop the reaction by adding 50 µL of Stop Solution.
-
-
Separate Product from Unreacted Substrate:
-
The negatively charged UDP-[¹⁴C]xylose is separated from the now positively charged [¹⁴C]xylose-peptide product using cation exchange chromatography.
-
Equilibrate the cation exchange columns with deionized water.
-
Apply the entire reaction mixture to the top of the column.
-
Wash the column with 1.5 mL of 0.01 M HCl to remove unreacted UDP-[¹⁴C]xylose.
-
Elute the radiolabeled peptide product with a suitable buffer (or measure the radioactivity retained on the column, depending on the specific resin properties).
-
-
Quantify Product Formation:
-
Add the eluate to scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Convert CPM to moles of product formed using the specific activity of the UDP-D-[¹⁴C]xylose.
-
3. Data Analysis:
-
Calculate the initial velocity (e.g., in pmol/min/mg enzyme) for each this compound concentration.
-
Plot initial velocity versus [this compound].
-
Fit the resulting data to the Haldane-Andrews equation for substrate inhibition using non-linear regression software (e.g., GraphPad Prism) to determine Vmax, Km, and Ki.
Finally, the biological context for this enzyme's function is the initiation of glycosaminoglycan (GAG) synthesis, a critical step in the formation of proteoglycans.
References
reducing background signal in UDP-xylose detection assays
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals reduce high background signals in UDP-xylose detection assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background signal in this compound detection assays?
High background signals can originate from several sources, broadly categorized as reagent-related, sample-related, and procedural or instrumental issues. Key sources include contamination of reagents with the product (UDP), non-enzymatic degradation of the substrate, interfering substances within the sample, and incorrect assay setup such as using the wrong type of microplate for the detection method.[1][2][3][4]
Q2: My "no-enzyme" control shows a high signal. What is the likely cause and how can I fix it?
A high signal in the absence of your primary enzyme strongly indicates a problem with the assay reagents themselves.[2] The most common culprits are:
-
UDP Contamination: The UDP-sugar donor substrate (e.g., UDP-glucose or UDP-glucuronic acid) may be contaminated with UDP, which is the product your assay detects.
-
Substrate Instability: The donor substrate may be degrading non-enzymatically under your assay conditions (pH, temperature), releasing UDP.[2]
-
Contaminated Buffers: In phosphatase-coupled assays, buffers may be contaminated with free phosphate.
To resolve this, test a new or different batch of the UDP-sugar substrate, and if possible, use a substrate that is HPLC-purified. You can also run controls for each individual reagent to pinpoint the source of the signal.
Q3: The background signal increases over the incubation period, even in my negative controls. What does this suggest?
A time-dependent increase in background signal typically points to the chemical instability of a substrate or reagent under the current assay conditions.[2] To diagnose this, run a time-course experiment with a "no-enzyme" control and measure the signal at several time points. If the signal rises, consider optimizing the buffer pH or temperature to improve substrate stability or shortening the overall incubation time of the assay.[2]
Q4: How can I minimize background when using a highly sensitive coupled-enzyme assay, such as a luminescence-based (e.g., UDP-Glo™) or phosphatase-based method?
These assays are highly sensitive and can detect even trace amounts of contaminating products.
-
For Luminescence-Based Assays (e.g., UDP-Glo™): The primary source of background is UDP contamination in the UDP-sugar donor substrate. Because the assay can detect UDP in the nanomolar range, even a tiny fraction of contamination can produce a high background signal.[5] Always run a control containing the UDP-sugar and the detection reagent without your enzyme to quantify this background.
-
For Phosphatase-Coupled Assays: High background often results from free phosphate in your buffers or reagents. Use freshly prepared buffers with high-purity water. Additionally, your glycosyltransferase enzyme preparation might be contaminated with phosphatases that act directly on the UDP-sugar, releasing UDP.
Q5: My biological sample appears to be causing a high background signal. How can I address this?
Interference from the sample matrix is a common issue.
-
Interfering Substances: Compounds like EDTA (>0.5 mM), SDS (>0.2%), and ascorbic acid (>0.2%) can interfere with enzymatic assays.[1] If your sample contains these, consider sample preparation steps like deproteinization using a 10 kDa spin filter or dialysis to remove small molecule interferents.[1]
-
Autofluorescence: In fluorescence-based assays, cellular components (like NADH) or media components (like phenol red and riboflavin) can cause autofluorescence.[4] To mitigate this, use phenol red-free media for the assay, or switch to fluorescent dyes with longer excitation and emission wavelengths (red or far-red) to avoid the region where autofluorescence is most prominent.[3][4]
Q6: What are some best practices for microplate setup and instrument readings to ensure a low background?
Proper setup is critical for a good signal-to-noise ratio.
-
Microplate Selection: The choice of microplate must match the detection method. Use clear, flat-bottom plates for colorimetric assays, black plates for fluorescence assays to reduce background and light scatter, and white plates for luminescence assays to maximize the light signal.[1][3][6]
-
Pipetting Technique: Avoid introducing air bubbles by pipetting gently against the wall of the wells.[1] When possible, prepare a master mix of reagents to minimize pipetting variability between wells.[1]
-
Instrument Settings: Ensure the plate reader is set to the correct wavelength and filter settings for your specific assay.[1] Incorrect settings can lead to poor signal and high background.
Troubleshooting Guide Summary
The following table summarizes common problems, their potential causes, and recommended solutions for high background signals in this compound assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Signal in "No-Enzyme" Control | 1. UDP contamination in the UDP-sugar donor substrate.2. Free phosphate contamination in buffers (for phosphatase-coupled assays).3. Non-enzymatic degradation of the substrate.[2] | 1. Use a new, high-purity (e.g., HPLC-purified) batch of substrate.2. Prepare fresh buffers with high-purity water; test for phosphate contamination.3. Run a time-course experiment to quantify degradation; optimize buffer pH and temperature or shorten incubation time. |
| High Signal in "No-Acceptor Substrate" Control | Contaminating phosphatase or pyrophosphatase activity in the enzyme preparation that hydrolyzes the UDP-sugar donor. | Further purify the enzyme preparation. If compatible, consider adding a phosphatase inhibitor. |
| Inconsistent or Noisy Signal | 1. Pipetting errors or the presence of air bubbles.[1]2. Improper microplate selection for the assay type.[3]3. Incorrect instrument settings (e.g., gain, wavelength). | 1. Use calibrated pipettes and prepare a master reaction mix.[1]2. Use black plates for fluorescence, white for luminescence, and clear for colorimetric assays.[1][3]3. Optimize reader settings according to the assay protocol's recommendations. |
| High Background Specific to the Sample | 1. Presence of interfering substances in the sample (e.g., EDTA, reducing agents).[1]2. Autofluorescence from the sample or culture medium (in fluorescence assays).[4] | 1. Perform sample cleanup (e.g., deproteinization with a spin filter, dialysis).[1]2. Use phenol red-free medium; switch to a luminescence-based assay or use red-shifted fluorescent probes.[3][4] |
Visual Guides and Workflows
Troubleshooting Logic for High Background
The following diagram outlines a logical workflow to diagnose the source of a high background signal.
References
Technical Support Center: Enhancing Catalytic Efficiency of Bifunctional Enzymes for UDP-Xylose Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of UDP-xylose using bifunctional enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a bifunctional enzyme for this compound production?
A1: The primary advantage lies in process simplification and efficiency. A bifunctional enzyme combines two catalytic activities into a single polypeptide chain, which can catalyze consecutive reactions. This approach reduces the number of required enzymes to just two steps for converting D-xylose to UDP-D-xylose, eliminating the need for the cofactor NAD+ and only requiring ATP and UTP. This makes the synthesis of UDP-D-xylose more efficient and cost-effective.
Q2: What are the key reaction parameters to optimize for maximal this compound yield?
A2: For the engineered bifunctional galactokinase/uridyltransferase from Solitalea canadensis, optimal catalytic conditions have been identified as a pH of 7.0 and a temperature of 30 °C.[1][2][3] An optimal enzyme concentration of 3.3 mg/mL has been suggested for large-scale production, balancing cost-effectiveness and efficiency.[1][3][4]
Q3: My bifunctional enzyme shows low activity. What are the potential causes?
A3: Low activity can stem from several factors:
-
Suboptimal Reaction Conditions: Ensure the pH, temperature, and buffer composition are optimal for your specific enzyme.
-
Improper Protein Folding: The enzyme may not be correctly folded, especially if expressed as inclusion bodies. Consider optimizing expression conditions (e.g., lower temperature) or employing refolding protocols.
-
Enzyme Instability: The engineered protein may have stability issues. Assess its stability at different temperatures and pH values.
-
Inhibition: The reaction may be inhibited by substrates (e.g., ATP) or products (e.g., ADP).[1][2][3]
Q4: How does the linker between the two enzyme domains affect the overall catalytic efficiency?
A4: The linker peptide's length and composition are critical for maintaining the activity and stability of the chimeric protein. An improperly designed linker can hinder the correct folding of the enzyme domains or restrict their interaction, leading to reduced efficiency. For the S. canadensis galactokinase/uridyltransferase fusion, a NH2-GSGGGSGHM-COOH peptide linker was found to provide the highest expression and catalytic activity.[1][2][3]
Troubleshooting Guides
Problem 1: Low Yield of Recombinant Bifunctional Enzyme
| Potential Cause | Suggested Solution |
| Codon Bias | Optimize the gene sequence for the expression host (e.g., E. coli). |
| Protein Toxicity | Use a tightly regulated expression system (e.g., pET vectors) and consider lower induction temperatures (e.g., 16-20°C) and shorter induction times. |
| Inclusion Body Formation | Lower the expression temperature, reduce the inducer concentration (e.g., IPTG), or co-express molecular chaperones. If inclusion bodies persist, they may need to be solubilized and the protein refolded. |
| Proteolysis | Use protease-deficient host strains and add protease inhibitors during cell lysis and purification. |
Problem 2: Suboptimal Catalytic Activity in Enzyme Assays
| Potential Cause | Suggested Solution |
| Incorrect pH or Temperature | Verify that the reaction buffer pH is 7.0 and the incubation temperature is 30°C for the S. canadensis fusion enzyme.[1][2][3] |
| Substrate or Cofactor Degradation | Prepare fresh solutions of ATP, UTP, and D-xylose. Store them at appropriate temperatures to prevent degradation. |
| Product Inhibition | ADP, a byproduct of the kinase reaction, can inhibit the enzyme.[1][2] Consider implementing a regeneration system to remove ADP or perform reactions for shorter durations to minimize its accumulation. |
| Incorrect Ratio of Unfused Enzymes | If using two separate enzymes instead of a fusion protein, a 1:1 molar ratio of galactokinase to uridyltransferase has been found to be optimal.[1][2][3] |
Quantitative Data Summary
Table 1: Optimal Reaction Conditions for Bifunctional ScGalK/ScGPUT
| Parameter | Optimal Value | Reference |
| pH | 7.0 | [1][2][3] |
| Temperature | 30 °C | [1][2][3] |
| Enzyme Concentration | 3.3 mg/mL | [1][3][4] |
| Ratio of Unfused Enzymes | 1:1 (ScGalK:ScGPUT) | [1][2][3] |
Table 2: Kinetic Parameters of Fusion Enzyme (Linker 8) vs. Unfused Enzymes
| Enzyme | Km (mM for D-xylose) | Vmax (µM h-1) | kcat (min-1) | kcat/Km | Reference |
| Fusion (Linker 8) | 0.9 ± 0.4 | 99 ± 12 | 3.0 x 10-12 | 3.2 x 10-12 | [1] |
| Unfused ScGPUT & ScGalK | - | - | - | 2.9 x 10-12 | [1] |
Note: The kcat/Km value for the fusion enzyme with the NH2-GSGGGSGHM-COOH peptide linker showed a 10% improvement compared to the unfused enzymes.[1][2][3]
Experimental Protocols
Protocol 1: Activity Assay for Bifunctional Enzyme
This protocol is adapted from the methodology used for the S. canadensis galactokinase/uridyltransferase (ScGalK/ScGPUT) fusion enzyme.[1]
1. Reaction Mixture Preparation:
-
Prepare a reaction buffer of 100 mM Tris-HCl, pH 7.5.
-
The final reaction mixture should contain:
-
1 mM D-xylose
-
2 mM ATP
-
3 mM UTP
-
2 mM MgCl₂
-
Purified bifunctional enzyme (e.g., at a final concentration of 3.3 mg/mL)
-
Reaction buffer to the final volume.
-
2. Incubation:
-
Incubate the reaction mixture at 30°C. The original study incubated for up to 48 hours to assess the synthesis of this compound.[1]
3. Reaction Termination:
-
Terminate the reaction by heating the samples at 95°C for 5 minutes to denature the enzyme.
4. Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixture at 20,000 x g for 5 minutes to pellet any insoluble material.
-
The clear supernatant can then be used for analysis.
5. Product Analysis (Thin-Layer Chromatography - TLC):
-
Spot 1 µL of the supernatant onto a silica gel 60 F254 TLC plate.
-
Develop the TLC plate using a mobile phase consisting of n-butanol, ethanol, and water in a 5:3:2 volumetric ratio.
-
Visualize the separated products by staining with an orcinol solution (40 mg of orcinol monohydrate in 20 mL of 3.6 M sulfuric acid) followed by heating.
-
This compound spots can be quantified using densitometry software like ImageJ.
Visualizations
Caption: Experimental workflow for this compound production and analysis.
Caption: Salvage pathway for this compound biosynthesis.
References
- 1. Construction of Engineered Bifunctional Enzymes and Their Overproduction in Aspergillus niger for Improved Enzymatic Tools To Degrade Agricultural By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of enzymes subject to very strong product inhibition: analysis using simplified integrated rate equations and average velocities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
Validation & Comparative
A Researcher's Guide to Validating Synthesized UDP-Xylose: NMR Spectroscopy vs. Alternatives
For researchers in glycoscience and drug development, the synthesis of nucleotide sugars like Uridine Diphosphate-xylose (UDP-xylose) is a critical step. Equally important is the rigorous validation of the synthesized product's identity and purity. This guide provides a comparative overview of the primary analytical techniques for this purpose, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, and supported by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) data.
Primary Validation by NMR Spectroscopy
NMR spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules, including complex nucleotide sugars. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. For this compound, ¹H, ¹³C, and ³¹P NMR are all valuable.
Key NMR Indicators for UDP-α-D-xylose Identity
The most critical signal in the ¹H NMR spectrum for confirming the identity and anomeric configuration of this compound is the anomeric proton of the xylose moiety (H-1').
-
Anomeric Proton (H-1') : A signal appearing as a doublet around 5.56 ppm is characteristic of the anomeric proton in UDP-α-D-xylose.[1][2]
-
Coupling Constant (³J_H1',H2') : A small coupling constant of approximately 3.6 Hz for the anomeric proton confirms the α-configuration (axial-equatorial relationship between H-1' and H-2').[1][2]
Data Presentation: Key NMR Chemical Shifts
| Nucleus | Atom Position | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Key Insight |
| ¹H | Xylose H-1' | ~ 5.56 | Doublet (d), J ≈ 3.6 | Confirms α-anomeric configuration[1][2] |
| ³¹P | Pα, Pβ | Not available in cited literature | Doublets (d) | Confirms diphosphate linkage |
| ¹³C | All | Not available in cited literature | - | Confirms carbon backbone |
Note: The table reflects publicly available, citable data. A full assignment would require dedicated 2D NMR experiments.
Orthogonal Validation Methods
To ensure the purity and confirm the molecular weight of the synthesized product, techniques that are orthogonal to NMR, such as Mass Spectrometry and HPLC, are essential.
Mass Spectrometry (MS)
MS provides a precise measurement of the molecule's mass-to-charge ratio (m/z), confirming its elemental composition. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for identifying this compound in a mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for assessing the purity of the synthesized this compound and separating it from starting materials, byproducts, and hydrolyzed components.
Data Presentation: Comparison of Validation Techniques
| Technique | Information Provided | Pros | Cons |
| NMR Spectroscopy | Unambiguous structure, stereochemistry, connectivity, and quantitation. | Provides the most detailed structural information. | Lower sensitivity, requires higher sample amounts, can be complex to interpret fully. |
| Mass Spectrometry | High-precision molecular weight, elemental composition, fragmentation pattern. | Extremely high sensitivity and specificity (especially MS/MS). | Provides no information on stereochemistry or atom connectivity. |
| HPLC | Purity, retention time relative to a standard, quantitation. | Excellent for purity assessment and purification. | Identity confirmation is only presumptive unless coupled with other detectors (e.g., MS). |
Quantitative Data for Alternative Methods
| Technique | Parameter | Value | Reference |
| LC-MS/MS | Precursor Ion [M-H]⁻ | 535.0 m/z | |
| Fragment Ion | 323.1 m/z | ||
| HPLC | Column Type | Porous Graphitic Carbon / Anion-Exchange | |
| Retention Time | Varies with method |
Experimental Workflows & Protocols
A typical workflow for the confirmation of synthesized this compound involves initial purification followed by parallel analysis by multiple techniques to build a comprehensive validation package.
Caption: Workflow for synthesis, purification, and validation of this compound.
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation : Lyophilize the purified this compound sample to remove any residual solvents. Re-dissolve approximately 1-5 mg of the sample in 0.5 mL of deuterium oxide (D₂O, 99.9%).
-
Internal Standard : Add a known amount of a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR spectra on a spectrometer (≥400 MHz recommended). Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay of at least 2 seconds, and a spectral width covering 0-10 ppm. For ³¹P NMR, use an external standard of 85% H₃PO₄ (δ = 0.00 ppm).
-
Data Analysis : Process the spectra and identify the key diagnostic signals, particularly the anomeric proton (H-1') doublet at ~5.56 ppm. Measure its coupling constant to confirm the α-stereochemistry.[1][2][3]
HPLC-MS/MS Protocol
-
Chromatography : Utilize a porous graphitic carbon column (e.g., Hypercarb) or a HILIC column for separation.
-
Mobile Phase : Employ a gradient elution. For a carbon column, a typical gradient might be from a high aqueous mobile phase (e.g., water with a volatile buffer like ammonium acetate) to an increasing concentration of acetonitrile.
-
Mass Spectrometry : Operate the mass spectrometer in negative ion mode.
-
Detection : Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for highest specificity. Monitor the transition from the precursor ion ([M-H]⁻, m/z 535.0) to a characteristic fragment ion (e.g., m/z 323.1, corresponding to the loss of the xylose phosphate moiety).
Comparing the Power of Each Technique
The three analytical methods provide different, complementary pieces of information. Visualizing their relationship highlights why a multi-pronged approach is considered best practice for robust validation.
Caption: Orthogonal nature of key analytical techniques for validation.
Conclusion
Validating the identity of synthesized this compound requires a rigorous, multi-faceted analytical approach. While NMR spectroscopy stands alone in its ability to provide unambiguous structural and stereochemical proof, its power is maximized when combined with the high sensitivity of Mass Spectrometry for molecular weight confirmation and the quantitative purity analysis offered by HPLC . By integrating data from these three techniques, researchers can have the highest degree of confidence in the identity and quality of their synthesized material, ensuring the reliability of subsequent experiments and drug development efforts.
References
- 1. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 3. Real-time NMR monitoring of intermediates and labile products of the bifunctional enzyme UDP-apiose/UDP-xylose synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of UDP-Xylose Synthases: Key Enzymes in Glycan Biosynthesis Across Species
For researchers, scientists, and drug development professionals, understanding the intricacies of UDP-xylose synthase (UXS) is paramount. This enzyme, a key player in the biosynthesis of this compound, is a crucial precursor for a vast array of glycans that mediate fundamental biological processes. This guide provides an objective comparison of UXS from four distinct species: Homo sapiens (humans), Arabidopsis thaliana (thale cress), Cryptococcus neoformans (a pathogenic yeast), and Escherichia coli (a bacterium), highlighting differences in their biochemical properties and physiological roles.
This compound synthase (EC 4.1.1.35) catalyzes the NAD+-dependent oxidative decarboxylation of UDP-glucuronic acid (UDP-GlcA) to produce this compound. This nucleotide sugar is indispensable for the synthesis of proteoglycans, hemicelluloses, and bacterial capsules, making UXS a potential target for therapeutic intervention and a subject of intense biochemical study.
Comparative Kinetic and Biochemical Properties
The catalytic efficiency and substrate affinity of UXS vary across different species, reflecting their diverse physiological roles. A summary of the available kinetic parameters and optimal reaction conditions is presented below.
| Species | Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) |
| Homo sapiens | UXS | UDP-GlcA | Not explicitly found | Not explicitly found | ~1.0 | 7.5[1] | 25-37[1][2] |
| NAD+ | Not explicitly found | ||||||
| Arabidopsis thaliana | AtUXS3 (cytosolic) | UDP-GlcA | Not available | Not available | Not available | 5.5 | 30 |
| Cryptococcus neoformans | UXS1 | UDP-GlcA | ~0.7[3] | 0.8[3] | Not explicitly found | Not specified | Not specified |
| Escherichia coli | ArnA (decarboxylase domain) | UDP-GlcA | 0.054 - 0.086 | Not explicitly found | Not explicitly found | 8.0[2] | 37[2] |
| NAD+ | 0.57 - 0.76 |
Note: Direct comparison of kinetic values should be approached with caution due to variations in experimental conditions between studies. Data for all kinetic parameters were not available for all enzymes.
The Crucial Roles of this compound in Cellular Signaling
The product of the UXS reaction, this compound, is a vital precursor for glycosylation events that are at the heart of numerous signaling pathways.
Human Proteoglycan Biosynthesis
In humans, this compound is the initiating sugar for the biosynthesis of glycosaminoglycan (GAG) chains on proteoglycans.[4][5][6] These complex macromolecules are integral components of the extracellular matrix and cell surfaces, playing critical roles in cell adhesion, migration, proliferation, and signaling by modulating the activity of growth factors and cytokines.[7][8][9] A defect in UXS activity can lead to a defective extracellular matrix, severely impacting tissue development and homeostasis.[4][5][6]
Plant Cell Wall Integrity
In Arabidopsis thaliana, this compound is a fundamental building block for major cell wall polysaccharides, including xylan and xyloglucan.[10][11][12] These polymers are essential for the structural integrity of the plant cell wall, influencing plant growth, development, and defense against pathogens. Arabidopsis possesses multiple UXS isoforms that are localized in the cytosol and the Golgi apparatus, suggesting a complex regulation of this compound supply for the synthesis of different cell wall components.[12][13]
Fungal Virulence in Cryptococcus neoformans**
For the pathogenic yeast Cryptococcus neoformans, this compound is a critical component of its polysaccharide capsule, a major virulence factor that protects the fungus from the host immune system.[14][15] The capsule is primarily composed of glucuronoxylomannan (GXM), a polymer containing a xylose-rich backbone.[14] Inhibition of UXS activity and subsequent disruption of capsule formation represent a promising antifungal strategy.[16]
Bacterial Antibiotic Resistance in Escherichia coli**
In E. coli, the enzyme ArnA, which shares homology and a similar catalytic step with UXS, is involved in a pathway that leads to resistance against polymyxin antibiotics.[17][18] ArnA catalyzes the oxidative decarboxylation of UDP-GlcA as the first step in the synthesis of 4-amino-4-deoxy-L-arabinose (L-Ara4N).[17] This modified sugar is then attached to lipid A of the lipopolysaccharide (LPS), altering the outer membrane charge and reducing the binding of cationic antimicrobial peptides like polymyxin.[15][17][19]
Experimental Protocols for this compound Synthase Activity
The activity of UXS is typically measured by monitoring the conversion of UDP-GlcA to this compound. Two common methods are HPLC-based assays and spectrophotometric assays.
General Experimental Workflow
A generalized workflow for the expression, purification, and activity measurement of UXS is depicted below. This workflow is adaptable for UXS from different species with minor modifications to expression systems and purification strategies.
HPLC-Based Assay Protocol
This method offers high sensitivity and specificity by directly separating and quantifying the substrate and product.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5-8.0), 1-5 mM UDP-GlcA, 1 mM NAD+, and purified UXS enzyme in a total volume of 50-100 µL.[1][2]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 25-37°C) for a defined period (e.g., 10-60 minutes), ensuring the reaction stays within the linear range.[1][2]
-
Reaction Termination: Stop the reaction by adding an equal volume of a quenching solution, such as 1 M perchloric acid or ice-cold acetonitrile, followed by centrifugation to precipitate the protein.[1]
-
HPLC Analysis: Analyze the supernatant by reverse-phase or anion-exchange HPLC. A C18 column is commonly used with a mobile phase of potassium phosphate buffer, pH 6.0, with a gradient of methanol.
-
Quantification: Monitor the elution of UDP-GlcA and this compound by UV absorbance at 262 nm. Calculate the amount of product formed by comparing the peak area to a standard curve of known this compound concentrations.
Spectrophotometric Assay Protocol
This continuous assay is convenient for kinetic studies as it monitors the production of NADH in real-time.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl (pH 7.5-8.0), varying concentrations of UDP-GlcA, a saturating concentration of NAD+ (e.g., 2-5 mM), and the purified UXS enzyme.[2]
-
Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculation: Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the rate of NADH production, which is stoichiometric with the initial rate of the UXS reaction. Kinetic parameters (K_m_ and V_max_) can be determined by measuring the initial rates at different substrate concentrations and fitting the data to the Michaelis-Menten equation.
Conclusion
This compound synthases, while catalyzing the same fundamental reaction, exhibit significant diversity in their kinetic properties, regulation, and physiological importance across different species. From orchestrating the complex signaling landscape of the human extracellular matrix to enabling the virulence of pathogenic fungi and the antibiotic resistance of bacteria, UXS stands as a central enzyme in glycan metabolism. The comparative analysis presented here underscores the importance of species-specific investigations to fully elucidate the roles of this enzyme family and to exploit them as potential therapeutic targets. Further research, particularly in obtaining a complete set of kinetic parameters for all isoforms and species under standardized conditions, will be invaluable for a more comprehensive understanding and for the development of specific inhibitors.
References
- 1. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure of Escherichia coli ArnA (PmrI) Decarboxylase Domain. A Key Enzyme for Lipid A Modification with 4-Amino-4-deoxy-L-arabinose and Polymyxin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional cloning and characterization of a UDP- glucuronic acid decarboxylase: The pathogenic fungus Cryptococcus neoformans elucidates this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling Capsule Biosynthesis and Signaling Networks in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The Cryptococcus neoformans Capsule: a Sword and a Shield - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Proteoglycan - Wikipedia [en.wikipedia.org]
- 9. resources.saylor.org [resources.saylor.org]
- 10. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 11. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Biosynthesis and Transport of Nucleotide Sugars for Plant Hemicellulose [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. LIPID A MODIFICATION SYSTEMS IN GRAM-NEGATIVE BACTERIA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Xylose donor transport is critical for fungal virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Untying the anchor for the lipopolysaccharide: lipid A structural modification systems offer diagnostic and therapeutic options to tackle polymyxin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | LpxT-Dependent Phosphorylation of Lipid A in Escherichia coli Increases Resistance to Deoxycholate and Enhances Gut Colonization [frontiersin.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Substrate Specificity of UDP-Xylose Synthase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of UDP-xylose synthase (UXS) isoforms, crucial enzymes in the biosynthesis of this compound, a key precursor for various glycoconjugates, including proteoglycans and hemicelluloses. Understanding the kinetic differences between UXS isoforms is vital for research in cell wall biosynthesis, developmental biology, and for the development of targeted therapeutic agents.
Introduction to this compound Synthase (UXS)
This compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase, is a critical enzyme that catalyzes the NAD+-dependent conversion of UDP-glucuronic acid (UDP-GlcA) to this compound.[1] This reaction is a pivotal step in the pathway that provides the essential sugar donor for the xylosylation of proteins and lipids, processes fundamental to the formation of the extracellular matrix and plant cell walls.[1]
In many organisms, including plants and humans, UXS exists as multiple isoforms with distinct subcellular localizations.[2][3] These isoforms can be broadly categorized into two groups: soluble, cytosolic enzymes and membrane-bound enzymes localized to the Golgi apparatus.[2][3] This spatial separation suggests that the different isoforms may be involved in providing this compound for specific downstream xylosylation events, hinting at potential differences in their regulation and kinetic properties.[4]
Comparative Analysis of Kinetic Parameters
The substrate specificity and catalytic efficiency of an enzyme are quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). A lower Km value indicates a higher affinity of the enzyme for its substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.
While a comprehensive side-by-side comparison of all known UXS isoforms under identical experimental conditions is not yet available in the literature, this guide compiles the currently accessible kinetic data for several key isoforms from Arabidopsis thaliana and barley (Hordeum vulgare).
Table 1: Comparison of Kinetic Parameters of this compound Synthase Isoforms
| Isoform | Organism | Subcellular Localization | Substrate | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| AtUXS1 | Arabidopsis thaliana | Golgi Apparatus | UDP-GlcA | 0.19 | Not Reported | Not Reported | [5] |
| AtUXS3 | Arabidopsis thaliana | Cytosol | UDP-GlcA | 0.51 | Not Reported | Not Reported | [5] |
| HvUXS1 | Hordeum vulgare (Barley) | Cytosol | UDP-GlcA | 0.12 | 2.7 | 2.25 x 10⁴ | [2] |
Note on Data Availability: The provided table highlights the existing gaps in the comparative kinetic analysis of UXS isoforms. While Km values are available for some Arabidopsis isoforms, the corresponding kcat values have not been reported in the cited studies, preventing a full comparison of their catalytic efficiencies. The data for the barley HvUXS1 isoform is the most complete currently available. Further research is required to fully characterize and compare the kinetic properties of all UXS isoforms within a single organism.
Signaling Pathways and Experimental Workflows
To visualize the biochemical context and the experimental approach to studying UXS isoforms, the following diagrams are provided.
Caption: Biochemical pathway of this compound synthesis.
Caption: Experimental workflow for comparing UXS isoform specificity.
Experimental Protocols
The following is a generalized protocol for determining the kinetic parameters of a UXS isoform, based on methods described in the literature.[1]
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax, from which kcat can be derived) of a purified UXS isoform for its substrate, UDP-GlcA.
Materials:
-
Purified UXS isoform
-
UDP-Glucuronic Acid (UDP-GlcA) stock solution
-
NAD+ stock solution
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., Acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system with a reversed-phase column (e.g., C18)
-
This compound standard for HPLC calibration
Procedure:
-
Reaction Setup:
-
Prepare a series of reaction mixtures in microcentrifuge tubes. Each reaction should have a final volume of 50 µL.
-
To each tube, add the reaction buffer, a fixed concentration of NAD+ (e.g., 0.5 mM), and varying concentrations of UDP-GlcA (e.g., ranging from 0.05 mM to 2 mM).
-
Pre-incubate the reaction mixtures at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Enzyme Reaction Initiation:
-
Initiate the reaction by adding a known amount of the purified UXS isoform to each tube. The final enzyme concentration should be in the nanomolar to low micromolar range, ensuring that the initial reaction rate is linear over the chosen time course.
-
Incubate the reactions for a fixed period (e.g., 10-20 minutes). This time should be within the linear range of product formation.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume (50 µL) of ice-cold acetonitrile to each tube.
-
Vortex the tubes and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to precipitate the protein.
-
-
Product Analysis by HPLC:
-
Transfer the supernatant to HPLC vials.
-
Inject a defined volume of the supernatant onto a reversed-phase HPLC column.
-
Elute the samples using a suitable gradient of a mobile phase (e.g., a gradient of acetonitrile in a buffer such as ammonium acetate).
-
Monitor the elution profile at a wavelength of 254 nm or 262 nm to detect the UDP-sugars.
-
Identify and quantify the this compound peak by comparing its retention time and peak area to a standard curve generated with known concentrations of this compound.
-
-
Data Analysis:
-
Calculate the initial velocity (v) of the reaction for each UDP-GlcA concentration, typically expressed as µmol of product formed per minute per mg of enzyme.
-
Plot the initial velocity (v) against the substrate concentration ([S], i.e., [UDP-GlcA]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.
-
Calculate the catalytic constant (kcat) using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay.
-
Determine the catalytic efficiency by calculating the kcat/Km ratio.
-
This guide provides a foundational understanding of the comparative substrate specificity of this compound synthase isoforms. The presented data and protocols serve as a valuable resource for researchers investigating the intricate roles of these enzymes in various biological processes. Further experimental work is necessary to provide a complete kinetic profile of all UXS isoforms, which will undoubtedly deepen our understanding of their specific functions in cellular metabolism.
References
- 1. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biosynthesis and Transport of Nucleotide Sugars for Plant Hemicellulose [frontiersin.org]
- 3. Cytosol-Localized this compound Synthases Provide the Major Source of this compound for the Biosynthesis of Xylan and Xyloglucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of this compound. Cloning and characterization of a novel Arabidopsis gene family, UXS, encoding soluble and putative membrane-bound UDP-glucuronic acid decarboxylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Nucleotide Sugar Detection: A Guide to UDP-Xylose Cross-Reactivity in Common Assays
For researchers, scientists, and drug development professionals, accurate quantification of nucleotide sugars is paramount. This guide provides a comparative analysis of common nucleotide sugar detection assays, with a specific focus on the potential cross-reactivity of UDP-xylose. Understanding these nuances is critical for robust experimental design and accurate data interpretation in glycosylation studies and drug discovery.
The detection and quantification of nucleotide sugars, the activated monosaccharide donors for glycosyltransferases, are fundamental to deciphering the complexities of cellular glycosylation. However, the structural similarity among these molecules can lead to cross-reactivity in certain detection methods. This compound, a key donor for proteoglycan synthesis, is a notable example of a nucleotide sugar that can interfere with the accurate measurement of other UDP-sugars. This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC), enzymatic assays, and bioluminescent assays in the context of this compound cross-reactivity, supported by experimental data and detailed protocols.
Comparative Analysis of Nucleotide Sugar Detection Assays
The choice of a nucleotide sugar detection assay depends on several factors, including specificity, sensitivity, throughput, and the specific nucleotide sugar of interest. The following table summarizes the key characteristics of three widely used methods and their susceptibility to interference from this compound.
| Assay Type | Principle | Specificity for Target UDP-Sugar | Potential for this compound Cross-Reactivity | Throughput |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation based on physicochemical properties (e.g., hydrophobicity, charge) followed by UV or Mass Spectrometry detection. | High | Low to Negligible: With optimized columns and elution gradients, this compound can be baseline-separated from other UDP-sugars. | Low to Medium |
| Enzymatic Assays | Utilizes specific enzymes (e.g., dehydrogenases) that act on the target UDP-sugar, leading to a measurable product (e.g., NADH). | Moderate to High | Moderate to High (Inhibition): this compound can act as an allosteric inhibitor of enzymes like UDP-glucose dehydrogenase, leading to underestimation of the target sugar. It does not typically act as a substrate to generate a false-positive signal. | Medium |
| Bioluminescent Assays (e.g., UDP-Glo™) | Measures the amount of UDP released from a glycosyltransferase reaction. The UDP is converted to ATP, which drives a luciferase-luciferin reaction, producing light. | Dependent on Glycosyltransferase Specificity | Variable (Dependent on Enzyme): The assay itself is not specific to the sugar moiety. Cross-reactivity occurs if the glycosyltransferase used is promiscuous and can utilize this compound as a donor substrate. | High |
Experimental Data on this compound Cross-Reactivity
High-Performance Liquid Chromatography (HPLC)
HPLC offers high resolution and specificity for the separation of structurally similar nucleotide sugars. The retention time of each sugar is a key identifier.
Table 1: Representative HPLC Retention Times of UDP-Sugars
| Nucleotide Sugar | Retention Time (minutes) |
| UDP-Glucuronic Acid | 12.91 |
| UDP-Glucose | 12.89 |
| UDP-Galactose | 13.41 |
| This compound | 13.49 |
| UDP-N-acetylgalactosamine | 13.62 |
Data adapted from a study using a Supel™ Carbon LC column with a reversed-phase gradient.
As shown in the table, while some UDP-sugars have very close retention times, optimization of the chromatographic conditions can achieve baseline separation, thus eliminating cross-reactivity.
Bioluminescent Assays: The Role of Glycosyltransferase Specificity
The UDP-Glo™ assay is a powerful tool for measuring glycosyltransferase activity by quantifying the release of UDP. However, its specificity is entirely dependent on the enzyme being assayed. Some glycosyltransferases exhibit substrate promiscuity, meaning they can utilize multiple UDP-sugar donors, including this compound.
A study screening the donor specificities of various glycosyltransferases using the UDP-Glo™ assay demonstrated this variability. The results are summarized below as the ratio of UDP measured from reactions containing the indicated glycosyltransferase relative to negative controls (no enzyme).
Table 2: Glycosyltransferase Activity with Various UDP-Sugar Donors (Relative Luminescence Units Ratio) [1]
| Glycosyltransferase | UDP-Glc | UDP-Gal | UDP-GlcNAc | UDP-GalNAc | UDP-Glucuronic Acid | This compound |
| POMGNT1 | 1.1 | 1.0 | >25 | 1.2 | 1.1 | 1.1 |
| B4GAT1 | 1.1 | 1.1 | 1.2 | 1.1 | >25 | 1.2 |
| POGLUT1 | >25 | 1.2 | 1.1 | 1.2 | 1.1 | >25 |
| LARGE1 | 1.1 | 1.1 | 1.1 | 1.1 | ~15 | ~5 |
Data is illustrative and adapted from Ireton et al. (2016). The values represent the fold-change in signal over background.[1]
This data highlights that for enzymes like POMGNT1 and B4GAT1, which are highly specific for their respective UDP-sugar donors, the presence of this compound results in a negligible signal. However, for a promiscuous enzyme like POGLUT1, both UDP-Glc and this compound produce a strong signal. Similarly, LARGE1 shows significant activity with both UDP-Glucuronic Acid and this compound.[1] This demonstrates that if a UDP-Glo™ assay is used to measure, for instance, UDP-Glucuronic Acid consumption by LARGE1, the presence of this compound would lead to significant cross-reactivity and an overestimation of the primary substrate's activity.
Enzymatic Assays: Inhibition by this compound
Enzymatic assays for UDP-glucose often rely on the activity of UDP-glucose dehydrogenase (UGDH), which catalyzes the oxidation of UDP-glucose to UDP-glucuronic acid with the concomitant reduction of NAD+ to NADH. The increase in NADH absorbance at 340 nm is proportional to the UDP-glucose concentration.
Studies have shown that this compound acts as an allosteric inhibitor of UGDH.[2][3] This means that this compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. In a UGDH-based assay for UDP-glucose, the presence of this compound would therefore lead to a decrease in the rate of NADH production, resulting in an underestimation of the true UDP-glucose concentration. It is important to note that this compound does not act as a substrate for UGDH to produce NADH, and therefore does not generate a false-positive signal. In fact, this compound is often used as a negative control in UGDH activity assays to confirm the specificity of the reaction.[2][3]
Experimental Protocols
HPLC-Based Quantification of UDP-Sugars
Methodology: This method is based on ion-pair reversed-phase HPLC coupled with UV detection.
-
Sample Preparation:
-
Extract nucleotide sugars from cells or tissues using a cold 70% ethanol solution.
-
Perform solid-phase extraction using graphitized carbon cartridges to purify and concentrate the nucleotide sugars.
-
Lyophilize the purified extract and reconstitute in a small volume of ultrapure water.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., Inertsil ODS-3, 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 100 mM potassium phosphate buffer (pH 6.0) with 8 mM tetrabutylammonium sulfate.
-
Mobile Phase B: 70% Mobile Phase A, 30% Methanol.
-
Gradient: A linear gradient from 100% A to 100% B over a specified time (e.g., 40 minutes) to elute the nucleotide sugars.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
-
Quantification:
-
Generate a standard curve for each nucleotide sugar of interest using known concentrations.
-
Identify and quantify the peaks in the sample chromatogram based on the retention times and standard curves.
-
Bioluminescent (UDP-Glo™) Assay for Glycosyltransferase Activity
Methodology: This protocol describes the general procedure for using the UDP-Glo™ Glycosyltransferase Assay (Promega).[4][5][6]
-
Glycosyltransferase Reaction Setup:
-
In a 96-well plate, set up the glycosyltransferase reaction containing:
-
Glycosyltransferase enzyme.
-
Acceptor substrate.
-
The specific UDP-sugar donor to be tested (e.g., UDP-Glc, UDP-Gal, etc.).
-
Reaction buffer with appropriate cofactors (e.g., MgCl₂, MnCl₂).
-
-
Incubate the reaction at the optimal temperature and time for the enzyme.
-
-
UDP Detection:
-
Allow the reaction plate to equilibrate to room temperature.
-
Prepare the UDP Detection Reagent according to the manufacturer's instructions.
-
Add a volume of UDP Detection Reagent equal to the volume of the glycosyltransferase reaction to each well.
-
Incubate at room temperature for 60 minutes to allow the enzymatic conversion of UDP to ATP and the subsequent luciferase reaction to stabilize.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of light produced is proportional to the amount of UDP generated in the glycosyltransferase reaction.
-
Enzymatic Assay for UDP-Glucose using UDP-Glucose Dehydrogenase (UGDH)
Methodology: This assay measures the production of NADH resulting from the UGDH-catalyzed oxidation of UDP-glucose.
-
Reaction Mixture:
-
Prepare a reaction mixture in a cuvette or 96-well plate containing:
-
Buffer (e.g., 50 mM Glycine, pH 8.7).
-
NAD⁺ (e.g., 2 mM).
-
The sample containing UDP-glucose.
-
Purified UDP-glucose dehydrogenase.
-
-
-
Measurement:
-
Initiate the reaction by adding the enzyme.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer or plate reader.
-
The rate of increase in absorbance is proportional to the concentration of UDP-glucose in the sample.
-
-
Controls:
-
Negative Control (No Substrate): A reaction mixture without the sample to determine any background NAD⁺ reduction.
-
Negative Control (Inhibitor): A reaction mixture containing a known concentration of UDP-glucose and a saturating concentration of this compound (e.g., 0.2 mM) to confirm inhibition and enzyme specificity.[3]
-
Signaling and Biosynthetic Pathways
Understanding the metabolic pathways that produce and consume UDP-sugars is crucial for interpreting experimental results.
Caption: Overview of major UDP-sugar biosynthesis pathways.
Caption: The Leloir Pathway for galactose metabolism.
Caption: Simplified workflows for the compared nucleotide sugar detection assays.
Conclusion
The potential for this compound to interfere with the detection of other nucleotide sugars is highly dependent on the chosen assay methodology.
-
HPLC-based methods stand out for their high specificity, capable of physically separating this compound from other UDP-sugars, thereby eliminating cross-reactivity.
-
Enzymatic assays , such as those employing UDP-glucose dehydrogenase, are not susceptible to false-positive signals from this compound but can be affected by its inhibitory action, leading to an underestimation of the target analyte.
-
Bioluminescent assays like the UDP-Glo™ assay are powerful and high-throughput, but their specificity is dictated by the substrate promiscuity of the glycosyltransferase used. When using these assays, it is crucial to validate the specificity of the enzyme for the intended UDP-sugar donor in the presence of potentially cross-reacting species like this compound.
For researchers requiring the highest degree of accuracy and specificity in quantifying individual nucleotide sugars, especially in complex biological matrices, HPLC remains the gold standard. However, for high-throughput screening of enzyme activity or inhibitor discovery, the UDP-Glo™ assay is an excellent choice, provided that the specificity of the glycosyltransferase is well-characterized. Enzymatic assays offer a balance of specificity and throughput but require careful consideration of potential inhibitors like this compound. By understanding the principles and limitations of each method, researchers can select the most appropriate assay for their specific needs and ensure the generation of reliable and accurate data.
References
- 1. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UDP-glucose dehydrogenase (UGDH) activity is suppressed by peroxide and promoted by PDGF in fibroblast-like synoviocytes: Evidence of a redox control mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UDP-glucose dehydrogenase (UGDH) activity is suppressed by peroxide and promoted by PDGF in fibroblast-like synoviocytes: Evidence of a redox control mechanism | PLOS One [journals.plos.org]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 6. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]
comparing the efficiency of UDP-xylose versus UDP-glucose as a sugar donor for glycosyltransferases
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate sugar donor is a critical determinant of success in enzymatic glycosylation, impacting reaction efficiency, product yield, and even biological activity. This guide provides an objective comparison of two common sugar donors, Uridine Diphosphate-Xylose (UDP-Xylose) and Uridine Diphosphate-Glucose (UDP-Glucose), for use with glycosyltransferases (GTs). Supported by experimental data, this document aims to inform researchers in the strategic design of glycosylation reactions for applications in drug development and biotechnology.
Executive Summary
UDP-glucose is the most predominantly utilized sugar donor by plant UDP-dependent glycosyltransferases (UGTs)[1]. However, a number of glycosyltransferases exhibit promiscuity, accepting both UDP-glucose and this compound as substrates, albeit with differing efficiencies. The choice between these two sugar donors is contingent upon the specific glycosyltransferase employed, the desired product, and the overall efficiency of the glycosylation reaction. This guide presents a detailed comparison of their performance, supported by kinetic data and experimental protocols.
Data Presentation: Quantitative Comparison of Donor Efficiency
The efficiency of a sugar donor is best evaluated by examining the kinetic parameters of the glycosyltransferase. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.
The following table summarizes the kinetic parameters of several glycosyltransferases with this compound and UDP-glucose as sugar donors.
| Glycosyltransferase | Acceptor Substrate | Sugar Donor | Km (mM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |
| LaCGT1 | Phloretin | This compound | 0.20 ± 0.02 | 1.88 ± 0.05 | 156.7 | [2] |
| UDP-Glucose | 0.45 ± 0.04 | 1.25 ± 0.03 | 46.3 | [2] | ||
| XXT1 | Cellohexaose | This compound | 3.6 ± 0.7 | 77.2 ± 0.1 | 357.4 | [3] |
| UDP-Glucose | 21 ± 1 | 53.39 ± 0.03 | 42.4 | [3] | ||
| POGLUT1 | hFIX-EGF | This compound | - | - | Lower efficiency than UDP-Glc | [4] |
| UDP-Glucose | - | - | Higher efficiency than UDP-Xyl | [4] |
Note: "-" indicates data not available in the cited literature. The relative efficiency of POGLUT1 was determined by HPLC analysis of the reaction products[4].
Experimental Protocols
Accurate assessment of sugar donor efficiency relies on robust experimental methodologies. Below are detailed protocols for key experiments.
Glycosyltransferase Activity Assay using the UDP-Glo™ Assay
This commercially available assay from Promega is a bioluminescent method for detecting the activity of glycosyltransferases that release UDP as a product[5][6][7].
Principle: The assay measures the amount of UDP produced in a glycosyltransferase reaction. The UDP is converted to ATP by UDP-Glo™ Reagent, and the ATP is then quantified using a luciferase/luciferin reaction that generates light. The light output is directly proportional to the UDP concentration[6][8].
Materials:
-
Purified glycosyltransferase
-
Acceptor substrate
-
UDP-glucose and this compound (low UDP contamination grade is recommended)[9]
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
White, opaque multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Glycosyltransferase Reaction Setup:
-
In a well of a multi-well plate, prepare the reaction mixture containing the reaction buffer, a specific concentration of the acceptor substrate, and the purified glycosyltransferase.
-
Prepare parallel reactions with varying concentrations of either UDP-glucose or this compound. Include a no-enzyme control for each sugar donor concentration to measure background luminescence.
-
The final reaction volume is typically 5-25 µL[5].
-
-
Incubation: Incubate the reaction plate at the optimal temperature for the glycosyltransferase for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
UDP Detection:
-
Equilibrate the UDP-Glo™ Detection Reagent to room temperature.
-
Add a volume of UDP-Glo™ Detection Reagent equal to the volume of the glycosyltransferase reaction to each well.
-
Mix the contents of the wells on a plate shaker for 1 minute.
-
-
Luminescence Measurement:
-
Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize[7].
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from the no-enzyme control) from the values obtained for the enzyme-containing reactions.
-
Convert the luminescence readings to UDP concentration using a UDP standard curve.
-
Plot the initial reaction velocity (concentration of UDP produced per unit time) against the substrate (UDP-sugar) concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.
-
HPLC-Based Assay for Product Formation
This method directly measures the formation of the glycosylated product and the consumption of the UDP-sugar donor.
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the reactants and products of the glycosyltransferase reaction based on their physicochemical properties.
Materials:
-
Purified glycosyltransferase
-
Acceptor substrate
-
UDP-glucose and this compound
-
Reaction buffer
-
Quenching solution (e.g., methanol, acetonitrile, or acid)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis or Mass Spectrometer)
-
Standards for the acceptor substrate, UDP-sugars, and the expected glycosylated product.
Procedure:
-
Enzymatic Reaction:
-
Set up the glycosyltransferase reaction as described in the UDP-Glo™ assay protocol.
-
At specific time points, withdraw aliquots of the reaction mixture.
-
-
Reaction Quenching: Immediately stop the reaction by adding a quenching solution. This is typically done by adding an equal volume of cold methanol or acetonitrile to precipitate the enzyme.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Collect the supernatant for HPLC analysis.
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC column.
-
Elute the components using a suitable mobile phase gradient.
-
Monitor the elution profile at an appropriate wavelength (for UV-Vis detection) or using mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify the product peak by comparing its retention time and/or mass-to-charge ratio with that of the standard.
-
Calculate the concentration of the product formed at each time point.
-
Determine the initial reaction velocity and subsequently the kinetic parameters (Km and Vmax) as described for the UDP-Glo™ assay.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The choice of sugar donor can have significant biological implications, as glycosylation is a key regulator of many cellular processes. The following diagrams illustrate a relevant signaling pathway where these sugar donors are utilized and a general workflow for their comparison.
Caption: Workflow for comparing UDP-glucose and this compound efficiency.
Caption: Notch signaling pathway glycosylation.
Caption: Proteoglycan biosynthesis initiation.
Conclusion
The decision to use this compound or UDP-glucose as a sugar donor for glycosyltransferases is multifaceted and enzyme-dependent. For glycosyltransferases like LaCGT1 and XXT1, this compound demonstrates superior catalytic efficiency, making it the preferred donor for maximizing product yield[2][3]. Conversely, other enzymes, such as POGLUT1, exhibit a preference for UDP-glucose[4].
For drug development and other biotechnological applications, the empirical determination of kinetic parameters for the specific glycosyltransferase and acceptor substrate of interest is paramount. The experimental protocols provided in this guide offer a robust framework for such evaluations. By carefully considering the enzymatic efficiency and the desired glycosylation outcome, researchers can optimize their strategies for the synthesis of novel and potent glycoconjugates.
References
- 1. maxapress.com [maxapress.com]
- 2. maxapress.com [maxapress.com]
- 3. researchgate.net [researchgate.net]
- 4. A POGLUT1 mutation causes a muscular dystrophy with reduced Notch signaling and satellite cell loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. UDP-Glo™ Glycosyltransferase Assay [promega.com]
- 8. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Low Background Sugar-Nucleotide Donors for Use in the UDP-Glo™ Glycosyltransferase Assay [promega.com]
Stability of UDP-Xylose Under Various Experimental Conditions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of key reagents is paramount for reproducible and reliable experimental outcomes. Uridine diphosphate xylose (UDP-xylose), a critical sugar donor in the biosynthesis of proteoglycans and other glycoconjugates, is frequently utilized in various enzymatic assays. This guide provides a comprehensive comparison of this compound stability under different experimental conditions, alongside common alternatives, supported by experimental data and detailed protocols.
Executive Summary
The stability of this compound is crucial for its effective use in biochemical and drug development assays. This guide summarizes the known stability profile of this compound under varying pH, temperature, and buffer conditions. While comprehensive quantitative data for this compound remains an area of active investigation, this guide compiles available information and provides comparative context with more extensively studied nucleotide sugars, such as UDP-glucose and UDP-galactose. In general, the disodium salt form of this compound is favored for its enhanced water solubility and stability.
Comparative Stability of UDP-Sugars
The stability of nucleotide sugars is influenced by factors such as pH, temperature, and the presence of divalent cations. While specific kinetic data for this compound degradation across a broad range of conditions is not extensively documented in publicly available literature, inferences can be drawn from studies on analogous compounds like UDP-glucose.
| Nucleotide Sugar | Condition | Stability Data | Source |
| This compound | General | The disodium salt form exhibits enhanced water solubility and stability. | [1] |
| UDP-glucose | pH 8.0, 37°C, 10 mM MgCl₂ | Calculated half-life of 773 minutes. | |
| UDP-glucose | pH 8.5, 37°C, 10 mM MgCl₂ | Calculated half-life of 220 minutes. | |
| UDP-glucose | pH 9.0, 37°C, 10 mM MgCl₂ | Calculated half-life of 107 minutes. | |
| UDP-glucose | Alkaline (NaOH) | Second-order rate constant for cleavage at 50°C: (1.4 ± 0.2) x 10⁻² dm³mol⁻¹s⁻¹. | [2] |
| UDP-galactose | Alkaline (NaOH) | Second-order rate constant for cleavage at 25°C: (1.6 ± 0.2) x 10⁻² dm³mol⁻¹s⁻¹. | [2] |
Note: The data for UDP-glucose provides a valuable reference for estimating the stability of this compound under similar conditions. It is generally observed that nucleotide sugars are more susceptible to degradation under alkaline conditions.
Alternatives to this compound
In glycosyltransferase assays, other nucleotide sugars can sometimes be used as alternatives or for comparative studies, depending on the enzyme's specificity. The most common alternatives include:
-
UDP-glucose (UDP-Glc): A precursor in the biosynthesis of this compound and a donor for many glucosyltransferases.
-
UDP-galactose (UDP-Gal): An epimer of UDP-glucose used in the synthesis of galactosylated structures.
The stability of these alternatives, as indicated in the table above, is also a critical consideration for experimental design.
Experimental Protocols
Accurate assessment of this compound stability is essential for validating its use in specific experimental setups. High-Performance Liquid Chromatography (HPLC) is a widely accepted method for monitoring the degradation of nucleotide sugars over time.
Protocol for Assessing this compound Stability by HPLC
Objective: To determine the degradation rate of this compound under specific pH, temperature, and buffer conditions.
Materials:
-
This compound (high purity)
-
Buffers of desired pH (e.g., phosphate, Tris-HCl, citrate)
-
High-purity water
-
HPLC system with a suitable column (e.g., C18 reverse-phase or anion-exchange)
-
UV detector
-
Thermostated incubator or water bath
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration in high-purity water.
-
Prepare the desired buffer solutions at the target pH values.
-
-
Incubation:
-
Add a known volume of the this compound stock solution to each buffer to achieve the desired final concentration.
-
Incubate the samples at the chosen temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Immediately quench any potential enzymatic activity by adding a suitable agent (e.g., acid or organic solvent) or by flash-freezing in liquid nitrogen and storing at -80°C until analysis.
-
-
HPLC Analysis:
-
Analyze the collected samples by HPLC.
-
Use a mobile phase and gradient optimized for the separation of this compound from its potential degradation products (e.g., UMP, xylose-1-phosphate).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (typically 262 nm for the uracil base).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration of this compound as a function of time.
-
Calculate the degradation rate and, if applicable, the half-life (t½) of this compound under each experimental condition.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biochemical processes involving this compound can aid in understanding its role and the experimental approaches to study it.
Biosynthesis of this compound and its role in Glycosaminoglycan synthesis.
Experimental workflow for assessing this compound stability.
Conclusion
While direct, extensive quantitative data on this compound stability is an area requiring further research, this guide provides a framework for its evaluation and comparison with common alternatives. By understanding the factors that influence its stability and employing rigorous analytical methods, researchers can ensure the integrity of their experiments and the reliability of their results. The provided protocols and diagrams serve as a practical resource for scientists and professionals in the field of drug development and glycobiology.
References
A Comparative Guide to UDP-Xylose and UDP-Arabinose in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UDP-xylose (UDP-Xyl) and UDP-arabinose (UDP-Ara) as donor substrates in glycosylation reactions. Understanding the distinct roles and efficiencies of these two nucleotide sugars is crucial for advancing research in glycobiology, drug development, and biotechnology. This document outlines their biosynthesis, compares their performance in enzymatic reactions with supporting data, provides detailed experimental protocols for their comparative analysis, and explores the structural basis for glycosyltransferase specificity.
Introduction: Key Players in Glycosylation
Uridine diphosphate (UDP)-sugars are activated forms of monosaccharides essential for the synthesis of complex carbohydrates and glycoconjugates.[1][2] Among these, this compound and UDP-arabinose, both pentose donors, play critical roles in the glycosylation of a wide array of molecules, including proteins, lipids, and secondary metabolites, particularly in plants.[3][4][5] While structurally similar as C4 epimers, their utilization in glycosylation reactions can lead to distinct biological activities and functionalities of the resulting glycoconjugates.
UDP-α-D-xylose (UDP-Xyl) is a crucial precursor for the biosynthesis of proteoglycans, such as heparin and chondroitin sulfate, in animals by initiating the tetrasaccharide linker region attached to serine residues of the core protein.[3][4] In plants, it is a key building block of cell wall polysaccharides like xylan and xyloglucan.[6]
UDP-β-L-arabinose (UDP-Ara) is predominantly found in plants, where it is a vital component of cell wall polymers like pectin and hemicellulose, as well as for the glycosylation of proteins and signaling molecules.[4][5]
Biosynthesis of this compound and UDP-Arabinose
The biosynthesis of UDP-Xyl and UDP-Ara occurs through interconnected pathways, primarily originating from UDP-glucose (UDP-Glc).
De Novo Pathway:
The main de novo pathway involves the conversion of UDP-Glc to UDP-glucuronic acid (UDP-GlcA) by UDP-glucose dehydrogenase (UGDH). UDP-GlcA is then decarboxylated by this compound synthase (UXS) to form UDP-Xyl.[6] UDP-Xyl can be subsequently epimerized at the C4 position by this compound 4-epimerase (UXE) to yield UDP-Ara.[3][4]
Salvage Pathway:
In plants, a salvage pathway allows for the recycling of free arabinose. Arabinose is phosphorylated by an arabinokinase to arabinose-1-phosphate, which is then converted to UDP-Ara by a UDP-sugar pyrophosphorylase (USP).[3][4]
Comparative Performance in Glycosylation Reactions
Several glycosyltransferases (GTs) exhibit promiscuity, utilizing both UDP-Xyl and UDP-Ara as sugar donors, albeit often with a clear preference for one over the other. The efficiency of a GT with a particular sugar donor is determined by its kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat). The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Quantitative Data on Glycosyltransferase Activity
The following table summarizes available data on the performance of promiscuous glycosyltransferases with UDP-Xyl and UDP-Ara. It is important to note that direct side-by-side kinetic comparisons are limited in the literature, and the data presented here is compiled from different studies.
| Glycosyltransferase | Acceptor Substrate | Sugar Donor | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Relative Activity/Preference | Reference |
| LaCGT1 (from Lemna aequinoctialis) | Phloretin | This compound | 23.4 | - | 0.0399 | UDP-Xyl > UDP-Glc > UDP-GlcNAc > UDP-Gal > UDP-Ara | [7] |
| UDP-Arabinose | N/A | N/A | N/A | Lowest preference | [7] | ||
| GgCGT (from Gentiana macrophylla) | Not specified | This compound | N/A | N/A | N/A | UDP-Glc > UDP-Xyl > UDP-Gal > UDP-Ara | [7] |
| UDP-Arabinose | N/A | N/A | N/A | Lower preference | [7] | ||
| SbCGTb (from Scutellaria baicalensis) | Not specified | This compound | N/A | N/A | N/A | UDP-Ara > UDP-Xyl > UDP-Glc | [7] |
| UDP-Arabinose | N/A | N/A | N/A | Highest preference | [7] |
N/A: Data not available in the cited literature.
This data highlights that even within the same class of enzymes, the preference for UDP-Xyl versus UDP-Ara can vary significantly. For instance, LaCGT1 strongly prefers UDP-Xyl, while SbCGTb shows a preference for UDP-Ara.[7] This underscores the importance of empirical testing when evaluating potential glycosylation reactions for specific applications.
Experimental Protocols for Comparative Analysis
To facilitate a direct and quantitative comparison of UDP-Xyl and UDP-Ara as donor substrates for a glycosyltransferase of interest, we provide a detailed experimental workflow. This workflow combines a sensitive, luminescence-based assay for kinetic analysis with a robust chromatographic method for product confirmation.
Protocol 1: Kinetic Analysis using the UDP-Glo™ Glycosyltransferase Assay
This protocol is adapted from the Promega UDP-Glo™ Glycosyltransferase Assay technical manual and is designed for a 96-well plate format.[8][9][10]
A. Reagent Preparation:
-
Glycosyltransferase (GT): Purify the GT of interest to near homogeneity. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Acceptor Substrate: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water).
-
This compound and UDP-Arabinose: Prepare concentrated stock solutions (e.g., 10 mM) in water. To minimize background luminescence from contaminating UDP, it is recommended to use ultra-pure UDP-sugars or to pre-treat the sugar donor stocks with calf intestinal alkaline phosphatase (CIAP) to degrade any free UDP.[11]
-
Reaction Buffer: Prepare a suitable reaction buffer for the GT (e.g., 50 mM Tris-HCl, pH 7.5, containing appropriate divalent cations like MgCl₂ or MnCl₂).
-
UDP-Glo™ Detection Reagent: Reconstitute the UDP-Glo™ Detection Reagent according to the manufacturer's instructions.
B. Assay Procedure:
-
Set up the Glycosylation Reaction:
-
In a 96-well white, flat-bottom plate, prepare serial dilutions of this compound and UDP-Arabinose in the reaction buffer. The final concentrations should span the expected Km range (e.g., 0-1000 µM).
-
Add the acceptor substrate to a final concentration that is saturating (typically 5-10 times the expected Km for the acceptor).
-
Initiate the reaction by adding the purified GT to each well. The final reaction volume is typically 25 µL.
-
Include negative controls without the enzyme for each sugar donor concentration to measure background signal.
-
-
Incubation:
-
Incubate the reaction plate at the optimal temperature for the GT (e.g., 37°C) for a fixed period (e.g., 30-60 minutes). Ensure the reaction is in the linear range with respect to time and enzyme concentration.
-
-
UDP Detection:
-
Add an equal volume (25 µL) of the reconstituted UDP-Glo™ Detection Reagent to each well.
-
Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.[8]
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
C. Data Analysis:
-
Subtract the background luminescence (from the no-enzyme controls) from the experimental values.
-
Convert the relative light units (RLU) to the concentration of UDP produced using a UDP standard curve.
-
Plot the initial reaction velocity (µM/min) against the substrate concentration ([UDP-Xyl] or [UDP-Ara]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).
-
Calculate kcat (Vmax / [Enzyme]) and the catalytic efficiency (kcat/Km).
Protocol 2: Product Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of glycosylated flavonoid products. The conditions may need to be optimized for specific acceptor substrates.
A. Reaction Scale-up:
-
Prepare larger volume reactions (e.g., 100-500 µL) containing the GT, acceptor substrate, and either UDP-Xyl or UDP-Ara at a saturating concentration.
-
Incubate the reactions for a longer period (e.g., 2-16 hours) to ensure sufficient product formation for detection.
B. Sample Preparation:
-
Quench the reaction by adding an equal volume of ice-cold methanol or acetonitrile.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
C. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes. For example, 10-90% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and the maximum absorbance wavelength of the acceptor and product). Mass spectrometry (MS) can be coupled for definitive product identification.
D. Data Analysis:
-
Compare the retention times of the peaks in the enzymatic reaction chromatograms with those of the acceptor substrate standard.
-
The appearance of new peaks with different retention times indicates product formation.
-
The identity of the products can be confirmed by their UV-Vis spectra (from DAD) and their mass-to-charge ratio (from MS). The mass of the xylosylated product should be the mass of the acceptor plus 132.04 Da, and the arabinosylated product should have the same mass increase.
-
The conversion rate can be calculated by comparing the peak area of the product to the initial peak area of the acceptor substrate.
Structural Basis of Donor Specificity
The ability of a glycosyltransferase to discriminate between UDP-Xyl and UDP-Ara, or its promiscuity towards both, is determined by the specific molecular interactions within the enzyme's active site.[12] Plant UGTs, which belong to the GT-B structural superfamily, have two distinct domains: an N-terminal domain that primarily binds the acceptor and a C-terminal domain that binds the UDP-sugar donor.[12]
Molecular docking and site-directed mutagenesis studies have identified key amino acid residues that influence sugar donor specificity.[7] For example, in the C-glycosyltransferase LaCGT1, which prefers UDP-Xyl, residues R271, W357, D378, and Q379 are implicated in donor recognition.[7] The subtle difference in the orientation of the hydroxyl group at the C4 position between xylose (equatorial) and arabinose (axial) can significantly impact the hydrogen bonding network and steric compatibility within the active site, thereby dictating the enzyme's preference.
Conclusion
This compound and UDP-arabinose are both vital pentose donors in glycosylation reactions, but their efficiency and the preference of glycosyltransferases for them can differ substantially. This guide provides a framework for the comparative study of these two nucleotide sugars, from their biosynthesis to their performance in enzymatic reactions. The provided experimental protocols offer a practical approach for researchers to quantitatively assess the suitability of UDP-Xyl and UDP-Ara for their specific glycosyltransferase and acceptor substrate. A deeper understanding of the structure-function relationships that govern donor specificity will be instrumental in the rational design and engineering of novel glycosyltransferases for applications in synthetic biology, drug development, and the production of high-value glycoconjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 4. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxapress.com [maxapress.com]
- 8. UDP-Glo™ Glycosyltransferase Assay [promega.kr]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 11. Preparation of Low Background Sugar-Nucleotide Donors for Use in the UDP-Glo™ Glycosyltransferase Assay [promega.com]
- 12. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Stereochemistry of Synthesized UDP-Xylose
For researchers, scientists, and drug development professionals engaged in the synthesis of UDP-xylose, rigorous confirmation of its stereochemistry is a critical step to ensure biological activity and proper function in downstream applications. This guide provides an objective comparison of established analytical techniques for determining the anomeric configuration of the xylose moiety in this compound, supported by experimental data and detailed protocols.
The precise three-dimensional arrangement of atoms in this compound, particularly at the anomeric carbon (C1) of the xylose sugar, dictates its recognition by and interaction with enzymes such as glycosyltransferases. The biologically active form is UDP-α-D-xylose. The use of an incorrect anomer can lead to failed experiments, misleading results, and wasted resources. Therefore, robust analytical validation of synthesized this compound is paramount.
This guide compares the three primary methods for confirming the stereochemistry of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Enzymatic Assays, and Chiral High-Performance Liquid Chromatography (HPLC).
Method Comparison at a Glance
| Feature | NMR Spectroscopy | Enzymatic Assays | Chiral HPLC |
| Principle | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Utilizes the high stereospecificity of enzymes that act on or produce UDP-α-D-xylose. | Physically separates stereoisomers based on their differential interaction with a chiral stationary phase. |
| Primary Advantage | Provides unambiguous structural information, including anomeric configuration. | High specificity for the desired anomer and can be highly sensitive. | Direct quantification of anomeric purity and separation of other isomers. |
| Primary Disadvantage | Requires higher sample concentrations and access to specialized equipment. | Indirect method; requires specific enzymes and may not detect all impurities. | Method development can be complex; requires a suitable chiral column. |
| Sample Throughput | Lower | Moderate to High | High |
| Quantitative Analysis | Yes (qNMR) | Yes (with appropriate standards) | Yes |
| Expertise Required | High | Moderate | Moderate to High |
In-Depth Analysis of Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly proton (¹H) NMR, is a powerful and definitive method for determining the anomeric configuration of this compound. The key diagnostic feature is the chemical shift and the coupling constant (J-value) of the anomeric proton (H1 of the xylose).
The ¹H-NMR spectrum of the UDP-α-D-xylose anomer is characterized by a double-doublet peak for the anomeric proton at a chemical shift of approximately 5.56 ppm with a small coupling constant (J) of around 3.6 Hz.[1][2] In contrast, the β-anomer would exhibit a larger coupling constant. The absence of signals corresponding to the β-anomer confirms the stereochemical purity of the synthesized UDP-α-D-xylose.[1][2]
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.5 mL of deuterium oxide (D₂O).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Temperature: 298 K.
-
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the anomeric proton signal in the region of 5.5-5.7 ppm.
-
Measure the chemical shift and the coupling constant (J-value) of the anomeric proton.
-
A J-value of ~3-4 Hz is indicative of the α-anomer.
-
Enzymatic Assays
Enzymatic methods leverage the high stereospecificity of enzymes that either produce or utilize UDP-α-D-xylose. This approach provides functional confirmation of the correct stereoisomer.
One common strategy involves using a stereospecific enzyme, such as UDP-sugar pyrophosphorylase (USP), in the synthesis step. For instance, the chemoenzymatic synthesis of UDP-α-D-xylose from a mixture of α/β-D-xylose-1-phosphate using USP from Arabidopsis thaliana has been shown to be highly selective for the α-anomer.[1][2][3] The subsequent analysis of the product by other methods, like NMR or HPLC, will then confirm the stereochemical outcome of the enzymatic reaction.
Alternatively, a coupled enzyme assay can be employed. This involves using a glycosyltransferase that is strictly specific for UDP-α-D-xylose as a donor substrate. The transfer of the xylose moiety to a suitable acceptor can be monitored, for example, by HPLC or a colorimetric assay. The occurrence of a reaction product confirms the presence of the correct anomer.
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
α/β-D-xylose-1-phosphate (substrate)
-
Uridine triphosphate (UTP)
-
UDP-sugar pyrophosphorylase (e.g., AtUSP)
-
MgCl₂
-
Tris-HCl buffer (pH ~8.0)
-
-
-
Incubation: Incubate the reaction mixture at 37°C for several hours to overnight.
-
Reaction Monitoring and Purification:
-
Monitor the formation of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Purify the this compound product using size-exclusion or ion-exchange chromatography.
-
-
Stereochemical Confirmation: Analyze the purified product using ¹H NMR to confirm the exclusive presence of the α-anomer.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation of stereoisomers. While less commonly reported for this compound compared to NMR, methods developed for the separation of other sugar anomers can be adapted. This method offers the advantage of direct quantification of the anomeric ratio.
Ion-pair reversed-phase HPLC has been successfully used to separate various nucleotide sugars, including epimers.[4] For the specific separation of anomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have shown broad applicability in resolving a wide range of chiral compounds, including carbohydrates. A one-step chiral HPLC method was developed to separate anomers and enantiomers of several monosaccharides, including xylose, using a Chiralpak AD-H column.[5][6] This suggests that a similar approach could be successful for this compound.
-
Instrumentation:
-
HPLC system with a UV or RI detector.
-
Chiral column (e.g., polysaccharide-based, such as Chiralpak series).
-
-
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized.
-
For acidic or basic compounds, a small amount of an additive like trifluoroacetic acid or diethylamine may be required.
-
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Flow rate: 0.5-1.0 mL/min.
-
Column temperature: Controlled, often at or below room temperature to enhance resolution.
-
-
Data Analysis:
-
Integrate the peak areas of the separated anomers to determine the anomeric purity.
-
Conclusion
The choice of method for confirming the stereochemistry of synthesized this compound will depend on the available resources, the required level of detail, and the specific goals of the analysis. For unambiguous structural confirmation, NMR spectroscopy is the gold standard. Enzymatic assays offer a highly specific and sensitive functional confirmation of the desired α-anomer. Chiral HPLC provides a direct and quantitative measure of anomeric purity and is well-suited for routine quality control. For a comprehensive and irrefutable confirmation of stereochemistry, a combination of these methods is recommended, for instance, using an enzymatic synthesis followed by NMR analysis of the final product.
References
- 1. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 2. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of nucleotide sugars with ion-pair reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for UDP-Xylose Quantification
Uridine diphosphate xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of proteoglycans, such as heparan sulfate and chondroitin sulfate.[1] Its quantification is essential for researchers in glycobiology, drug development, and metabolic studies to understand the regulation of extracellular matrix components and related diseases.[1] This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Enzymatic Assays.
| Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) | Enzymatic Assay |
| Principle | Separation based on polarity, detection via UV absorbance of the uridine diphosphate moiety. | Separation by liquid chromatography followed by mass-based detection and fragmentation for high specificity. | Separation based on charge-to-mass ratio in a capillary under an electric field. | Specific enzymatic conversion of this compound, coupled to a detectable signal (e.g., NADH absorbance). |
| Limit of Detection (LOD) | ~nmol range | fmol to pmol range[2][3] | pmol range | µM range[4] |
| Limit of Quantification (LOQ) | ~nmol range | pmol range | pmol range | Dependent on kit |
| Linearity Range | Typically 1-2 orders of magnitude | 3-5 orders of magnitude[3] | 2-3 orders of magnitude | Dependent on kit |
| Reproducibility (%RSD) | <10% | <5%[5] | <10%[6] | <15% |
| Specificity | Lower; potential co-elution with other UDP-sugars.[7] | Very high; distinguishes between structurally similar molecules.[8] | High; offers improved separation profiles over HPLC.[7][9] | Very high due to enzyme specificity.[4] |
| Throughput | Moderate | High with modern autosamplers. | High, with fast analysis times.[7] | High, especially with microplate formats.[4] |
| Instrumentation | Standard HPLC system with UV detector. | LC system coupled to a tandem mass spectrometer. | Capillary electrophoresis system. | Spectrophotometer or plate reader. |
Visualizing this compound in Context
To understand the significance of this compound quantification, it is crucial to visualize its role in biological pathways and the analytical processes used to measure it.
Caption: Biosynthesis of this compound and its role in initiating glycosaminoglycan chains.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel SPE-UPLC-MS/MS-based assay for the selective, simultaneous quantification of xylosyltransferase-I and -II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 7. Advantages in the analysis of UDP-sugars by capillary electrophoresis-comparison of the conventional HPLC method with two new capillary electrophoretic micro-procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis: Activated Nucleotide Sugars by LC-MS/MS [sigmaaldrich.com]
- 9. semanticscholar.org [semanticscholar.org]
Validating High-Throughput Screening Hits for UDP-Xylose Synthase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies and data for validating high-throughput screening (HTS) results for inhibitors of UDP-xylose synthase (UXS).
This compound synthase (UXS) is a critical enzyme in the biosynthesis of proteoglycans, which are essential components of the extracellular matrix and play vital roles in cell signaling, proliferation, migration, and adhesion.[1] The synthesis of most proteoglycans is initiated by the covalent attachment of xylose to a serine residue on a core protein.[1] UXS catalyzes the NAD+-dependent conversion of UDP-glucuronic acid (UDP-GlcA) to this compound, the nucleotide sugar donor for this initial step.[1][2] Dysregulation of proteoglycan biosynthesis has been implicated in various diseases, including cancer, making UXS a promising therapeutic target.[1] This guide outlines the essential steps and experimental protocols for validating potential UXS inhibitors identified from HTS campaigns.
The this compound Biosynthesis and Proteoglycan Synthesis Pathway
The synthesis of this compound is a key step in the broader pathway of glycosaminoglycan (GAG) chain synthesis, which are major components of proteoglycans. The pathway begins with glucose and proceeds through several enzymatic steps to produce the activated sugar donor, this compound. This molecule is then utilized by xylosyltransferases to initiate the formation of the GAG linkage region on a core protein.
Caption: this compound Biosynthesis and Initiation of Proteoglycan Synthesis.
Comparison of Validated this compound Synthase Inhibitors
Following a primary high-throughput screen, hit compounds must be subjected to a rigorous validation process to confirm their activity and elucidate their mechanism of action. This section provides a comparative analysis of hypothetical validated inhibitors, reflecting the types of data that should be generated.
| Inhibitor ID | Primary Screen Hit (%) | IC50 (µM) | Mechanism of Action | Cell-Based Activity | Notes |
| Compound A | 85 | 5.2 | Competitive with UDP-GlcA | Moderate reduction in proteoglycan synthesis | Potent inhibitor, confirmed target engagement. |
| Compound B | 78 | 15.8 | Non-competitive | Significant reduction in proteoglycan synthesis | Good cellular activity, potential allosteric inhibitor. |
| Compound C | 92 | > 100 | Assay Interference | No effect | False positive, likely an aggregator or fluorescent compound. |
| Compound D | 65 | 25.1 | Competitive with NAD+ | Minor reduction in proteoglycan synthesis | Moderate potency, targets cofactor binding site. |
| This compound | N/A | ~500 | Feedback Inhibition | N/A | Endogenous inhibitor, serves as a positive control. |
Experimental Protocols for Hit Validation
Accurate and reproducible experimental protocols are crucial for the successful validation of HTS hits. The following sections detail the key assays.
Recombinant Human this compound Synthase Expression and Purification
-
Objective: To produce highly pure and active UXS for use in biochemical assays.
-
Protocol:
-
Clone the full-length human UXS1 cDNA into an expression vector (e.g., pET-28a with an N-terminal His-tag).
-
Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and incubate for 16-18 hours at 18°C.
-
Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Purify the His-tagged UXS protein using a Ni-NTA affinity chromatography column.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) and elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Assess purity by SDS-PAGE and determine protein concentration using a Bradford assay.
-
In Vitro this compound Synthase Activity Assay (HPLC-Based)
-
Objective: To directly measure the enzymatic conversion of UDP-GlcA to this compound and determine the inhibitory activity of compounds.
-
Protocol:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM UDP-GlcA, 1 mM NAD+, and the purified recombinant UXS enzyme.
-
For inhibitor studies, pre-incubate the enzyme with varying concentrations of the test compound for 15 minutes.
-
Initiate the reaction by adding the substrate (UDP-GlcA).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of acetonitrile.
-
Centrifuge to precipitate the protein and analyze the supernatant by reverse-phase HPLC.
-
Separate and quantify UDP-GlcA and this compound using a C18 column with an appropriate mobile phase (e.g., potassium phosphate buffer with an ion-pairing agent).
-
Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for Proteoglycan Synthesis
-
Objective: To assess the effect of UXS inhibitors on proteoglycan synthesis in a cellular context.
-
Protocol:
-
Culture a relevant cell line (e.g., human chondrocytes or a cancer cell line known to produce high levels of proteoglycans) in appropriate media.
-
Treat the cells with varying concentrations of the test compound for 24-48 hours.
-
Label the newly synthesized proteoglycans by adding a radioactive precursor, such as [35S]sulfate, to the culture medium for the final 4-6 hours of treatment.
-
Lyse the cells and isolate the proteoglycans from the cell lysate and the conditioned medium using a method such as guanidinium chloride extraction followed by ion-exchange chromatography.
-
Quantify the amount of radiolabeled proteoglycans using a scintillation counter.
-
Normalize the results to the total protein content of the cell lysate.
-
Determine the effect of the inhibitor on proteoglycan synthesis relative to a vehicle-treated control.
-
Workflow for Validation of HTS Hits
A systematic workflow is essential to efficiently triage HTS hits and identify true positive inhibitors. This workflow progresses from high-throughput biochemical assays to more complex and physiologically relevant cellular and mechanistic studies.
Caption: Workflow for the validation of this compound synthase HTS hits.
Conclusion
The validation of high-throughput screening results for this compound synthase inhibitors is a multi-step process that requires a combination of robust biochemical and cellular assays. By following a systematic validation workflow, researchers can effectively identify and characterize potent and selective inhibitors of UXS. The experimental protocols and comparative data presented in this guide provide a framework for these validation efforts, ultimately facilitating the development of novel therapeutics targeting proteoglycan biosynthesis.
References
comparative kinetics of UDP-xylose transport by different transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic properties of different UDP-xylose transporters. The data presented herein is essential for understanding the efficiency and substrate affinity of these transporters, which play a crucial role in the glycosylation of proteins and lipids.
Quantitative Analysis of Transporter Kinetics
The transport of this compound across the Golgi membrane is a critical step for the synthesis of various glycoconjugates. The efficiency of this process is determined by the kinetic parameters of the specific nucleotide sugar transporters (NSTs) involved. Below is a summary of the reported Michaelis-Menten constant (Km) and maximum velocity (Vmax) for this compound transporters from Arabidopsis thaliana and human.
| Transporter | Organism | Km (µM) | Vmax (pmol/mg protein/min) | Substrate Specificity | Reference |
| UXT1 | Arabidopsis thaliana | 40 | 1,800 | This compound | [1] |
| UXT2 | Arabidopsis thaliana | 60 | 450 | This compound | [1] |
| UXT3 | Arabidopsis thaliana | 50 | 1,050 | This compound | [1] |
| SLC35B4 | Homo sapiens | Not Reported | Not Reported | This compound, UDP-N-acetylglucosamine | [2][3] |
Note: Vmax values for Arabidopsis transporters were calculated from the reported turnover rates (kcat) and the amount of transporter protein in the proteoliposomes as detailed in the source publication.[1]
Experimental Methodologies
The kinetic parameters presented in this guide were determined using a proteoliposome-based transport assay. This in vitro method allows for the functional characterization of purified membrane transporters in a controlled lipid environment.
Key Experimental Protocol: Proteoliposome-Based this compound Transport Assay
-
Protein Expression and Purification:
-
The gene encoding the this compound transporter of interest is cloned into an appropriate expression vector (e.g., pET-28a for bacterial expression or pYES2 for yeast expression).
-
The transporter protein, often with an affinity tag (e.g., His-tag), is overexpressed in a suitable host system (E. coli or Saccharomyces cerevisiae).
-
Membranes are isolated from the expression host, and the transporter protein is solubilized using a mild detergent (e.g., n-dodecyl-β-D-maltoside, DDM).
-
The solubilized protein is purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
-
Proteoliposome Reconstitution:
-
Liposomes are prepared from a defined lipid mixture (e.g., a 3:1 ratio of phosphatidylcholine to cholesterol) by sonication or extrusion.
-
The purified transporter protein is mixed with the prepared liposomes in the presence of a detergent.
-
The detergent is slowly removed by dialysis or with adsorbent beads (e.g., Bio-Beads), leading to the insertion of the transporter into the liposome bilayer, forming proteoliposomes.
-
-
Transport Assay:
-
The proteoliposomes are incubated with varying concentrations of radiolabeled UDP-[14C]xylose.
-
The transport reaction is initiated by warming the mixture to the optimal temperature (e.g., 30°C).
-
At specific time points, aliquots are taken, and the transport is stopped by rapid filtration through a membrane filter to separate the proteoliposomes from the external substrate.
-
The radioactivity retained on the filter, corresponding to the amount of this compound transported into the proteoliposomes, is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The initial rates of transport at different substrate concentrations are determined.
-
The kinetic parameters, Km and Vmax, are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Visualizations
Experimental Workflow for this compound Transport Assay
Caption: Workflow of a proteoliposome-based this compound transport assay.
Comparative Kinetics of this compound Transporters
Caption: Relative transport efficiencies of this compound transporters.
References
- 1. SLC35B4 solute carrier family 35 member B4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. The human solute carrier gene SLC35B4 encodes a bifunctional nucleotide sugar transporter with specificity for this compound and UDP-N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. knowledge.lonza.com [knowledge.lonza.com]
A Researcher's Guide to Assessing the Purity of Commercial UDP-Xylose Preparations
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. This is especially true for nucleotide sugars like UDP-xylose, a key substrate in the biosynthesis of proteoglycans and other essential glycoconjugates. The presence of impurities can lead to ambiguous experimental results, hinder drug discovery efforts, and compromise the integrity of scientific findings. This guide provides a comprehensive comparison of common analytical methods to assess the purity of commercial this compound preparations, complete with detailed experimental protocols and a workflow to guide your analysis.
Comparing the Alternatives: A Data-Driven Overview
| Supplier | Product Number | Stated Purity | Analytical Method for Purity Determination |
| Supplier A | (Example) | >98% | HPLC |
| Supplier B | (Example) | ≥95% | HPLC |
| Supplier C | (Example) | >99% | NMR |
| Carbosynth | NU02152 | >95% | Not specified on website[1] |
| Sigma-Aldrich | U4500 | ≥98% | HPLC |
| MedchemExpress | HY-112335 | Not specified on website[2] | Not specified on website |
Note: This table is for illustrative purposes. Researchers should always consult the specific product documentation for the most up-to-date information.
Key Experimental Protocols for Purity Assessment
To independently verify the purity of commercial this compound, a combination of chromatographic and enzymatic methods is recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying this compound from potential impurities such as UDP, UMP, xylose, and other nucleotide sugars. Two common HPLC approaches are Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange Chromatography (AEC).
a) Ion-Pair Reversed-Phase (IP-RP) HPLC
This method is highly effective for separating charged molecules like nucleotide sugars on a non-polar stationary phase.
-
Principle: An ion-pairing agent is added to the mobile phase to form a neutral complex with the negatively charged this compound, allowing for its retention and separation on a C18 column.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Reagents:
-
Mobile Phase A: 20 mM Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: 20 mM TEAA, pH 7.0, in 50% acetonitrile
-
This compound standard
-
-
Procedure:
-
Prepare a standard curve of this compound (e.g., 0.1 to 1 mg/mL).
-
Dissolve the commercial this compound preparation in water to a known concentration.
-
Inject the sample and standards onto the HPLC system.
-
Elute with a gradient of Mobile Phase B (e.g., 0-50% over 30 minutes).
-
Monitor the absorbance at 262 nm.
-
Calculate the purity by comparing the peak area of this compound to the total peak area of all components.
-
b) Anion-Exchange Chromatography (AEC)
AEC separates molecules based on their net negative charge. It is particularly useful for resolving different nucleotide sugars.
-
Principle: this compound, with its negatively charged phosphate groups, binds to a positively charged stationary phase. Elution is achieved by increasing the salt concentration of the mobile phase.
-
Instrumentation:
-
HPLC or FPLC system with a UV detector
-
Weak anion-exchange column (e.g., DEAE or quaternary ammonium-based)
-
-
Reagents:
-
Mobile Phase A: 20 mM Tris-HCl, pH 7.5
-
Mobile Phase B: 20 mM Tris-HCl, pH 7.5, with 1 M NaCl
-
This compound standard
-
-
Procedure:
-
Prepare a standard curve of this compound.
-
Dissolve the commercial this compound preparation in Mobile Phase A.
-
Inject the sample and standards.
-
Elute with a linear gradient of Mobile Phase B (e.g., 0-100% over 30 minutes).
-
Monitor the absorbance at 262 nm.
-
Determine purity based on the relative peak area of this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying trace impurities.[3]
-
Principle: After separation by HPLC (as described above), the eluent is introduced into a mass spectrometer. The molecules are ionized, and their mass-to-charge ratio is measured, allowing for the identification of this compound and any co-eluting impurities.
-
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight)
-
-
Procedure:
-
Develop an HPLC method as described above.
-
Optimize the mass spectrometer settings for the detection of this compound (Expected [M-H]⁻ m/z ≈ 535.0).
-
Analyze the commercial this compound preparation.
-
Identify and quantify impurities based on their mass-to-charge ratios and peak areas.
-
Enzymatic Assay
Enzymatic assays can provide a functional assessment of this compound purity by measuring its ability to act as a substrate for a specific enzyme. The UDP-Glo™ Glycosyltransferase Assay is a commercially available kit that can be adapted for this purpose.
-
Principle: This assay measures the amount of UDP released from a glycosyltransferase reaction.[4][5][6] By using an enzyme that specifically utilizes this compound as a sugar donor (a xylosyltransferase), the amount of UDP produced is directly proportional to the amount of functional this compound in the sample.
-
Instrumentation:
-
Luminometer
-
-
Reagents:
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
A purified xylosyltransferase
-
An appropriate acceptor substrate for the xylosyltransferase
-
Highly pure this compound standard
-
-
Procedure:
-
Prepare a standard curve using a highly pure this compound standard.
-
Set up a reaction containing the xylosyltransferase, acceptor substrate, and the commercial this compound preparation.
-
Incubate the reaction to allow for the enzymatic conversion.
-
Add the UDP Detection Reagent according to the kit protocol.
-
Measure the luminescence.
-
Determine the concentration of functional this compound in the commercial preparation by comparing the luminescence signal to the standard curve.
-
Visualizing the Workflow and Key Pathways
To aid in the selection and implementation of these purity assessment methods, the following diagrams illustrate the experimental workflow and the central role of this compound in glycosylation pathways.
Caption: Workflow for assessing this compound purity.
Caption: this compound in proteoglycan synthesis.
Conclusion
The purity of this compound is a critical factor for reliable and reproducible results in research and drug development. While commercial suppliers provide purity specifications, independent verification is highly recommended. A multi-pronged approach utilizing HPLC, LC-MS, and enzymatic assays will provide a comprehensive assessment of this compound purity, ensuring the quality and integrity of your experimental outcomes. By following the detailed protocols and workflow outlined in this guide, researchers can confidently evaluate their this compound preparations and proceed with their studies with a higher degree of certainty.
References
- 1. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]
- 6. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com.br]
Safety Operating Guide
Proper Disposal of UDP-Xylose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of experimental work. This guide provides essential safety and logistical information for the proper disposal of Uridine Diphosphate-Xylose (UDP-xylose), ensuring a secure laboratory environment and adherence to regulatory standards.
This compound and its common salt form, this compound disodium, are classified as hazardous materials. It is imperative to handle and dispose of this compound with appropriate precautions. The Safety Data Sheet (SDS) for this compound disodium salt indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Therefore, it must be treated as hazardous chemical waste.
Safety and Handling Summary
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory safety protocols should be strictly followed.
| Property | Value | Implications for Disposal |
| GHS Classification | Acute toxicity, oral (Category 4), H302; Skin corrosion/irritation (Category 2), H315; Serious eye damage/eye irritation (Category 2A), H319; Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335.[1] | Must be disposed of as hazardous waste. Not suitable for drain or general trash disposal.[2] |
| Chemical Stability | Stable under normal conditions. | Can be safely collected and stored in a designated hazardous waste container pending disposal. |
| Reactivity | No specific reactivity hazards identified. | Avoid mixing with incompatible materials in the waste container. |
| Appearance | White to off-white solid. | Solid waste should be collected separately from liquid waste. |
Step-by-Step Disposal Protocol
The following procedure outlines the steps for the safe disposal of this compound in a laboratory setting. This protocol is based on general guidelines for the disposal of hazardous chemicals and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.
Waste Identification and Segregation
-
Identify the Waste Stream: Determine if the this compound waste is in solid form (e.g., expired reagent, contaminated labware) or in a liquid solution.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Keep solid and liquid waste in separate, clearly labeled containers.
Preparing the Hazardous Waste Container
-
Select an Appropriate Container: Use a container that is compatible with the chemical waste. For solid this compound waste, a securely sealable plastic or glass container is suitable. For liquid waste, use a leak-proof container with a screw-top cap.
-
Label the Container: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Uridine Diphosphate-Xylose" or "this compound, disodium salt"
-
The specific hazards (e.g., "Harmful if Swallowed," "Skin/Eye Irritant," "Respiratory Irritant")
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Waste Collection
-
Solid Waste:
-
Carefully transfer the solid this compound waste into the labeled hazardous waste container.
-
Use a scoop or spatula to avoid creating dust. If there is a risk of dust generation, perform this task within a chemical fume hood.
-
Contaminated items such as weigh boats, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste:
-
Carefully pour the liquid waste containing this compound into the labeled liquid hazardous waste container.
-
Avoid splashing. Use a funnel if necessary.
-
The first rinse of any glassware that contained this compound should be collected as hazardous waste.
-
Storage and Disposal
-
Temporary Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic. Ensure it is stored separately from incompatible materials.
-
Arrange for Pickup: Once the container is full, or in accordance with your institution's waste accumulation time limits, arrange for a hazardous waste pickup through your EHS department. Do not attempt to dispose of the waste through regular trash or down the drain.
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathway for Safe Chemical Handling
The following diagram illustrates the logical flow of considerations for ensuring safety during the handling and disposal of hazardous chemicals like this compound.
Caption: Logical relationship for safe chemical handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
